molecular formula C30H35NO6 B1229028 SNAP 5114

SNAP 5114

Cat. No.: B1229028
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNAP 5114, also known as this compound, is a useful research compound. Its molecular formula is C30H35NO6 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLDUZLDZBVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNAP-5114

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of SNAP-5114 Action

(S)-SNAP-5114 is a potent and selective inhibitor of the GABA transporter GAT-3, a key protein responsible for the reuptake of the neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft, primarily into astrocytes.[1][2] By blocking GAT-3, SNAP-5114 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This enhanced inhibitory signaling underlies its observed anticonvulsant and antinociceptive properties.[3][5] Recent structural biology studies have provided a detailed view of its molecular mechanism, revealing it to be a noncompetitive inhibitor that locks the transporter in an inward-facing conformation.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of SNAP-5114 have been quantified across different GABA transporter subtypes. The following tables summarize these key pharmacological parameters.

Table 1: Inhibitory Potency (IC₅₀) of (S)-SNAP-5114 at Cloned GABA Transporters

Transporter SubtypeSpeciesIC₅₀ (μM)Reference(s)
GAT-3 Human (hGAT-3)5[3][6]
GAT-2 Rat (rGAT-2)21[3][4][6]
GAT-1 Human (hGAT-1)388[3][4]
BGT-1 Not Specified≥ 100[6]

IC₅₀ values represent the concentration of SNAP-5114 required to inhibit 50% of the GABA uptake activity mediated by the specific transporter.

Molecular Mechanism of Action

Recent advancements using cryo-electron microscopy (cryo-EM) have elucidated the structural basis for SNAP-5114's inhibitory action on human GAT-3.[2]

Noncompetitive Inhibition: SNAP-5114 acts as a noncompetitive inhibitor.[2] It binds to the central, orthosteric substrate-binding site of GAT-3, the same pocket that GABA normally occupies. However, it does so by stabilizing the transporter in an inward-open conformation .[2] This conformational lock prevents the transporter from cycling back to an outward-facing state to bind and transport extracellular GABA, thus inhibiting the reuptake process.

Structural Basis for Selectivity: The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed to differences in the architecture of their respective binding pockets. GAT-3 possesses a larger orthosteric pocket compared to GAT-1. This increased volume, along with specific amino acid differences (such as residue E66 in GAT-3), accommodates the bulky methoxyphenyl moieties of the SNAP-5114 molecule more favorably than the more constrained pocket of GAT-1.[2][7]

The following diagram illustrates the role of GAT-3 in GABA reuptake and how SNAP-5114 disrupts this process.

Caption: Mechanism of GAT-3 inhibition by SNAP-5114.

Experimental Protocols

The mechanism of SNAP-5114 has been characterized using a variety of in vitro and in vivo techniques.

This assay is fundamental for determining the potency (IC₅₀) and mode of inhibition of transporter ligands.

  • Objective: To quantify the inhibition of GAT-3 mediated GABA uptake by SNAP-5114.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells or similar cell lines are transiently or stably transfected with the cDNA encoding the human GAT-3 transporter.

    • Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

    • Inhibitor Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES buffer. Increasing concentrations of SNAP-5114 are then added to the wells and pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[7]

    • Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA.

    • Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

    • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Data Analysis: The amount of [³H]-GABA uptake is plotted against the concentration of SNAP-5114. A dose-response curve is fitted to the data to calculate the IC₅₀ value. To determine the mode of inhibition (noncompetitive), kinetic assays are performed by measuring uptake at various GABA concentrations in the presence of a fixed concentration of SNAP-5114.[7]

This technique measures the functional consequence of GAT inhibition on neuronal activity.

  • Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons following the application of SNAP-5114.

  • Methodology:

    • Slice Preparation: Acute brain slices (e.g., from the hippocampus or thalamus) are prepared from rodents.

    • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (e.g., a dentate granule cell). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control and measurement of the cell's membrane potential and currents.

    • Baseline Measurement: A stable baseline holding current is recorded under voltage-clamp mode. This current reflects the tonic activation of extrasynaptic GABAA receptors by ambient GABA.[4]

    • Drug Application: SNAP-5114 (e.g., 100 μM) is applied to the slice via the perfusion bath.[1][4] Often, this is done after blocking the more dominant GAT-1 transporter with an inhibitor like NNC-711 to unmask the contribution of GAT-3.[4]

    • Effect Measurement: An outward shift in the holding current indicates an increase in the activation of GABAA receptors (an inhibitory chloride influx), reflecting elevated extracellular GABA levels.

    • Confirmation: The GABAA receptor antagonist, picrotoxin, can be applied at the end of the experiment to confirm that the observed change in current is indeed mediated by GABAA receptors.[4]

The following diagram outlines the workflow for assessing the impact of SNAP-5114 on tonic GABAergic currents.

Patch_Clamp_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep patch Establish Whole-Cell Patch-Clamp Recording slice_prep->patch baseline Record Baseline Tonic Current patch->baseline apply_gat1_inhib Apply GAT-1 Inhibitor (e.g., NNC-711) (Optional) baseline->apply_gat1_inhib apply_snap Apply SNAP-5114 baseline->apply_snap Direct Application apply_gat1_inhib->apply_snap record_effect Record Change in Holding Current apply_snap->record_effect apply_ptx Apply Picrotoxin (Antagonist) record_effect->apply_ptx confirm Confirm Current is GABA-A Mediated apply_ptx->confirm analysis Data Analysis confirm->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis of SNAP-5114.

References

SNAP-5114: A Technical Guide to a Selective GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-SNAP-5114 is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2, with significantly lower affinity for GAT-1. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of these transporters in regulating GABAergic neurotransmission. This technical guide provides an in-depth overview of SNAP-5114, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental applications. The information presented herein is intended to support researchers in designing and executing robust studies to investigate the therapeutic potential of targeting GAT-2 and GAT-3 in various neurological and psychiatric disorders.

Core Compound Properties and Mechanism of Action

SNAP-5114, chemically known as (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, is a derivative of nipecotic acid.[1] Its lipophilic nature, conferred by the tris(4-methoxyphenyl)methoxy group, is thought to facilitate its passage across the blood-brain barrier.[1]

Recent cryo-electron microscopy studies have revealed that SNAP-5114 acts as a non-competitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding stabilizes the transporter in this state, preventing its reorientation to the outward-facing conformation and thereby inhibiting the uptake of GABA from the extracellular space. This non-competitive mechanism means that SNAP-5114 does not directly compete with GABA for binding to the transporter's active site.

Signaling Pathway Diagram

SNAP5114_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT3_out GAT-3 (Outward-open) GABA_ext->GAT3_out Binds GAT3_in GAT-3 (Inward-open) GAT3_out->GAT3_in Translocation GAT3_in->GAT3_out Reorientation GAT3_in->GAT3_out GABA_int GABA GAT3_in->GABA_int Releases SNAP5114_int SNAP-5114 SNAP5114_int->GAT3_in Binds & Stabilizes

Caption: Mechanism of GAT-3 inhibition by SNAP-5114.

Quantitative Data: Inhibitory Potency

The inhibitory activity of SNAP-5114 has been quantified across various GABA transporter subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Transporter SubtypeSpeciesIC50 (μM)Reference(s)
GAT-3 Human (hGAT-3)5[2][3]
GAT-2 Rat (rGAT-2)21[2][3]
GAT-1 Human (hGAT-1)388[2][3]
BGT-1 Human (hBGT-1)≥ 100[1]

Experimental Protocols

[³H]GABA Uptake Assay in HEK-293 Cells

This protocol is designed to measure the inhibitory effect of SNAP-5114 on GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing a specific GABA transporter subtype.

Materials:

  • HEK-293 cells stably transfected with the GABA transporter of interest (e.g., hGAT-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Phosphate-buffered saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • SNAP-5114

  • Scintillation fluid

  • Lysis buffer (e.g., 1% SDS)

  • 24-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the transfected HEK-293 cells in DMEM with 10% FBS and the selection antibiotic in a humidified incubator at 37°C and 5% CO₂. Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the assay, prepare serial dilutions of SNAP-5114 in uptake buffer. Also, prepare a solution of [³H]GABA and unlabeled GABA in uptake buffer.

  • Assay: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer. b. Add the SNAP-5114 dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C. For control wells, add uptake buffer only. To determine non-specific uptake, use a high concentration of a non-selective GAT inhibitor like tiagabine. c. Initiate the uptake by adding the [³H]GABA/GABA solution to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C. d. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer. e. Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Measurement: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of SNAP-5114 relative to the control wells (100% uptake) and the non-specific uptake wells (0% specific uptake). Plot the percentage of inhibition against the log concentration of SNAP-5114 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed HEK-293 cells in 24-well plate Prepare_Reagents Prepare SNAP-5114 dilutions and [3H]GABA solution Wash_Cells Wash cells with uptake buffer Prepare_Reagents->Wash_Cells Pre_incubate Pre-incubate with SNAP-5114 Wash_Cells->Pre_incubate Add_GABA Add [3H]GABA and incubate Pre_incubate->Add_GABA Terminate_Uptake Terminate uptake and wash with cold buffer Add_GABA->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity with scintillation counter Lyse_Cells->Measure_Radioactivity Calculate_Inhibition Calculate % inhibition and determine IC50 Measure_Radioactivity->Calculate_Inhibition

Caption: Workflow for a [³H]GABA uptake assay.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of SNAP-5114.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • SNAP-5114

  • HPLC system with fluorescence or electrochemical detection

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) - OPA)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4] Allow for a stabilization period of 1-2 hours.[4] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[4]

  • Drug Administration: Administer SNAP-5114 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Derivatize the GABA in the dialysate samples using a suitable agent like OPA.[4] Analyze the derivatized samples using HPLC with fluorescence or electrochemical detection to quantify the GABA concentration.

  • Data Analysis: Express the GABA concentrations in the post-drug samples as a percentage of the baseline average. Plot the percentage change in GABA concentration over time.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure GABAergic tonic currents in neurons within brain slices to assess the effect of SNAP-5114.

Materials:

  • Vibratome

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Brain slicing solution (ice-cold, oxygenated)

  • Artificial cerebrospinal fluid (aCSF) for recording (oxygenated)

  • Intracellular solution for the patch pipette

  • Borosilicate glass capillaries for patch pipettes

  • SNAP-5114

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the desired region using a vibratome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber of the patch-clamp rig and continuously perfuse with oxygenated aCSF. Visualize neurons using DIC or fluorescence microscopy.

  • Whole-Cell Configuration: Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Approach a neuron and establish a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Tonic Current Measurement: In voltage-clamp mode, hold the neuron at a potential of -60 to -70 mV.[5] Record a stable baseline current.

  • Drug Application: Bath-apply SNAP-5114 to the slice by adding it to the perfusing aCSF.

  • Data Acquisition: Record the change in the holding current. An outward shift in the holding current indicates an increase in tonic inhibition.

  • Data Analysis: Measure the magnitude of the change in holding current before and after SNAP-5114 application. Statistical analysis can be performed to determine the significance of the effect.

Logical Relationships and Selectivity

The utility of SNAP-5114 as a research tool is primarily derived from its selectivity for GAT-3 and GAT-2 over GAT-1. This allows for the functional dissociation of these transporter subtypes.

Selectivity SNAP5114 SNAP-5114 GAT3 GAT-3 (High Affinity) SNAP5114->GAT3 Strong Inhibition GAT2 GAT-2 (Moderate Affinity) SNAP5114->GAT2 Moderate Inhibition GAT1 GAT-1 (Low Affinity) SNAP5114->GAT1 Weak Inhibition BGT1 BGT-1 (Very Low Affinity) SNAP5114->BGT1 Negligible Inhibition

Caption: Selectivity profile of SNAP-5114 for GABA transporters.

Conclusion

SNAP-5114 is a critical pharmacological agent for investigating the physiological and pathophysiological roles of GAT-2 and GAT-3. Its selectivity allows for the targeted modulation of these transporters, providing insights into their contribution to GABA homeostasis and neuronal excitability. The experimental protocols detailed in this guide offer a framework for utilizing SNAP-5114 to advance our understanding of the GABAergic system and to explore novel therapeutic strategies for a range of neurological disorders.

References

(S)-SNAP-5114: A Technical Guide to its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114 is a crucial pharmacological tool in neuroscience, primarily utilized for its activity as a γ-aminobutyric acid (GABA) transport inhibitor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a vital role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[3][4][5]

The action of GABA in the synaptic cleft and extrasynaptic space is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of GABA transporters (GATs).[3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[6] (S)-SNAP-5114 has been instrumental in elucidating the specific roles of these transporter subtypes due to its selective inhibition profile. This guide provides a comprehensive overview of (S)-SNAP-5114, its mechanism of action, experimental applications, and its contribution to our understanding of GABAergic neurotransmission.

Mechanism of Action

(S)-SNAP-5114 exerts its effects by blocking the reuptake of GABA from the extracellular space. It shows a notable selectivity for GAT-3 and GAT-2 over GAT-1.[6] GAT-1 is predominantly located on presynaptic nerve terminals, while GAT-3 is primarily expressed on astrocytic processes surrounding the synapse.[7] By inhibiting these transporters, particularly the astrocytic GAT-3, (S)-SNAP-5114 effectively increases the concentration and dwell time of GABA in the extracellular space. This leads to an enhancement of GABAergic signaling, primarily through the activation of extrasynaptic GABA receptors that mediate tonic inhibition.[7][8] Recent structural and functional studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate site but in an inward-open conformation of the transporter.[9][10]

Quantitative Data: Inhibitory Profile of (S)-SNAP-5114

The inhibitory potency of (S)-SNAP-5114 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%. The selectivity of (S)-SNAP-5114 for different GAT subtypes is evident from the varying IC50 values.

Transporter SubtypeSpecies/Cell LineIC50 (μM)pIC50Reference(s)
hGAT-3 Human5-[4][5]
rGAT-2 Rat21-[4][5]
hGAT-1 Human388-[4][5]
mGAT4 (GAT-3) Mouse (HEK-293)-5.71[4][5]
mGAT3 (GAT-2) Mouse (HEK-293)-5.29[4][5]
mGAT1 Mouse (HEK-293)-4.07[4][5]

Note: IC50 values can vary depending on the experimental conditions, such as the substrate concentration used in the assay. pIC50 is the negative logarithm of the IC50 value in molar concentration.

In addition to its in vitro inhibitory activity, in vivo studies have demonstrated the functional consequences of this inhibition. For example, a 100 μM concentration of SNAP-5114 was shown to increase GABA levels in the thalamus to 247% of baseline.[4][5]

Key Experimental Protocols

(S)-SNAP-5114 is employed in a variety of experimental paradigms to investigate the function of GABA transporters.

In Vitro GABA Uptake Assay

Objective: To determine the inhibitory potency (IC50) of (S)-SNAP-5114 on specific GAT subtypes.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific GAT subtype (e.g., hGAT-1, hGAT-3).[11]

  • Assay Preparation: Cells are plated in multi-well plates and grown to confluency.

  • Inhibition: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of (S)-SNAP-5114.

  • GABA Uptake: Radiolabeled GABA (e.g., [3H]GABA) is added to the wells at a fixed concentration (often near the Km for the transporter) and incubated for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

  • Quantification: The amount of intracellular [3H]GABA is quantified by lysing the cells and measuring the radioactivity using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each (S)-SNAP-5114 concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[10]

In Vivo Microdialysis

Objective: To measure the effect of (S)-SNAP-5114 on extracellular GABA concentrations in the brain of a living animal.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., hippocampus, thalamus) of an anesthetized rat and allowed to recover.[12]

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the freely moving animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 μL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA concentration.

  • Drug Administration: (S)-SNAP-5114 is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF (reverse dialysis).[12]

  • Sample Collection: Dialysate samples continue to be collected during and after drug administration.

  • GABA Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: GABA concentrations are expressed as a percentage of the pre-drug baseline levels to determine the effect of (S)-SNAP-5114.[12]

Brain Slice Electrophysiology

Objective: To assess the functional impact of GAT-3 inhibition by (S)-SNAP-5114 on neuronal activity, particularly tonic GABAergic currents.

Methodology:

  • Slice Preparation: The animal is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal brain slices (e.g., 300-400 μm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., dentate gyrus granule cells).[7]

  • Tonic Current Measurement: Neurons are voltage-clamped, and the holding current is monitored. A stable baseline holding current is established.

  • Drug Application: (S)-SNAP-5114 (e.g., 100 μM) is bath-applied by adding it to the perfusion aCSF.[7][12]

  • Data Acquisition: Changes in the holding current are recorded. An inward shift in the holding current reflects an increase in tonic GABAergic conductance. The magnitude of the tonic current can be quantified by subsequently applying a GABA_A receptor antagonist like picrotoxin (B1677862) or bicuculline (B1666979) and measuring the resulting outward shift in the holding current.[7]

  • Data Analysis: The change in holding current (ΔI_hold) induced by (S)-SNAP-5114 is measured and compared to baseline and/or control conditions.[7]

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows involving (S)-SNAP-5114.

GAT3_Inhibition_Pathway cluster_astrocyte Astrocyte cluster_extracellular Extrasynaptic Space cluster_postsynaptic Postsynaptic Neuron GAT3 GAT-3 Transporter SNAP5114 (S)-SNAP-5114 SNAP5114->GAT3 Inhibition GABA_extra Extracellular GABA GABA_extra->GAT3 Reuptake GABA_A GABAA Receptor GABA_extra->GABA_A Activation GABA_B GABAB Receptor GABA_extra->GABA_B Activation TonicInhibition Increased Tonic Inhibition GABA_A->TonicInhibition GABA_B->TonicInhibition

Caption: Mechanism of (S)-SNAP-5114 action on tonic inhibition.

Microdialysis_Workflow cluster_animal In Vivo Experiment (Freely Moving Rat) cluster_data Data Collection & Analysis A 1. Stereotaxic Implantation of Guide Cannula B 2. Insertion of Microdialysis Probe A->B C 3. Perfusion with aCSF B->C D 4. Collect Baseline Dialysate Samples C->D E 5. Administer (S)-SNAP-5114 (via Reverse Dialysis) D->E F 6. Collect Post-Drug Dialysate Samples E->F G 7. Quantify GABA (HPLC) F->G H 8. Analyze Change vs. Baseline G->H

Caption: Experimental workflow for in vivo microdialysis.

Synergistic_Effect GAT1_Inhibitor GAT-1 Inhibitor (e.g., NNC-711) GAT1_Block Blockade of Neuronal GABA Reuptake GAT1_Inhibitor->GAT1_Block SNAP5114 (S)-SNAP-5114 (GAT-3 Inhibitor) GAT3_Block Blockade of Astrocytic GABA Reuptake SNAP5114->GAT3_Block Synergy Synergistic Increase in Extracellular GABA GAT1_Block->Synergy GAT3_Block->Synergy

Caption: Synergistic effect of dual GAT-1 and GAT-3 inhibition.

Applications in Neuroscience Research

(S)-SNAP-5114's selectivity has made it an invaluable tool for dissecting the roles of GAT-2 and GAT-3 in various physiological and pathological processes.

  • Epilepsy and Seizure Control: By increasing extracellular GABA levels, (S)-SNAP-5114 demonstrates anticonvulsant properties. It has been shown to inhibit tonic hindlimb extension in the maximal electroshock model in rats and to suppress sound-induced convulsions in DBA/2 mice.[4][5] These findings highlight the potential of targeting non-GAT-1 transporters for the development of novel antiepileptic drugs.[3]

  • Pain and Nociception: Research indicates that spinally applied (S)-SNAP-5114 can inhibit both chemical and thermal nociception in rat models of pain, such as the formalin test and the tail-flick test.[4][13] Its antinociceptive effects are mediated by the activation of both GABA_A and GABA_B receptors in the spinal cord, suggesting that GAT-3 plays a role in modulating pain pathways.[13]

  • Regulation of Tonic Inhibition: (S)-SNAP-5114 is widely used to study tonic inhibition, a persistent form of GABAergic signaling mediated by extrasynaptic receptors. Studies using hippocampal slices have shown that while GAT-1 is the primary regulator of ambient GABA under baseline conditions, inhibiting GAT-3 with (S)-SNAP-5114 significantly increases tonic currents, especially when GAT-1 is already blocked or when neuronal activity is high.[7][12] This demonstrates that astrocytic GAT-3 is crucial for clearing GABA that spills over from the synapse during periods of intense activity.

  • Stroke and Ischemia: The role of GAT inhibition in stroke is complex. While enhancing GABAergic signaling is a conceptually promising neuroprotective strategy, studies with (S)-SNAP-5114 in a mouse model of focal ischemia did not show a reduction in infarct volume and led to increased mortality.[8][14] These results suggest that caution is warranted when considering GAT-3 inhibitors for the treatment of acute brain ischemia.[8][14]

  • Alzheimer's Disease: In a counter-intuitive finding, studies in a mouse model of Alzheimer's disease showed that elevated GAT-3 levels in reactive astrocytes contributed to an increase in ambient GABA and tonic inhibition, which is associated with memory impairment. Application of (S)-SNAP-5114 was able to decrease this pathological tonic inhibition, suggesting that in certain disease states, GAT-3 may mediate the export of GABA from astrocytes.[8]

Limitations and Future Directions

Despite its utility, (S)-SNAP-5114 has several limitations. Its selectivity for GAT-3 over GAT-2 is modest, and its potency is lower than that of GAT-1 specific inhibitors like tiagabine.[8] Furthermore, it suffers from poor pharmacokinetic properties, including low brain penetration and chemical instability, which can complicate the interpretation of in vivo studies.[8][14]

The challenges associated with (S)-SNAP-5114 underscore the need for the development of a new generation of more potent, selective, and brain-permeable GAT-3 inhibitors. Such compounds would be invaluable for more precisely defining the therapeutic potential of targeting astrocytic GABA transport in a range of CNS disorders.

Conclusion

(S)-SNAP-5114 remains a cornerstone research tool for investigating the complexities of the GABAergic system. Its ability to preferentially inhibit GAT-2 and GAT-3 has enabled scientists to differentiate the roles of astrocytic and neuronal GABA uptake, particularly in the context of tonic inhibition and neuronal network excitability. The insights gained from studies using (S)-SNAP-5114 have significantly advanced our understanding of GABAergic signaling in both health and disease, paving the way for future drug development efforts targeting specific components of the GABA transporter family.

References

Investigating GABAergic Transmission with SNAP-5114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft and extrasynaptic space is maintained by GABA transporters (GATs). Among these, GAT-2 and GAT-3 have emerged as important targets for modulating GABAergic tone. SNAP-5114 is a potent and selective inhibitor of GAT-2 and GAT-3, making it an invaluable pharmacological tool for investigating the roles of these transporters in physiological and pathological processes. This technical guide provides an in-depth overview of the use of SNAP-5114 in studying GABAergic transmission, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action of SNAP-5114

SNAP-5114, chemically known as (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, is a selective inhibitor of the GABA transporters GAT-2 and GAT-3.[1] Its inhibitory activity is significantly higher for these subtypes compared to GAT-1 and the betaine/GABA transporter 1 (BGT-1). By blocking the reuptake of GABA from the extracellular space, SNAP-5114 effectively increases the concentration of ambient GABA, thereby enhancing GABAergic signaling. Due to its lipophilic nature, SNAP-5114 is capable of crossing the blood-brain barrier, allowing for systemic administration in in vivo studies.[1] Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate-binding pocket in the inward-open conformation of the transporter.[2]

Quantitative Data: Inhibitory Potency of SNAP-5114

The selectivity of SNAP-5114 for different GABA transporter subtypes has been quantified through IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter activity.

Transporter SubtypeSpeciesIC50 (μM)Reference
GAT-3Human5[1]
GAT-2Rat21[1]
GAT-1Human388
BGT-1Human>100[1]

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular GABA

This protocol is used to measure the concentration of GABA in the extracellular fluid of a specific brain region in freely moving animals.

Objective: To determine the effect of SNAP-5114 on extracellular GABA levels.

Materials:

  • SNAP-5114

  • GAT-1 inhibitor (e.g., NNC-711)

  • Microdialysis probes

  • Ringer's solution

  • HPLC system for GABA analysis

  • Freely moving rat or mouse model

Procedure:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus).

  • Allow the animal to recover from surgery.

  • Perfuse the microdialysis probe with Ringer's solution at a constant flow rate.

  • Collect baseline dialysate samples to establish a stable baseline of extracellular GABA concentration.

  • Dissolve SNAP-5114 in the perfusion solution at the desired concentration (e.g., 100 μM).[3]

  • Infuse the SNAP-5114 containing solution through the probe for a defined period (e.g., 60 minutes).[3]

  • To investigate synergistic effects, co-infuse SNAP-5114 with a GAT-1 inhibitor like NNC-711 (e.g., 1 μM).[3]

  • Collect dialysate samples throughout the infusion and washout periods.

  • Analyze the GABA concentration in the dialysate samples using HPLC.

  • Express the results as a percentage of the baseline GABA concentration.

Whole-Cell Patch-Clamp Recording for Measuring Tonic GABAergic Currents

This electrophysiological technique allows for the measurement of tonic GABAA receptor-mediated currents in individual neurons.

Objective: To assess the impact of SNAP-5114 on tonic inhibitory currents.

Materials:

  • SNAP-5114

  • NNC-711

  • Picrotoxin (B1677862) (GABAA receptor antagonist)

  • Brain slice preparation (e.g., hippocampal slices)

  • Patch-clamp recording setup

Procedure:

  • Prepare acute brain slices from the region of interest.

  • Obtain whole-cell patch-clamp recordings from neurons (e.g., dentate granule cells).

  • Record the baseline holding current.

  • Apply a GAT-1 inhibitor such as NNC-711 (e.g., 1 μM) to the perfusion solution to block GAT-1 mediated uptake.[3]

  • After stabilization, apply SNAP-5114 (e.g., 100 μM) to the perfusion solution.[3]

  • Observe and record the change in the holding current, which reflects the tonic GABAA receptor-mediated current.

  • To confirm that the observed current is mediated by GABAA receptors, apply picrotoxin (e.g., 100 μM) at the end of the experiment to block the current.[3]

  • Analyze the magnitude of the change in holding current to quantify the effect of SNAP-5114 on the tonic current.

Behavioral Models for Assessing Antinociceptive Effects

These models are used to evaluate the potential of SNAP-5114 to alleviate pain.

Objective: To investigate the antinociceptive effects of SNAP-5114 in animal models of acute, inflammatory, and neuropathic pain.

Materials:

  • SNAP-5114

  • Bicuculline (B1666979) (GABAA receptor antagonist)

  • CGP35348 (GABAB receptor antagonist)

  • Rat or mouse models for:

    • Acute pain (e.g., tail flick test, hot plate test)

    • Inflammatory pain (e.g., formalin test)

    • Neuropathic pain (e.g., chronic constriction injury model with von Frey test)

Procedure:

  • Administer SNAP-5114 intrathecally at various doses (e.g., 10, 50, 100, 200 μg).[4]

  • Perform the respective behavioral tests to assess the animal's pain response (e.g., withdrawal latency, paw licking/biting time, mechanical withdrawal threshold).

  • To confirm the involvement of GABA receptors, pre-treat a separate group of animals with bicuculline or CGP35348 before administering SNAP-5114.[4]

  • Compare the results between the SNAP-5114 treated groups and the control (vehicle-treated) and antagonist-treated groups.

Signaling Pathways and Experimental Workflows

Modulation of GABAergic Transmission by SNAP-5114

GABA_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits

Caption: SNAP-5114 selectively blocks GAT-3 on astrocytes, increasing synaptic GABA.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow start Start probe_implantation Implant Microdialysis Probe start->probe_implantation recovery Animal Recovery probe_implantation->recovery baseline Establish Baseline GABA Levels recovery->baseline drug_infusion Infuse SNAP-5114 +/- NNC-711 baseline->drug_infusion sample_collection Collect Dialysate Samples drug_infusion->sample_collection hplc_analysis Analyze GABA by HPLC sample_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for measuring extracellular GABA using in vivo microdialysis.

Logic of Synergistic Action with GAT-1 Inhibition

Synergistic_Action cluster_sole_inhibition Sole GAT-3 Inhibition cluster_combined_inhibition Combined GAT-1 and GAT-3 Inhibition GAT1_active GAT-1 Active GABA_reuptake Efficient GABA Reuptake GAT1_active->GABA_reuptake Compensates GAT3_active GAT-3 Active GABA_increase_modest Modest GABA Increase GAT3_active->GABA_increase_modest SNAP5114 SNAP-5114 SNAP5114->GAT3_active Inhibits SNAP5114->GAT3_active Inhibits GABA_increase_synergistic Synergistic GABA Increase SNAP5114->GABA_increase_synergistic NNC711 NNC-711 NNC711->GAT1_active Inhibits NNC711->GABA_increase_synergistic

Caption: Synergistic increase in GABA with combined GAT-1 and GAT-3 blockade.

Conclusion

SNAP-5114 is a critical tool for dissecting the roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. Its selectivity allows for targeted investigations into the contributions of these transporters to both physiological brain function and the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SNAP-5114 in their studies. Further research with this compound will undoubtedly continue to illuminate the complex and nuanced regulation of the GABA system, paving the way for novel therapeutic strategies.

References

SNAP-5114: A Technical Guide for the Investigation of GAT-2 and GAT-3 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SNAP-5114, a valuable pharmacological tool for studying the gamma-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. This document outlines its pharmacological properties, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Introduction to SNAP-5114

(S)-SNAP-5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2.[1][2][3][4] By blocking these transporters, SNAP-5114 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][3][4] This property makes it a crucial tool for elucidating the physiological and pathological roles of GAT-2 and GAT-3 in various neurological processes and disorders. Due to its lipophilic nature, (S)-SNAP-5114 is expected to cross the blood-brain barrier, making it suitable for in vivo studies.[5]

Pharmacological Profile

SNAP-5114 exhibits a distinct selectivity profile for GABA transporters. The following table summarizes its inhibitory potency (IC50) against different human (h) and rat (r) GAT subtypes.

Transporter SubtypeSpeciesIC50 (μM)Reference(s)
GAT-3 Human5[1][2][4][5]
GAT-2 Rat21[1][2][4][5]
GAT-1 Human388[1][3][4]
BGT-1 ->100[5]

Signaling Pathway of SNAP-5114 Action

The primary mechanism of SNAP-5114 involves the direct inhibition of GAT-2 and GAT-3. This blockade leads to an accumulation of extracellular GABA, which can then activate both ionotropic GABA-A and metabotropic GABA-B receptors, resulting in neuronal inhibition.

SNAP5114_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron GABA_extra Increased Extracellular GABA GABA_A_R GABA-A Receptor GABA_extra->GABA_A_R Activates GABA_B_R GABA-B Receptor GABA_extra->GABA_B_R Activates Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Leads to GABA_B_R->Neuronal_Inhibition Leads to GAT1 GAT-1 GAT3 GAT-3 GAT3->GABA_extra Uptake Blocked SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits GAT2 GAT-2 SNAP5114->GAT2 Inhibits GAT2->GABA_extra Uptake Blocked

Figure 1: SNAP-5114 Signaling Pathway. Max Width: 760px.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SNAP-5114 to study GAT-2 and GAT-3 transporters.

[³H]GABA Uptake Assay in Transfected HEK-293 Cells

This assay is fundamental for quantifying the inhibitory potency of SNAP-5114 on specific GAT subtypes.

Objective: To determine the IC50 value of SNAP-5114 for GAT-2 and GAT-3.

Materials:

  • HEK-293 cells stably expressing either human GAT-2 or GAT-3.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • SNAP-5114 stock solution (in DMSO).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Scintillation fluid.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK-293 cells into 96-well plates and grow to confluence.

  • Preparation of SNAP-5114 Dilutions: Prepare a serial dilution of SNAP-5114 in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add 100 µL of the appropriate SNAP-5114 dilution or vehicle to each well.

    • Pre-incubate the plates for 20-30 minutes at 37°C.

  • [³H]GABA Addition: Add 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.

  • Termination of Uptake:

    • Rapidly aspirate the assay medium.

    • Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each SNAP-5114 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the SNAP-5114 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Assay_Workflow Start Start Plate_Cells Plate HEK-293 cells expressing GAT-2 or GAT-3 Start->Plate_Cells Prepare_SNAP5114 Prepare serial dilutions of SNAP-5114 Plate_Cells->Prepare_SNAP5114 Pre_incubation Wash cells and pre-incubate with SNAP-5114 or vehicle Prepare_SNAP5114->Pre_incubation Add_3H_GABA Add [³H]GABA to initiate uptake Pre_incubation->Add_3H_GABA Incubate Incubate at 37°C Add_3H_GABA->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_and_Count Lyse cells and measure radioactivity Terminate_Uptake->Lyse_and_Count Analyze_Data Calculate % inhibition and determine IC50 Lyse_and_Count->Analyze_Data End End Analyze_Data->End

Figure 2: [³H]GABA Uptake Assay Workflow. Max Width: 760px.

In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals following the administration of SNAP-5114.

Objective: To assess the effect of SNAP-5114 on extracellular GABA concentrations in a target brain region (e.g., thalamus, hippocampus).

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate molecular weight cut-off).

  • Syringe pump.

  • Fraction collector.

  • SNAP-5114.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence detection for GABA analysis.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the syringe pump and fraction collector.

  • Baseline Collection:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular GABA.

  • SNAP-5114 Administration:

    • Administer SNAP-5114 systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF. A typical concentration for local administration is 100 µM.[6]

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels.

  • GABA Analysis:

    • Analyze the GABA concentration in the collected dialysate samples using HPLC with fluorescence detection.

  • Data Analysis:

    • Express the GABA concentrations as a percentage of the baseline levels.

    • Compare the GABA levels before and after SNAP-5114 administration to determine its effect.

Microdialysis_Workflow Start Start Surgery Implant guide cannula in target brain region Start->Surgery Recovery Allow animal to recover Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Collect baseline dialysate samples (perfusion with aCSF) Probe_Insertion->Baseline Administer_SNAP5114 Administer SNAP-5114 (systemic or local) Baseline->Administer_SNAP5114 Post_Admin_Collection Collect post-administration dialysate samples Administer_SNAP5114->Post_Admin_Collection HPLC_Analysis Analyze GABA concentration using HPLC Post_Admin_Collection->HPLC_Analysis Data_Analysis Compare post-administration GABA levels to baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: In Vivo Microdialysis Workflow. Max Width: 760px.

Electrophysiological Recordings in Brain Slices

Patch-clamp electrophysiology in acute brain slices allows for the direct measurement of the effects of SNAP-5114 on GABAergic synaptic transmission and tonic currents.

Objective: To characterize the impact of SNAP-5114 on phasic (IPSCs/IPSPs) and tonic GABAergic currents.

Materials:

  • Rodent brain slices containing the region of interest.

  • Vibratome for slicing.

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Artificial cerebrospinal fluid (aCSF).

  • Internal solution for the patch pipette.

  • SNAP-5114.

Procedure:

  • Brain Slice Preparation:

    • Acutely prepare brain slices (e.g., 300-400 µm thick) from the animal.

    • Allow slices to recover in a holding chamber with oxygenated aCSF.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording:

    • Record baseline synaptic activity (spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs) and holding current (to measure tonic current).

  • SNAP-5114 Application:

    • Bath-apply SNAP-5114 at a known concentration (e.g., 100 µM) to the brain slice.[6][7]

  • Post-Application Recording:

    • Continue recording to observe the effects of SNAP-5114 on IPSCs and tonic current. Often, SNAP-5114's effects are more pronounced when GAT-1 is also blocked (e.g., with NO-711).[6][7]

  • Data Analysis:

    • Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs.

    • Measure the change in holding current to quantify the effect on tonic GABAergic inhibition.

Conclusion

SNAP-5114 is an indispensable tool for the functional characterization of GAT-2 and GAT-3 transporters. Its selectivity allows for the targeted investigation of these transporters in a variety of experimental paradigms. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at understanding the roles of GAT-2 and GAT-3 in health and disease. However, it is important to note that some studies have pointed to its poor pharmacokinetic profile and chemical instability, which should be considered in experimental design.[8]

References

The Effects of SNAP-5114 on Thalamic GABA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of (S)-SNAP-5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3, on thalamic GABA levels. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of GABAergic neurotransmission. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of extracellular GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).

(S)-SNAP-5114 has been identified as a selective inhibitor of GAT-2 and GAT-3.[1] This selectivity presents a valuable tool for investigating the specific roles of these transporters in regulating GABAergic tone in different brain regions. The thalamus, a critical relay center for sensory and motor signals, is a key area of interest due to its dense GABAergic innervation. Understanding how SNAP-5114 modulates thalamic GABA levels can provide insights into potential therapeutic strategies for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and certain pain states.

Mechanism of Action of SNAP-5114

SNAP-5114 exerts its effects by inhibiting the reuptake of GABA from the extracellular space.[1] By selectively targeting GAT-2 and GAT-3, which are predominantly expressed on astrocytes, SNAP-5114 increases the concentration of ambient GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors, resulting in a potentiation of inhibitory signaling in the thalamus.

Signaling Pathway Diagram

SNAP5114_Mechanism cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte GABA_ext GABA GAT3 GAT-3 GABA_ext->GAT3 Reuptake SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibition GABA_int Intracellular GABA GAT3->GABA_int

Caption: Mechanism of SNAP-5114 action on an astrocyte.

Quantitative Data on the Effects of SNAP-5114

The following tables summarize the key quantitative findings from studies investigating the effects of SNAP-5114.

Table 1: In Vitro Inhibitory Activity of SNAP-5114
Transporter SubtypeIC₅₀ (µM)SpeciesReference
hGAT-35Human[1]
rGAT-221Rat[1]
hGAT-1≥ 100Human[1]
BGT-1≥ 100Human[1]

IC₅₀: Half-maximal inhibitory concentration

Table 2: In Vivo Effects of SNAP-5114 on Thalamic GABA Levels
CompoundConcentration (in probe)Brain Region% Increase in Basal GABA (mean ± SEM)Animal ModelReference
SNAP-5114100 µMThalamus247 ± 27Halothane-anesthetized rats[2]

Experimental Protocols

This section provides a detailed description of the methodologies used to determine the effects of SNAP-5114 on thalamic GABA levels, primarily based on the study by Dalby (2000) and supplemented with common practices in the field.[2]

In Vivo Microdialysis

This technique is used to sample extracellular fluid from specific brain regions in living animals.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Halothane anesthesia is typically used during the surgical and experimental procedures.

  • Stereotaxic Surgery:

    • The rat is placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the thalamus. Stereotaxic coordinates are determined based on a rat brain atlas.

    • The cannula is fixed to the skull using dental cement.

  • Microdialysis Probe:

    • A concentric microdialysis probe with a semi-permeable membrane (e.g., 2 mm tip) is used.

  • Perfusion:

    • The probe is inserted through the guide cannula into the thalamus.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to establish a baseline, the perfusion medium is switched to aCSF containing SNAP-5114 (100 µM).

  • Sample Collection:

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for subsequent analysis.

GABA Level Quantification: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

HPLC-ECD is a sensitive method for quantifying neurotransmitter levels in microdialysate samples.

  • Derivatization:

    • Since GABA is not electrochemically active, it must be derivatized prior to detection.

    • A common method is pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol agent (e.g., 2-mercaptoethanol). This reaction forms a fluorescent and electrochemically active isoindole derivative of GABA.

  • HPLC System:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A phosphate (B84403) buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to elute the derivatized GABA.

    • Flow Rate: A constant flow rate is maintained (e.g., 0.5-1.0 mL/min).

  • Electrochemical Detection:

    • An electrochemical detector with a glassy carbon working electrode is used.

    • A specific potential is applied to the electrode to oxidize the derivatized GABA, generating an electrical signal that is proportional to its concentration.

  • Quantification:

    • The concentration of GABA in the dialysate samples is determined by comparing the peak areas from the samples to those of known GABA standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis A1 Anesthetize Rat A2 Stereotaxic Surgery A1->A2 A3 Implant Guide Cannula A2->A3 B1 Insert Microdialysis Probe A3->B1 B2 Perfuse with aCSF (Baseline) B1->B2 B3 Switch to aCSF + SNAP-5114 B2->B3 B4 Collect Dialysate Samples B3->B4 C1 Derivatize with OPA B4->C1 C2 Inject into HPLC System C1->C2 C3 Separate on C18 Column C2->C3 C4 Detect with ECD C3->C4 C5 Quantify GABA Levels C4->C5

Caption: Workflow for studying SNAP-5114's effects.

Discussion and Implications

The findings from studies on SNAP-5114 demonstrate that the selective inhibition of GAT-2 and GAT-3 is an effective strategy for elevating extracellular GABA levels in the thalamus.[2] This has significant implications for the development of novel therapeutic agents. By targeting specific GABA transporter subtypes, it may be possible to achieve more localized and nuanced modulation of GABAergic signaling, potentially reducing the side effects associated with non-selective GABAergic drugs.

Further research is warranted to fully elucidate the therapeutic potential of SNAP-5114 and other GAT-2/3 inhibitors. This includes investigating their efficacy in various animal models of neurological and psychiatric disorders, as well as detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

Conclusion

(S)-SNAP-5114 is a valuable pharmacological tool for studying the roles of GAT-2 and GAT-3 in the regulation of thalamic GABAergic neurotransmission. The significant increase in thalamic GABA levels following SNAP-5114 administration highlights the potential of targeting these transporters for therapeutic intervention in disorders associated with GABAergic deficits. The experimental protocols detailed in this guide provide a framework for conducting further research in this promising area of neuropharmacology.

References

Understanding the Anticonvulsant Properties of SNAP-5114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of SNAP-5114, a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. By elucidating its mechanism of action, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

SNAP-5114 exerts its anticonvulsant effects by modulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). It selectively inhibits the GAT-2 and GAT-3 transporters, which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, particularly into astrocytes.[1][2] This inhibition leads to an accumulation of extracellular GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[3][4] The resulting increase in inhibitory signaling helps to counterbalance neuronal hyperexcitability, a hallmark of seizures.

Recent structural studies have revealed that SNAP-5114 functions as a noncompetitive inhibitor of GAT-3.[5] It binds to the orthosteric substrate-binding pocket of the transporter in its inward-open conformation, effectively locking it and preventing the transport of GABA.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and anticonvulsant efficacy of SNAP-5114.

Table 1: Inhibitory Potency (IC50) of SNAP-5114 on GABA Transporters

Transporter SubtypeIC50 (μM)Species/Cell LineReference
hGAT-35Human (cloned)
rGAT-221Rat (cloned)
hGAT-1388Human (cloned)
BGT-1140-[6]
mGAT1- (pIC50 = 4.07)Mouse (HEK-293)[3]
mGAT2- (56% inhibition)Mouse (HEK-293)[3]
mGAT3- (pIC50 = 5.29)Mouse (HEK-293)[3]
mGAT4- (pIC50 = 5.71)Mouse (HEK-293)[3]

Table 2: Anticonvulsant Efficacy of SNAP-5114

Seizure ModelAnimal ModelEndpointED50Reference
Sound-induced convulsionsDBA/2 miceInhibition of tonic-clonic seizures110 μmol/kg[3]
Maximal electroshockJuvenile ratsInhibition of tonic hindlimb extension-[3]

Table 3: Effect of SNAP-5114 on Extracellular GABA Levels

Brain RegionExperimental Condition% Increase in GABAReference
ThalamusSystemic administration (100 μM)247%[3]
HippocampusCo-perfusion with GAT-1 inhibitor (NNC-711)Synergistic increase[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by SNAP-5114.

SNAP5114_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activation SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibition Audiogenic_Seizure_Workflow start Start drug_admin Administer SNAP-5114 (i.p.) start->drug_admin acclimatize Acclimatization Period drug_admin->acclimatize seizure_induction Induce Seizure with Acoustic Stimulus acclimatize->seizure_induction observe Observe and Score Seizure Response seizure_induction->observe data_analysis Analyze Data and Calculate ED50 observe->data_analysis end End data_analysis->end Logical_Relationship SNAP5114 SNAP-5114 Administration GAT_inhibition Inhibition of GAT-2/GAT-3 SNAP5114->GAT_inhibition GABA_increase Increased Extracellular GABA Concentration GAT_inhibition->GABA_increase GABA_receptor_activation Enhanced Activation of GABA-A and GABA-B Receptors GABA_increase->GABA_receptor_activation Neuronal_inhibition Increased Neuronal Inhibition GABA_receptor_activation->Neuronal_inhibition Seizure_threshold Elevated Seizure Threshold Neuronal_inhibition->Seizure_threshold Anticonvulsant_effect Anticonvulsant Effect Seizure_threshold->Anticonvulsant_effect

References

Exploring the Role of SNAP 5114 in Modulating Neuronal Activity in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SNAP 5114, a selective inhibitor of the GABA transporter GAT-3, and its application in preclinical models of Parkinson's disease. The document outlines the mechanism of action of this compound, summarizes key quantitative findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a selective inhibitor of the GABA transporter 3 (GAT-3), with some activity also reported on GAT-2.[1][2] GAT-3 is predominantly expressed on the plasma membranes of astrocytes, where it plays a crucial role in regulating extracellular levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] By inhibiting GAT-3, this compound effectively reduces the reuptake of GABA from the synaptic cleft and extrasynaptic space into astrocytes. This leads to an elevation of ambient GABA levels, which in turn enhances tonic GABAergic inhibition of neurons.

Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[5][6] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[5][6] This mode of inhibition provides a basis for its selectivity and is a key consideration for the rational design of future GAT-3 targeted therapies.[5][6]

In the context of Parkinson's disease, the modulation of GABAergic signaling is of significant interest. Dopaminergic neurons in the substantia nigra, which are progressively lost in Parkinson's disease, are under the influence of GABAergic inputs. Research suggests that in early-stage Parkinson's disease models, there is a maladaptive downregulation of GATs, leading to an increase in tonic GABAergic inhibition and a subsequent impairment of dopamine (B1211576) release.[3]

The following diagram illustrates the signaling pathway involving GAT-3 and the mechanism of action of this compound.

Signaling pathway of GAT-3 and this compound.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the selectivity and effects of this compound from various studies.

Parameter Transporter Value Reference
IC₅₀hGAT-35 µM[1][2]
IC₅₀rGAT-221 µM[1][2]
IC₅₀hGAT-1388 µM[1]
IC₅₀BGT-1≥ 100 µM[2]
Table 1: Inhibitory potency (IC₅₀) of (S)-SNAP 5114 on various GABA transporters.
Experimental Model This compound Concentration Effect Reference
Mouse Dorsolateral Striatum Slices (with GAT-1 inhibitor SKF89976A)50 µMAttenuated electrically evoked dopamine release to ~70% of control[3]
Rat Hippocampal Slices (with GAT-1 inhibitor NNC-711)100 µMMarkedly increased tonic GABA-A receptor-mediated current[4][7]
Rat Neocortical Pyramidal Cells (with GAT-1 inhibitor NO711)Not specifiedSynergistically decreased IPSC amplitudes and increased decay times[8]
Mouse Suprachiasmatic Nucleus Neurons (with GAT-1 inhibitor SKF-89976A)50 µMInduced a significant GABA-A receptor-mediated tonic current[9]
Table 2: Effects of this compound in various experimental models.

Experimental Protocols

This section details the methodologies for key experiments involving this compound in the context of Parkinson's disease models.

Several animal models are used to study Parkinson's disease, each with its own set of characteristics.[10][11]

  • 6-Hydroxydopamine (6-OHDA) Rat Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.[10]

  • MPTP Mouse Model: The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes selective destruction of dopaminergic neurons in the substantia nigra.[10]

  • Alpha-Synuclein Overexpression Models: These genetic models involve the overexpression of alpha-synuclein, a key protein in the pathophysiology of Parkinson's disease, often via viral vectors (e.g., AAV-A53T) or in transgenic animals (e.g., SNCA-OVX mice).[3][10]

  • Slicing: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose). Coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34 °C) for at least 1 hour before recording.

  • Recording: Whole-cell patch-clamp recordings are performed on identified neurons (e.g., medium spiny neurons in the striatum). The recording chamber is continuously perfused with oxygenated aCSF. The intracellular solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.3.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO, with the final concentration in aCSF being low to avoid solvent effects) and then diluted in aCSF to the desired final concentration (e.g., 50 µM). The drug is applied to the brain slice via bath perfusion.

  • Data Acquisition and Analysis: Electrophysiological signals are amplified, filtered, and digitized. Parameters such as tonic currents, inhibitory postsynaptic currents (IPSCs), and dopamine release (measured using techniques like fast-scan cyclic voltammetry) are analyzed before and after the application of this compound.

  • Probe Implantation: Animals are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

  • Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with a physiological solution (e.g., Ringer's solution) at a slow, constant rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before, during, and after the administration of this compound.

  • Drug Administration: this compound can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[7]

  • Analysis: The concentration of GABA and other neurotransmitters in the dialysate samples is determined using techniques such as high-performance liquid chromatography (HPLC).

The following diagram provides a generalized workflow for an experiment using this compound in a Parkinson's disease model.

cluster_Preparation Phase 1: Model Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis Model Induce Parkinson's Disease Model (e.g., 6-OHDA lesion, SNCA-OVX) Validation Validate Model Phenotype (e.g., behavioral tests, histology) Model->Validation Setup Prepare Experimental Setup (e.g., brain slices, in vivo microdialysis) Validation->Setup Baseline Record Baseline Measurements (e.g., dopamine release, tonic current) Setup->Baseline SNAP5114 Administer this compound Baseline->SNAP5114 Post_SNAP Record Post-Treatment Measurements SNAP5114->Post_SNAP Comparison Compare Baseline vs. Post-Treatment Data Post_SNAP->Comparison Stats Statistical Analysis Comparison->Stats Conclusion Draw Conclusions Stats->Conclusion

Generalized experimental workflow.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of astrocytic GAT-3 in modulating neuronal circuitry. In the context of Parkinson's disease, studies utilizing this compound have provided evidence for a dysregulation of GABAergic tone and its impact on dopamine release. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this area, with the ultimate goal of identifying novel therapeutic strategies for Parkinson's disease. The noncompetitive inhibitory mechanism of this compound at the GAT-3 transporter offers a unique avenue for the development of more selective and potent modulators of the GABAergic system.

References

SNAP-5114: A Technical Guide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Growing evidence points to a significant dysregulation of the GABAergic system in the pathophysiology of AD, suggesting that targeting components of this system may offer novel therapeutic avenues. This technical guide focuses on SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3, and its application as a research tool to investigate and potentially modulate Alzheimer's disease-related pathology.

SNAP-5114 primarily acts on GAT-3, which is predominantly expressed on astrocytes. In the context of AD, reactive astrocytes surrounding Aβ plaques have been shown to exhibit altered GABA homeostasis. By inhibiting GAT-3, SNAP-5114 blocks the reuptake of GABA by astrocytes, thereby increasing extracellular GABA levels and enhancing tonic inhibition. This mechanism has been demonstrated to rescue synaptic plasticity and cognitive deficits in preclinical models of AD, making SNAP-5114 a valuable tool for dissecting the role of astrocytic GABA signaling in the disease process.

Mechanism of Action: Signaling Pathway

SNAP-5114's primary mechanism involves the modulation of GABAergic signaling at the synaptic and extrasynaptic levels. The following diagram illustrates the proposed signaling pathway affected by SNAP-5114 in the context of an Alzheimer's disease brain.

SNAP5114_Signaling_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Neuron GABA_Astro GABA GAT3 GAT-3/BGT-1 GABA_Astro->GAT3 Uptake GABA_Extra Extracellular GABA SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits GABA_R Extrasynaptic GABA-A Receptor GABA_Extra->GABA_R Activates Tonic_Inhibition Tonic Inhibition GABA_R->Tonic_Inhibition Increases LTP LTP Tonic_Inhibition->LTP Rescues Deficit Cognition Cognitive Function LTP->Cognition Improves

Caption: Proposed signaling pathway of SNAP-5114 in Alzheimer's disease.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SNAP-5114 in mouse models of Alzheimer's disease.

Table 1: Effect of SNAP-5114 on Long-Term Potentiation (LTP) in 5xFAD Mice
Treatment GroupLTP Magnitude (% of Baseline)Statistical Significance (vs. 5xFAD)Reference
Wild-Type (WT)~170%N/A[1]
5xFAD~120%N/A[1]
5xFAD + SNAP-5114 (50 µM)~160%p < 0.05[1]
Table 2: Effect of Chronic SNAP-5114 Administration on Working Memory in 5xFAD Mice (Y-Maze)
Treatment GroupSpontaneous Alternation (%)Statistical Significance (vs. 5xFAD)Reference
Wild-Type (WT)~70%N/A[1]
5xFAD~50%N/A[1]
5xFAD + SNAP-5114 (chronic i.p.)~65%p < 0.05[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SNAP-5114 in the context of Alzheimer's disease research.

In Vivo Administration of SNAP-5114

Objective: To assess the in vivo effects of SNAP-5114 on cognitive function and neuropathology in a mouse model of Alzheimer's disease.

Animal Model: 5xFAD transgenic mice are a commonly used model exhibiting amyloid pathology and cognitive deficits.

Materials:

  • (S)-SNAP-5114 (Tocris Bioscience or equivalent)

  • Vehicle: Sterile isotonic saline with 10% DMSO[2]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure for Chronic Administration:

  • Preparation of SNAP-5114 Solution: Dissolve (S)-SNAP-5114 in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose). Due to its low solubility, ensure complete dissolution.

  • Dosing Regimen: Administer SNAP-5114 or vehicle via i.p. injection. For chronic studies, a daily injection for at least one week has been shown to be effective.[1]

  • Dosage: Dosages ranging from 5 to 30 mg/kg have been used in vivo.[2] The optimal dose should be determined based on the specific experimental goals and animal model.

  • Monitoring: Observe animals for any adverse effects following injection.

Y-Maze Test for Spatial Working Memory

Objective: To evaluate the effect of SNAP-5114 on short-term spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • Acclimation: Gently handle the mice for several days before testing to reduce stress.

  • Testing:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system.

  • Data Analysis:

    • An arm entry is counted when all four paws of the mouse are within the arm.

    • A "spontaneous alternation" is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

    • A higher percentage of alternation indicates better spatial working memory.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

Objective: To measure the effect of SNAP-5114 on synaptic plasticity in hippocampal slices from Alzheimer's model mice.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from 5xFAD and wild-type control mice.

  • Recording: Perform field excitatory postsynaptic potential (fEPSP) recordings from the dentate gyrus.

  • LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol.

  • SNAP-5114 Application: Bath-apply SNAP-5114 (e.g., 50 µM) to the slices and record the fEPSP slope to assess its effect on LTP.[1]

Immunohistochemistry for Amyloid-Beta (Aβ) Plaques

Objective: To visualize and quantify Aβ plaque pathology in brain tissue.

Procedure:

  • Tissue Preparation: Perfuse mice and prepare brain sections.

  • Antigen Retrieval: Perform antigen retrieval to unmask the Aβ epitope.

  • Staining:

    • Incubate sections with a primary antibody against Aβ (e.g., 6E10).

    • Apply a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Imaging and Quantification: Acquire images using a microscope and quantify the Aβ plaque load using image analysis software.

Western Blotting for GAT-3 and GAD67

Objective: To quantify the protein levels of GAT-3 and the GABA-synthesizing enzyme GAD67 in brain tissue.

Procedure:

  • Protein Extraction: Homogenize brain tissue and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Incubate the membrane with primary antibodies against GAT-3 and GAD67.

    • Use an appropriate loading control antibody (e.g., β-actin or GAPDH).

    • Apply HRP-conjugated secondary antibodies.

  • Detection and Quantification: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for preclinical studies involving SNAP-5114.

Behavioral_Workflow start Start: Alzheimer's Mouse Model (e.g., 5xFAD) treatment Chronic In Vivo Treatment (SNAP-5114 or Vehicle) start->treatment behavior Behavioral Testing (Y-Maze) treatment->behavior tissue Tissue Collection (Brain Harvest) behavior->tissue analysis Data Analysis and Interpretation tissue->analysis

Caption: Workflow for in vivo behavioral studies with SNAP-5114.

Molecular_Workflow start Start: Brain Tissue from Treated Mice immuno Immunohistochemistry (Aβ, Tau) start->immuno western Western Blotting (GAT-3, GAD67) start->western microdialysis In Vivo Microdialysis (Extracellular GABA) start->microdialysis analysis Quantitative Analysis immuno->analysis western->analysis microdialysis->analysis

Caption: Workflow for molecular and neurochemical analysis.

Conclusion

SNAP-5114 serves as a critical research tool for investigating the role of the GABAergic system, particularly astrocytic GABA transport, in the pathophysiology of Alzheimer's disease. The available preclinical data strongly suggest that by modulating tonic inhibition, SNAP-5114 can ameliorate deficits in synaptic plasticity and cognitive function associated with AD models. This technical guide provides a comprehensive overview of the current knowledge and methodologies for utilizing SNAP-5114 in AD research. Further investigation into the direct effects of SNAP-5114 on amyloid and tau pathologies is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (S)-1-[2-[tris(4-Methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid ((S)-SNAP-5114)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[2-[tris(4-Methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, commonly known as (S)-SNAP-5114, is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2. As GABA is the primary inhibitory neurotransmitter in the central nervous system, its regulation is crucial for maintaining neuronal excitability. By blocking the reuptake of GABA, (S)-SNAP-5114 elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism of action has positioned (S)-SNAP-5114 as a valuable pharmacological tool for investigating the roles of GAT-3 and GAT-2 in various physiological and pathological processes, including epilepsy and other neurological disorders. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to (S)-SNAP-5114.

Chemical Structure and Properties

(S)-SNAP-5114 is a derivative of nipecotic acid characterized by a bulky tris(4-methoxyphenyl)methoxyethyl substituent on the piperidine (B6355638) nitrogen. This lipophilic group is believed to contribute to its ability to cross the blood-brain barrier.

PropertyValue
Chemical Name (S)-1-[2-[tris(4-Methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid
Synonyms (S)-SNAP-5114
Molecular Formula C₃₀H₃₅NO₆
Molecular Weight 505.6 g/mol
CAS Number 157604-55-2
Appearance White to off-white solid
Purity Typically ≥98% by HPLC
Solubility Soluble in DMSO and ethanol

Biological Activity

The primary biological function of (S)-SNAP-5114 is the inhibition of GABA transporters. It exhibits marked selectivity for the GAT-3 and GAT-2 subtypes over GAT-1.

In Vitro Activity: GABA Uptake Inhibition

The inhibitory potency of (S)-SNAP-5114 has been quantified using radiolabeled GABA uptake assays in various cell lines expressing specific GABA transporter subtypes.

Transporter SubtypeIC₅₀ (μM)
Human GAT-3 (hGAT-3)5
Rat GAT-2 (rGAT-2)21
Human GAT-1 (hGAT-1)388
In Vivo Effects

Systemic administration of (S)-SNAP-5114 has demonstrated significant neurological effects in animal models, consistent with its mechanism of action.

In Vivo EffectAnimal ModelKey Findings
Increased Thalamic GABA Levels RatsMicrodialysis studies show a significant increase in extracellular GABA concentrations in the thalamus.
Anticonvulsant Activity Rodent models of epilepsyDemonstrates protection against seizures induced by various methods, including maximal electroshock and audiogenic stimuli.

Experimental Protocols

Chemical Synthesis of (S)-SNAP-5114

While detailed, step-by-step synthesis protocols are proprietary to commercial suppliers, the general synthetic route involves the N-alkylation of (S)-nipecotic acid with a suitable tris(4-methoxyphenyl)methoxyethyl derivative. The synthesis requires careful control of reaction conditions to maintain the stereochemistry of the chiral center.

A generalized synthetic workflow is depicted below:

cluster_synthesis Synthesis Workflow start (S)-Nipecotic Acid reaction N-Alkylation (Base, Solvent) start->reaction reagent Tris(4-methoxyphenyl)methoxyethyl halide reagent->reaction intermediate Crude (S)-SNAP-5114 reaction->intermediate purification Purification (e.g., Chromatography) intermediate->purification product Pure (S)-SNAP-5114 purification->product characterization Characterization (NMR, MS, HPLC) product->characterization final_product Final Product characterization->final_product

A generalized workflow for the synthesis of (S)-SNAP-5114.
[³H]GABA Uptake Assay

This assay is fundamental for determining the inhibitory activity of compounds on GABA transporters.

Objective: To measure the IC₅₀ of (S)-SNAP-5114 for different GABA transporter subtypes.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter subtype (hGAT-1, rGAT-2, or hGAT-3).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • (S)-SNAP-5114 stock solution in DMSO.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific GAT subtype in appropriate media until confluent.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of (S)-SNAP-5114 for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • GABA Uptake: Initiate GABA uptake by adding a solution of [³H]GABA (at a concentration near its Km for the transporter) to the cells.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the concentration of (S)-SNAP-5114. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Microdialysis for GABA Measurement

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of (S)-SNAP-5114 on extracellular GABA levels in the thalamus.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • (S)-SNAP-5114 for systemic administration (e.g., intraperitoneal injection).

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence detection for GABA analysis.

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the thalamus. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.

  • Drug Administration: Administer (S)-SNAP-5114 systemically (e.g., 30 mg/kg, i.p.).

  • Post-injection Collection: Continue to collect dialysate samples for several hours post-injection.

  • GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis: Express the post-injection GABA levels as a percentage of the baseline and plot the time course of the effect.

Anticonvulsant Activity Testing

Various animal models of epilepsy can be used to assess the anticonvulsant efficacy of (S)-SNAP-5114.

Objective: To evaluate the protective effect of (S)-SNAP-5114 against induced seizures.

Model: Maximal Electroshock (MES) Seizure Test in mice.

Materials:

  • Male ICR mice.

  • (S)-SNAP-5114.

  • Vehicle (e.g., saline with a small amount of DMSO).

  • Corneal electrodes and an electroshock apparatus.

Procedure:

  • Drug Administration: Administer (S)-SNAP-5114 or vehicle to groups of mice via intraperitoneal (i.p.) injection at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathway

The primary signaling event initiated by (S)-SNAP-5114 is the increase in extracellular GABA concentration due to the inhibition of GAT-2 and GAT-3. This elevated GABA then acts on postsynaptic and presynaptic GABA receptors (GABA-A and GABA-B) to enhance inhibitory neurotransmission.

cluster_pathway Signaling Pathway of (S)-SNAP-5114 SNAP5114 (S)-SNAP-5114 GAT2 GAT-2 SNAP5114->GAT2 inhibits GAT3 GAT-3 SNAP5114->GAT3 inhibits GABA_uptake GABA Reuptake GAT2->GABA_uptake GAT3->GABA_uptake extracellular_GABA Increased Extracellular GABA GABA_uptake->extracellular_GABA leads to GABA_A GABA-A Receptor extracellular_GABA->GABA_A activates GABA_B GABA-B Receptor extracellular_GABA->GABA_B activates Cl_influx Cl- Influx GABA_A->Cl_influx K_efflux K+ Efflux GABA_B->K_efflux Ca_inhibition Inhibition of Ca2+ Channels GABA_B->Ca_inhibition hyperpolarization Hyperpolarization (Inhibition) Cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability K_efflux->hyperpolarization Ca_inhibition->reduced_excitability

The signaling pathway initiated by (S)-SNAP-5114.

Conclusion

(S)-1-[2-[tris(4-Methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid ((S)-SNAP-5114) is a selective inhibitor of GABA transporters GAT-3 and GAT-2. Its ability to increase extracellular GABA levels and enhance inhibitory neurotransmission makes it a critical tool for neuropharmacological research. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize (S)-SNAP-5114 in their studies of GABAergic signaling and its role in neurological disorders. Further research into the therapeutic potential of selective GAT inhibitors like (S)-SNAP-5114 is warranted.

A Technical Guide to SNAP-5114: A Selective GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the published research on SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative inhibitory data, and experimental methodologies related to SNAP-5114.

Mechanism of Action

SNAP-5114 is a derivative of nipecotic acid and functions as a competitive inhibitor of GABA uptake. It exhibits selectivity for the GABA transporters GAT-3 and GAT-2. By blocking these transporters, SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism has been explored for its potential therapeutic effects, including anticonvulsant properties.

The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), is crucial in maintaining the balance between excitatory and inhibitory signaling. The regulation of extracellular GABA levels is managed by four GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and BGT-1. These transporters are part of the solute carrier 6 (SLC6) family and are Na+/Cl−-coupled. GAT-1 is primarily found in neurons, while GAT-3 is predominantly expressed in astrocytes. By inhibiting GATs, the amount of GABA available for receptor stimulation can be indirectly controlled, which in turn regulates both inhibitory and excitatory signaling.

Structurally, SNAP-5114 binds to the orthosteric pocket of GAT-3 in its inward-open conformation. A proposed two-step induced-fit mechanism suggests that SNAP-5114 initially binds to the outward-open conformation of GAT-3, along with Na+ and Cl- ions. Subsequently, the transporter transitions to an inward-open state, releasing Na+ ions into the cytoplasm while SNAP-5114 and Cl- remain bound, effectively locking the transporter and inhibiting GABA transport.

Quantitative Inhibitory Data

The inhibitory potency of SNAP-5114 has been quantified across different GABA transporter subtypes. The following table summarizes the reported IC50 values from various studies.

Transporter SubtypeSpeciesIC50 (μM)Reference
hGAT-3Human5[1]
rGAT-2Rat21[1]
hGAT-1Human388[2]
BGT-1Human≥ 100[1]

hGAT: human GABA transporter; rGAT: rat GABA transporter

Further research has shown that SNAP-5114 inhibits GAT-3 with 15–40 times more potency than GAT-1.[3] In [3H]-GABA uptake assays, SNAP-5114 was found to inhibit GABA transport by GAT-1 with an IC50 of >100 µM, which is almost 100-fold higher compared to its inhibition of GAT-3.[3]

Experimental Protocols

Detailed methodologies for key experiments involving SNAP-5114 are outlined below.

1. [³H]-GABA Uptake Assay

This assay is used to determine the inhibitory potency of SNAP-5114 on GABA transporters.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express the desired mouse GABA transporter subtype (mGAT1–4).

  • Assay Procedure:

    • HEK-293 cells expressing the specific GAT subtype are seeded in 96-well plates.

    • The cells are pre-incubated with increasing concentrations of SNAP-5114.

    • [³H]-GABA is then added to the wells to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

    • The cells are lysed, and the intracellular [³H]-GABA is quantified using a scintillation counter.

    • The IC50 value is calculated by fitting the data to a dose-response curve.

2. In Vivo Microdialysis

This technique is employed to measure the extracellular concentration of GABA in the brain of freely moving animals.

  • Animal Preparation: A guide cannula is surgically implanted into the hippocampus of a rat.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with Ringer's solution.

    • Baseline dialysate samples are collected to establish basal GABA levels.

    • SNAP-5114, dissolved in Ringer's solution (often with a small percentage of DMSO for solubility), is infused through the probe via reverse dialysis.

    • Dialysate samples are collected at regular intervals during and after drug administration.

    • The concentration of GABA in the dialysate is determined using high-performance liquid chromatography (HPLC).

3. Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the effect of SNAP-5114 on GABAergic currents in neurons.

  • Slice Preparation: Brain slices containing the region of interest (e.g., hippocampus) are prepared from rats.

  • Recording Procedure:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron.

    • The cell membrane is ruptured to allow for whole-cell recording of ionic currents.

    • A baseline holding current is established.

    • SNAP-5114 is applied to the bath solution.

    • Changes in the holding current, which reflect tonic GABA-A receptor-mediated currents, are recorded.

    • Other GAT inhibitors (e.g., NNC-711 for GAT-1) and GABA receptor antagonists (e.g., picrotoxin) can be co-applied to dissect the specific contributions of different transporters and receptors.

Visualizations

GABAergic Synapse and Transporter Localization

The following diagram illustrates the key components of a GABAergic synapse and the localization of different GABA transporters.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte presynaptic GABA Vesicles synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release gaba_a GABA-A Receptor gaba_b GABA-B Receptor gat3 GAT-3 synaptic_cleft->gaba_a synaptic_cleft->gaba_b synaptic_cleft->gat3 Reuptake gat1 GAT-1 synaptic_cleft->gat1 Reuptake

GABAergic synapse and transporter locations.

SNAP-5114 Inhibition Workflow

This diagram outlines the experimental workflow to study the effect of SNAP-5114 on tonic GABA currents.

SNAP5114_Workflow start Prepare Brain Slice patch Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline Holding Current patch->baseline add_nnc711 Apply NNC-711 (GAT-1 Inhibitor) baseline->add_nnc711 add_snap5114 Apply SNAP-5114 (GAT-3 Inhibitor) add_nnc711->add_snap5114 record_tonic Record Change in Tonic Current add_snap5114->record_tonic add_ptx Apply Picrotoxin (GABA-A Antagonist) record_tonic->add_ptx confirm Confirm GABA-A Receptor Mediation add_ptx->confirm

Workflow for electrophysiological recording.

Proposed Mechanism of GAT-3 Inhibition by SNAP-5114

This diagram illustrates the proposed two-step induced-fit mechanism of GAT-3 inhibition by SNAP-5114.

Inhibition_Mechanism outward_open GAT-3 (Outward-Open) snap_binds SNAP-5114, Na+, Cl- Bind outward_open->snap_binds occluded Intermediate Occluded State snap_binds->occluded inward_open GAT-3 (Inward-Open) occluded->inward_open na_release Na+ Released into Cytoplasm inward_open->na_release stalled GAT-3 Stalled (SNAP-5114 & Cl- Bound) na_release->stalled

References

Methodological & Application

SNAP 5114: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SNAP 5114, a selective inhibitor of the GABA transporter GAT-3.

This compound is a valuable pharmacological tool for investigating the role of GAT-3 in GABAergic neurotransmission and its implications in various neurological disorders. These notes offer a comprehensive guide to its solubility, mechanism of action, and practical experimental procedures.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in two common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10050.56
Ethanol5025.28

Molecular Weight of this compound: 505.61 g/mol

Mechanism of Action

This compound is a potent and selective inhibitor of the GABA transporter 3 (GAT-3), also showing some activity against GAT-2.[1] It functions as a noncompetitive inhibitor, binding to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in its inward-open conformation.[2] This binding event stabilizes the transporter in this state, effectively blocking the reuptake of GABA from the synaptic cleft into astrocytes.[2] The inhibition of GABA reuptake leads to an increase in extracellular GABA levels, thereby enhancing GABAergic signaling.[3]

The selectivity of this compound for GAT-3 over GAT-1 makes it a precise tool for dissecting the specific roles of these transporters in the central nervous system.[1][4] Its ability to cross the blood-brain barrier also makes it suitable for in vivo studies.[1]

SNAP_5114_Mechanism cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular (Astrocyte) GABA_ext GABA GAT3 GAT-3 Transporter (Inward-Open State) GABA_ext->GAT3 Binds to GAT-3 GAT3->GAT3 GABA_int GABA GAT3->GABA_int GABA Reuptake SNAP5114 This compound SNAP5114->GAT3 Binds & Stabilizes

Caption: Mechanism of this compound action on the GAT-3 transporter.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions of this compound in DMSO and ethanol.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Determine the required concentration and volume of the stock solution based on your experimental needs.

  • Weigh the appropriate amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution in DMSO, weigh out 50.56 mg of this compound.

  • Add the desired volume of solvent (DMSO or ethanol) to the vial containing the this compound powder.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may aid dissolution in some cases.

  • Store the stock solution at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro GABA Uptake Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on GAT-3 activity in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GAT-3 (or other suitable cell line)

  • Cell culture medium

  • This compound stock solution

  • [³H]-GABA (radiolabeled GABA)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail

  • Scintillation counter

Workflow:

GABA_Uptake_Assay A 1. Seed GAT-3 expressing cells in 96-well plates B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Add [³H]-GABA to initiate uptake B->C D 4. Terminate uptake by washing with ice-cold buffer C->D E 5. Lyse cells and add scintillation cocktail D->E F 6. Measure radioactivity using a scintillation counter E->F G 7. Analyze data to determine IC50 F->G

Caption: Workflow for a [³H]-GABA uptake assay.

Procedure:

  • Cell Seeding: Seed the GAT-3 expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with this compound: Wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of this compound (prepared by diluting the stock solution in assay buffer) for a defined period (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO diluted to the same final concentration as in the this compound-treated wells).

  • Initiation of GABA Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. The final concentration of GABA should be close to its Km for GAT-3.

  • Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the [³H]-GABA uptake (IC50 value) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Microdialysis

This protocol outlines a general procedure for using this compound in in vivo microdialysis experiments to measure extracellular GABA levels in the brain of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system for GABA analysis

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation of Microdialysis Probe: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish a stable extracellular GABA concentration.

  • Administration of this compound: Dissolve this compound in aCSF and administer it through the microdialysis probe.[4] Alternatively, systemic administration can be performed.

  • Sample Collection: Continue to collect dialysate samples at regular intervals during and after this compound administration.

  • GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.

  • Data Analysis: Express the changes in extracellular GABA concentration as a percentage of the baseline levels.

References

Preparing Stock Solutions of SNAP 5114 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of (S)-SNAP 5114, a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in cell culture-based assays.

SNAP 5114 is a valuable tool for studying the role of GABAergic signaling in various physiological and pathological processes.[1][2] It functions as a non-competitive inhibitor, effectively increasing extracellular GABA levels by blocking its reuptake.[3][4] This application note provides the necessary information for the proper handling, storage, and preparation of this compound solutions for in vitro research.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for (S)-SNAP 5114 are summarized in the table below.

PropertyValueReference
Molecular Weight 505.61 g/mol
Formula C₃₀H₃₅NO₆
Purity ≥98%
CAS Number 157604-55-2
Solubility in DMSO up to 100 mM
Solubility in Ethanol (B145695) up to 50 mM
IC₅₀ for hGAT-3 5 µM[5]
IC₅₀ for rGAT-2 21 µM[5]
IC₅₀ for hGAT-1 388 µM

Experimental Protocols

Materials
  • (S)-SNAP 5114 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Pre-weighing and Calculation:

    • Accurately weigh the desired amount of (S)-SNAP 5114 powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 mM stock solution, you would need 50.56 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mM x 0.001 L x 505.61 g/mol = 50.56 mg

  • Dissolution:

    • Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. When stored properly, the solution should be stable for several months.

Protocol for Preparing a 50 mM Stock Solution in Ethanol
  • Pre-weighing and Calculation:

    • Weigh the desired amount of (S)-SNAP 5114 powder. To prepare 1 ml of a 50 mM stock solution, you would need 25.28 mg of this compound.

    • Calculation: Mass (mg) = 50 mM x 0.001 L x 505.61 g/mol = 25.28 mg

  • Dissolution:

    • Add the calculated volume of absolute ethanol to the this compound powder.

    • Vortex until the compound is fully dissolved.

  • Sterilization (Optional but Recommended):

    • Filter-sterilize using a 0.22 µm syringe filter compatible with ethanol if necessary for your experiments.

  • Aliquoting and Storage:

    • Dispense into single-use aliquots and store at -20°C.

Note on Diluting Stock Solutions: When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium. Ensure that the final concentration of the solvent (DMSO or ethanol) in the culture medium is not toxic to the cells (typically <0.1% v/v).

Visualizations

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By selectively inhibiting the GAT-3 transporter, this compound blocks the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in an overall increase in inhibitory neurotransmission.

SNAP5114_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell / Presynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA Receptor GABA->GABA_receptor Binds to GAT3 GAT-3 Transporter GABA->GAT3 Reuptake Inhibitory Signal Inhibitory Signal GABA_receptor->Inhibitory Signal SNAP5114 This compound SNAP5114->GAT3 Inhibits Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh calculate Calculate Solvent Volume weigh->calculate dissolve Dissolve in Solvent (DMSO or Ethanol) calculate->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot into Vials vortex->aliquot No sterilize->aliquot Yes store Store at -20°C aliquot->store end End store->end

References

Optimal Working Concentrations of SNAP-5114 for Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3, with a higher affinity for GAT-3.[1] In the central nervous system, GAT-3 is predominantly expressed on astrocytes and plays a crucial role in regulating extracellular GABA levels.[2][3] By blocking GAT-3, SNAP-5114 increases the ambient concentration of GABA, thereby modulating both tonic and phasic GABAergic inhibition.[1][4] These characteristics make SNAP-5114 a valuable pharmacological tool for investigating the role of astrocytic GABA uptake in neuronal excitability, synaptic plasticity, and various neurological disorders.[2] This document provides detailed application notes and protocols for the optimal use of SNAP-5114 in electrophysiological studies.

Mechanism of Action

SNAP-5114 acts as a non-competitive inhibitor at the GAT-3 transporter.[5] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively blocking the reuptake of GABA from the synaptic cleft and extrasynaptic space into astrocytes.[3][5] This leads to an accumulation of extracellular GABA, which can then diffuse and activate extrasynaptic GABA-A receptors, resulting in an enhancement of tonic inhibitory currents.[2][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of SNAP-5114 based on published literature.

ParameterValueSpecies/SystemReference
IC₅₀ for GAT-3 5 µMHuman (cloned)[2]
IC₅₀ for GAT-2 21 µMRat (cloned)[2]
IC₅₀ for GAT-1 388 µMHuman (cloned)[2]
Commonly Used Working Concentration (Electrophysiology) 100 µMRat brain slices[2][6][7]
Effect on Tonic Current (in the presence of a GAT-1 inhibitor) Significant increaseRat dentate granule cells[2][7]
Effect on IPSCs (alone) No significant effectRat neocortical neurons[1][4]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by SNAP-5114. By inhibiting GAT-3 on astrocytes, SNAP-5114 prevents the reuptake of GABA, leading to increased extracellular GABA concentrations. This enhances the activation of extrasynaptic GABA-A receptors on neurons, resulting in an increased tonic inhibitory current.

SNAP5114_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron GAT3 GAT-3 GABA_in GABA (intracellular) GAT3->GABA_in GABA uptake GABA_A_extra Extrasynaptic GABA-A Receptor Tonic_Inhibition Increased Tonic Inhibitory Current GABA_A_extra->Tonic_Inhibition Activation GABA_ext GABA (extracellular) GABA_ext->GAT3 GABA_ext->GABA_A_extra SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits

Figure 1: Signaling pathway of SNAP-5114 action.

Application Notes

Optimal Working Concentration

For most in vitro electrophysiology applications, such as whole-cell patch-clamp recordings in brain slices, a working concentration of 100 µM SNAP-5114 is recommended.[2][6][7] This concentration has been shown to be effective in revealing the contribution of GAT-3 to the regulation of extracellular GABA and tonic inhibition, particularly when GAT-1 is also blocked.[2]

It is important to note that the effect of SNAP-5114 on tonic currents is most pronounced when used in combination with a GAT-1 inhibitor (e.g., NNC-711 or NO-711 at 10-20 µM).[1][2][4] When applied alone, SNAP-5114 may not produce a significant change in holding current in some brain regions, as GAT-1 can compensate for the blockade of GAT-3.[2][4]

Stock Solution Preparation

SNAP-5114 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 100 mM). This stock solution can be stored at -20°C. For experiments, the stock solution should be diluted to the final working concentration in the artificial cerebrospinal fluid (aCSF). The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects.

Experimental Controls
  • Vehicle Control: It is essential to perform control experiments with the vehicle (e.g., aCSF containing the same final concentration of DMSO) to ensure that the observed effects are due to SNAP-5114 and not the solvent.

  • Positive Control: Co-application of SNAP-5114 with a GAT-1 inhibitor should produce a significant increase in tonic current, which can be reversed by a GABA-A receptor antagonist like picrotoxin (B1677862) or gabazine.[2] This confirms the activity of the compound and the integrity of the experimental preparation.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Tonic GABAergic Currents

This protocol describes how to measure changes in tonic inhibitory currents in neurons within brain slices following the application of SNAP-5114.

1. Brain Slice Preparation: a. Anesthetize and decapitate a rodent according to approved institutional animal care and use committee protocols. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a high-sucrose or NMDG-based aCSF). c. Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome. d. Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Solutions:

  • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Continuously bubble with 95% O₂ / 5% CO₂.

  • Internal Solution (for recording tonic currents, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH. The high chloride concentration will cause GABA-A receptor-mediated currents to be inward at a holding potential of -70 mV.

3. Electrophysiological Recording: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) microscopy. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution. d. Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration. e. Clamp the neuron at a holding potential of -70 mV. f. Record a stable baseline holding current for at least 5-10 minutes.

4. Drug Application: a. To investigate the synergistic effect, first perfuse the slice with aCSF containing a GAT-1 inhibitor (e.g., 10 µM NNC-711) and record the change in holding current. b. After the effect of the GAT-1 inhibitor has stabilized, co-apply 100 µM SNAP-5114 along with the GAT-1 inhibitor. c. Record the change in holding current. A significant inward shift in the holding current indicates an increase in tonic GABAergic inhibition. d. To confirm that the observed current is mediated by GABA-A receptors, apply a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) at the end of the experiment. This should reverse the inward current.

PatchClamp_Workflow A Prepare Brain Slices B Establish Whole-Cell Recording (Vh = -70 mV) A->B C Record Stable Baseline B->C D Apply GAT-1 Inhibitor (e.g., 10 µM NNC-711) C->D E Co-apply 100 µM SNAP-5114 + GAT-1 Inhibitor D->E F Record Change in Holding Current E->F G Apply GABA-A Antagonist (e.g., 100 µM Picrotoxin) F->G H Confirm Reversal of Current G->H

Figure 2: Experimental workflow for patch-clamp recording.

Data Analysis

The magnitude of the tonic current is quantified as the difference in the mean holding current before and after drug application. This can be calculated by subtracting the average holding current during the baseline period from the average holding current during the drug application period. The effect of the GABA-A antagonist should bring the holding current back towards the baseline level.

Conclusion

SNAP-5114 is a potent and selective inhibitor of GAT-3, making it an invaluable tool for studying the role of astrocytic GABA transport in the brain. For electrophysiological experiments, a working concentration of 100 µM, often in conjunction with a GAT-1 inhibitor, is optimal for elucidating the functional consequences of GAT-3 blockade. Adherence to the protocols and controls outlined in these application notes will facilitate the generation of reliable and reproducible data for researchers in neuroscience and drug development.

References

Application Notes and Protocols for SNAP 5114 in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SNAP 5114, a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3, in hippocampal slice preparations. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on published research, aiding in the investigation of GABAergic neurotransmission and its modulation.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the role of glial GABA transporters (predominantly GAT-3 in the hippocampus) in regulating extracellular GABA levels and neuronal excitability.[1][2] It exhibits selectivity for GAT-3 over GAT-1, the primary neuronal GABA transporter.[2][3] Understanding the function of GAT-3 is crucial for elucidating its role in maintaining the balance of excitation and inhibition in hippocampal circuits, which is implicated in various neurological conditions.[4][5]

Mechanism of Action

In the hippocampus, GABAergic inhibition is mediated by both phasic (synaptic) and tonic (extrasynaptic) signaling. While GAT-1, located on presynaptic terminals, is the primary transporter responsible for GABA reuptake under baseline conditions, GAT-3, predominantly found on astrocytes, plays a significant role in clearing extrasynaptic GABA, especially under conditions of elevated neuronal activity.[1]

This compound selectively blocks GAT-3 (and GAT-2, which has limited expression in hippocampal neurons and glia), leading to an increase in extracellular GABA concentrations.[1][3] However, due to the high efficiency of GAT-1, the effect of this compound alone on tonic GABA currents may be minimal under basal conditions.[1] Its impact is most pronounced when GAT-1 is pharmacologically inhibited, revealing the substantial contribution of GAT-3 to GABA clearance.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use and effects of this compound in hippocampal preparations.

Table 1: this compound Properties and Concentrations

ParameterValueReference
Target(s) GAT-3, GAT-2[3]
IC₅₀ (hGAT-3) 5 µM[2][3]
IC₅₀ (rGAT-2) 21 µM[2][3]
IC₅₀ (hGAT-1) 388 µM[1][3]
Typical Working Concentration (Hippocampal Slices) 100 µM[1][4]
Solvent DMSO[3][4]

Table 2: Effects of this compound on Hippocampal Physiology

Experimental ConditionMeasured ParameterEffect of this compound (100 µM)Co-application with GAT-1 Inhibitor (e.g., NNC-711)Reference
Baseline (in vivo microdialysis) Extracellular GABA (e[GABA])No significant changeSynergistic, supra-additive increase in e[GABA][1]
Baseline (in vitro electrophysiology) Tonic GABAergic currentNo significant changeProfound increase in tonic current and RMS noise[1][7]
K⁺-induced depolarization Extracellular GABA (e[GABA])Significant potentiation of the increase in e[GABA]Not explicitly stated, but expected to be additive or synergistic[1]
In vitro epilepsy model (low Mg²⁺) Seizure-like event durationReverses the anti-epileptic effect of putrescineNot applicable in this context[4][5]

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is a standard method for obtaining viable acute hippocampal slices from rodents for electrophysiological recordings.[8][9][10]

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guillotine or surgical scissors

  • Dissection tools (forceps, spatula)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Incubation/recovery chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O. pH adjusted to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM KH₂PO₄, 26 mM NaHCO₃, 2 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose.[8]

Procedure:

  • Anesthetize the animal and perform decapitation.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.[9]

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold cutting solution.

  • Cut transverse slices at a thickness of 300-400 µm.[8]

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-35°C for at least 1 hour to recover before experimentation.[8][9]

Protocol 2: Electrophysiological Recording of Tonic GABA Currents

This protocol describes how to measure tonic GABAergic currents in dentate gyrus granule cells using whole-cell patch-clamp electrophysiology.[1]

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber on a microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-5 MΩ)

  • Intracellular solution

  • Perfusion system

  • This compound stock solution (e.g., 100 mM in DMSO)

  • NNC-711 (GAT-1 inhibitor) stock solution (optional)

  • Picrotoxin (B1677862) (GABA-A receptor antagonist)

Solutions:

  • Intracellular Solution (CsCl-based, example): 140 mM CsCl, 10 mM HEPES, 2 mM MgCl₂, 0.1 mM EGTA, 2 mM Na₂-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 32-34°C.

  • Identify dentate gyrus granule cells using DIC optics.

  • Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the cell at -70 mV.

  • Record a stable baseline current for 5-10 minutes.

  • To investigate the role of GAT-3 in the presence of GAT-1 activity, perfuse the slice with aCSF containing 100 µM this compound. Observe for changes in the holding current and root mean square (RMS) noise.

  • To unmask the full contribution of GAT-3, first apply the GAT-1 inhibitor NNC-711 (e.g., 1-10 µM) to the perfusion bath.[1]

  • Once the effect of NNC-711 has stabilized, co-apply 100 µM this compound. A significant inward shift in the holding current and an increase in RMS noise indicates an enhancement of the tonic GABAergic current.[1][7]

  • At the end of the experiment, apply a GABA-A receptor antagonist like picrotoxin (100 µM) to confirm that the observed tonic current is mediated by GABA-A receptors.[1]

Visualizations

Signaling Pathway of GABA Reuptake

GABA_Reuptake cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GAT3 GAT-3 GABA_synapse->GAT3 Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binding GAT1->GABA_vesicle Recycling GABA_astrocyte GABA GAT3->GABA_astrocyte Uptake SNAP5114 This compound SNAP5114->GAT3 NNC711 NNC-711 NNC711->GAT1

Caption: GABA reuptake mechanism at a hippocampal synapse.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow prep 1. Prepare Acute Hippocampal Slices recover 2. Slice Recovery (>1 hr in aCSF at 32-35°C) prep->recover record 3. Transfer Slice to Recording Chamber recover->record patch 4. Obtain Whole-Cell Patch-Clamp Recording record->patch baseline 5. Record Stable Baseline patch->baseline drug_app 6. Perfuse with This compound (100 µM) ± NNC-711 baseline->drug_app washout 7. Washout drug_app->washout analysis 8. Data Analysis (Holding Current, RMS Noise) washout->analysis

Caption: Workflow for this compound application in hippocampal slice electrophysiology.

Logical Relationship of GAT Blockade on Tonic Current

Logic_Diagram start Baseline Tonic Current snap_alone Apply this compound start->snap_alone nnc_alone Apply NNC-711 start->nnc_alone result_snap_alone Minimal Change in Tonic Current snap_alone->result_snap_alone snap_plus_nnc Apply this compound + NNC-711 nnc_alone->snap_plus_nnc result_nnc_alone Moderate Increase in Tonic Current nnc_alone->result_nnc_alone result_snap_plus_nnc Large, Synergistic Increase in Tonic Current snap_plus_nnc->result_snap_plus_nnc

Caption: Effect of GAT inhibitors on tonic GABA currents.

References

Application Notes and Protocols: Intrathecal SNAP-5114 for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SNAP-5114, a selective inhibitor of the GABA transporter 3 (GAT-3), for the study of pain through intrathecal administration in preclinical models. Detailed protocols for its application in various pain assays are outlined below.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system and plays a crucial role in modulating nociceptive signaling at the spinal dorsal horn.[1] The synaptic action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). SNAP-5114 is a selective inhibitor of GAT-3, which is highly expressed in regions associated with nociceptive transmission, including the spinal cord.[1] By blocking GAT-3, SNAP-5114 increases the extracellular concentration of GABA, leading to enhanced activation of GABA-A and GABA-B receptors and subsequent analgesic effects.[1][2][3] Intrathecal administration allows for the direct delivery of SNAP-5114 to the spinal cord, maximizing its therapeutic effect while minimizing potential systemic side effects.[4][5]

Mechanism of Action

Intrathecally administered SNAP-5114 blocks the reuptake of GABA by GAT-3 in the spinal cord. The resulting increase in synaptic GABA concentration potentiates the activity of both GABA-A and GABA-B receptors on neurons in the dorsal horn.[1][3] This enhanced inhibitory neurotransmission dampens the propagation of nociceptive signals, leading to an antinociceptive effect in models of acute, inflammatory, and neuropathic pain.[1][2] The analgesic effect of SNAP-5114 can be attenuated by the co-administration of GABA-A receptor antagonists (e.g., bicuculline) or GABA-B receptor antagonists (e.g., CGP35348, CGP55845).[1][2]

SNAP5114_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic GABAergic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABA-A Receptor GABA->GABA_A_receptor Binds GABA_B_receptor GABA-B Receptor GABA->GABA_B_receptor Binds GAT3 GAT-3 GABA->GAT3 Reuptake postsynaptic_neuron Postsynaptic Neuron GABA_A_receptor->postsynaptic_neuron Hyperpolarization (Analgesia) GABA_B_receptor->postsynaptic_neuron Hyperpolarization (Analgesia) SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits

Caption: Mechanism of SNAP-5114 Action in the Spinal Cord.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving the intrathecal administration of SNAP-5114.

Table 1: Dose-Response Effects of Intrathecal SNAP-5114 in Different Pain Models

Pain ModelSpeciesBehavioral TestDoses (µg)Outcome
Acute PainRatTail Flick Test10, 50, 100, 200Dose-dependent increase in withdrawal latency[1]
Inflammatory PainRatFormalin Test (Late Phase)10, 50, 100, 200Dose-dependent suppression of flinching and licking[1]
Neuropathic PainRatChronic Constriction Injury10, 50, 100, 200Dose-dependent inhibition of mechanical allodynia[1]
Neuropathic PainMousePartial Sciatic Nerve LigationNot SpecifiedAttenuation of mechanical hypersensitivity[2]

Table 2: Effect of Antagonists on SNAP-5114 Induced Analgesia

AntagonistTarget ReceptorDose (µg)Effect on SNAP-5114 (200 µg) Analgesia
BicucullineGABA-A0.3Partial reversal of antinociceptive effect[1]
CGP35348GABA-B30Partial reversal of antinociceptive effect[1]
CGP55845GABA-BNot SpecifiedAbolished analgesic effect in neuropathic pain model[2]

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation in Rats

This protocol describes the surgical procedure for chronic intrathecal catheter placement in rats to allow for repeated drug administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Polyethylene catheter (PE-10)

  • Dental cement

  • Sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave and sterilize the surgical area over the cisterna magna.

  • Make a midline incision to expose the atlanto-occipital membrane.

  • Carefully incise the dura mater to expose the cisterna magna.

  • Insert a PE-10 catheter into the intrathecal space and advance it caudally to the lumbar enlargement (approximately 8.5 cm).

  • Secure the catheter in place with sutures and dental cement.

  • Close the incision with sutures.

  • Allow the animal to recover for 5-7 days before drug administration.

  • Confirm proper catheter placement by observing transient hind limb paralysis following a small injection of lidocaine.

Protocol 2: Assessment of Antinociceptive Effects in Acute Pain (Tail Flick Test)

Materials:

  • Rat with intrathecal catheter

  • Tail flick apparatus

  • SNAP-5114 solution (dissolved in saline)

Procedure:

  • Habituate the rat to the testing environment and apparatus.

  • Measure the baseline tail flick latency by applying a radiant heat source to the tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Administer SNAP-5114 (10, 50, 100, or 200 µg) or vehicle (saline) intrathecally in a volume of 10 µl, followed by a 10 µl saline flush.

  • Measure the tail flick latency at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data are often expressed as the maximum possible effect (%MPE).

Protocol 3: Assessment of Antinociceptive Effects in Inflammatory Pain (Formalin Test)

Materials:

  • Rat with intrathecal catheter

  • 5% formalin solution

  • Observation chamber

  • SNAP-5114 solution

Procedure:

  • Administer SNAP-5114 (10, 50, 100, or 200 µg) or vehicle intrathecally 15 minutes prior to the formalin injection.

  • Inject 50 µl of 5% formalin into the plantar surface of the rat's hind paw.[6]

  • Immediately place the rat in the observation chamber.

  • Record the number of flinches and the cumulative time spent licking the injected paw.

  • The test is typically divided into two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).[6] SNAP-5114 is expected to be more effective in the late phase, which reflects central sensitization.[1]

Protocol 4: Assessment of Antinociceptive Effects in Neuropathic Pain (Chronic Constriction Injury Model and von Frey Test)

Materials:

  • Rat with chronic constriction injury (CCI) of the sciatic nerve and an intrathecal catheter

  • Von Frey filaments

  • Elevated mesh platform

Procedure:

  • Induce neuropathic pain using the CCI model as previously described.

  • Allow 7-14 days for the development of mechanical allodynia.

  • Establish a baseline paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.

  • Administer SNAP-5114 (10, 50, 100, or 200 µg) or vehicle intrathecally.

  • Measure the paw withdrawal threshold at various time points post-injection.

  • An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase animal_model Select Animal Model (Rat or Mouse) catheter_implantation Intrathecal Catheter Implantation (Optional) animal_model->catheter_implantation pain_model_induction Induce Pain Model (e.g., CCI, Formalin) catheter_implantation->pain_model_induction baseline_testing Baseline Behavioral Testing (e.g., von Frey, Tail Flick) pain_model_induction->baseline_testing drug_administration Intrathecal Administration of SNAP-5114 or Vehicle baseline_testing->drug_administration post_drug_testing Post-Administration Behavioral Testing drug_administration->post_drug_testing data_collection Data Collection and Recording post_drug_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results_interpretation Interpretation of Results statistical_analysis->results_interpretation

Caption: General Experimental Workflow for Intrathecal SNAP-5114 Studies.

Important Considerations

  • Motor Function: It is crucial to assess motor function to ensure that the observed antinociceptive effects are not due to motor impairment. A rotarod test can be used for this purpose. Studies have shown that SNAP-5114 does not affect motor performance at effective analgesic doses.[1]

  • Vehicle Control: A vehicle control group (e.g., saline) should always be included to account for any effects of the injection procedure itself.

  • Blinding: To minimize bias, the experimenter conducting the behavioral assessments should be blinded to the treatment conditions.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed application notes and protocols, researchers can effectively utilize intrathecal SNAP-5114 as a tool to investigate the role of the GABAergic system in pain and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for Combining SNAP-5114 with other GAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders. SNAP-5114 is a selective inhibitor of GABA transporter subtypes GAT-2 and GAT-3, which are predominantly expressed on astrocytes.[1][2] In contrast, GAT-1 is mainly found on presynaptic terminals of GABAergic neurons.[3] By inhibiting GAT-2/3, SNAP-5114 increases extracellular GABA levels, thereby enhancing GABAergic tone.

Combining SNAP-5114 with inhibitors of other GAT subtypes, such as the GAT-1 selective inhibitor NNC-711 or tiagabine, can produce synergistic effects on extracellular GABA concentrations and neuronal inhibition.[4] This approach allows for a more profound and nuanced modulation of the GABAergic system than can be achieved with a single GAT inhibitor. These application notes provide detailed protocols for investigating the combined effects of SNAP-5114 and other GAT inhibitors in both in vitro and in vivo experimental settings.

Data Presentation

Quantitative Data on the Effects of SNAP-5114 in Combination with GAT-1 Inhibitors

The following tables summarize key quantitative data from experiments combining SNAP-5114 with the GAT-1 inhibitor NNC-711. These data highlight the synergistic potentiation of GABAergic neurotransmission.

Inhibitor(s)ConcentrationBrain RegionExperimental ModelPrimary OutcomeResultReference
NNC-7111 µMHippocampusRat in vivo microdialysisIncrease in extracellular GABA~226% of baseline[4]
SNAP-5114100 µMHippocampusRat in vivo microdialysisIncrease in extracellular GABANo significant effect alone[4]
NNC-711 + SNAP-51141 µM + 100 µMHippocampusRat in vivo microdialysisIncrease in extracellular GABA~419% of baseline[4]
NNC-7111 µMDentate Gyrus Granule CellsRat brain slice electrophysiologyChange in holding current (tonic current)Significant increase
NNC-711 + SNAP-51141 µM + 100 µMDentate Gyrus Granule CellsRat brain slice electrophysiologyChange in holding current (tonic current)More than double the increase of NNC-711 alone
Tiagabine30 µMHippocampusRat in vivo microdialysisIncrease in extracellular GABA~645% of baseline[5]
Tiagabine30 µMThalamusRat in vivo microdialysisIncrease in extracellular GABA~409% of baseline[5]
SNAP-5114100 µMThalamusRat in vivo microdialysisIncrease in extracellular GABA~247% of baseline[5]

Table 1: Effects of GAT Inhibitors on Extracellular GABA Levels and Tonic Currents. This table illustrates the synergistic effect of co-administering SNAP-5114 and a GAT-1 inhibitor on extracellular GABA and tonic inhibitory currents.

Inhibitor Potency (IC50 Values)
CompoundhGAT-1 (µM)rGAT-2 (µM)hGAT-3 (µM)Reference
(S)-SNAP-5114388215[2]
NNC-7110.047 (synaptosomal)--[6]
Tiagabine~0.39--[7]

Table 2: IC50 Values of Commonly Used GAT Inhibitors. This table provides the half-maximal inhibitory concentrations (IC50) for SNAP-5114 and selective GAT-1 inhibitors against different GAT subtypes.

Experimental Protocols

Protocol 1: In Vitro [³H]-GABA Uptake Assay in HEK-293 Cells

This protocol details a method to assess the inhibitory effects of SNAP-5114 in combination with a GAT-1 inhibitor on GABA uptake in cells expressing specific GAT subtypes.[8]

Materials:

  • HEK-293 cells stably expressing mGAT1, mGAT3, or mGAT4

  • [³H]-GABA (specific activity ~35 Ci/mmol)

  • SNAP-5114

  • NNC-711 (or other GAT-1 inhibitor)

  • Assay Buffer (HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Microtiter plates (96-well)

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the desired GAT subtype in appropriate media and conditions until they reach confluency in 96-well plates.

  • Preparation of Inhibitors: Prepare stock solutions of SNAP-5114 and the GAT-1 inhibitor in DMSO. Serially dilute the inhibitors in Assay Buffer to the desired final concentrations.

  • Assay Initiation:

    • Wash the cells once with 100 µL of room temperature Assay Buffer.

    • Add 75 µL of Assay Buffer containing the desired concentrations of SNAP-5114, the GAT-1 inhibitor, or their combination to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitors for 10-15 minutes at room temperature.

  • GABA Uptake:

    • Add 25 µL of Assay Buffer containing [³H]-GABA to each well to achieve a final desired concentration (e.g., 10 nM).

    • Incubate for a specific time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly wash the cells three times with 150 µL of ice-cold Assay Buffer to remove unincorporated [³H]-GABA.

  • Quantification:

    • Lyse the cells by adding 50 µL of 1% SDS.

    • Add 150 µL of scintillation fluid to each well.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective GAT inhibitor like nipecotic acid) from the total uptake.

    • Calculate the percentage of inhibition for each condition relative to the vehicle control.

    • Plot concentration-response curves to determine IC50 values.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular GABA

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels in a specific brain region of an anesthetized rat following co-administration of SNAP-5114 and a GAT-1 inhibitor.[9][10]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • SNAP-5114

  • NNC-711 or Tiagabine

  • Anesthetic (e.g., isoflurane, urethane)

  • HPLC system with fluorescence detection for GABA analysis

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., hippocampus, thalamus).

    • Slowly lower the microdialysis probe to the desired coordinates.

  • Probe Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 15-20 minutes for at least one hour.

  • Drug Administration:

    • Switch the perfusion solution to aCSF containing the desired concentration of SNAP-5114, the GAT-1 inhibitor, or their combination.

    • Continue to collect dialysate samples at the same intervals.

  • Washout:

    • Switch the perfusion back to aCSF to observe the washout of the drug effects.

  • Sample Analysis:

    • Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis:

    • Express the GABA concentrations as a percentage of the average baseline concentration for each animal.

    • Perform statistical analysis to compare the effects of the different drug treatments.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Tonic Current Measurement

This protocol outlines the procedure for recording tonic GABAergic currents in brain slices to assess the functional consequences of co-applying SNAP-5114 and a GAT-1 inhibitor.[11][12]

Materials:

  • Vibratome

  • Brain slicing solution (ice-cold, carbogenated)

  • Artificial cerebrospinal fluid (aCSF, carbogenated)

  • Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (e.g., CsCl-based for recording inhibitory currents)

  • SNAP-5114

  • NNC-711

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold slicing solution.

    • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.

    • Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.

    • Pull patch pipettes to a resistance of 3-6 MΩ and fill with the intracellular solution.

  • Whole-Cell Recording:

    • Visually identify a neuron (e.g., a pyramidal neuron in the hippocampus) using DIC optics.

    • Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • Record a stable baseline current for several minutes.

    • Bath-apply the GAT-1 inhibitor (e.g., 10 µM NNC-711) and record the change in holding current.

    • After the effect of the GAT-1 inhibitor has stabilized, co-apply SNAP-5114 (e.g., 100 µM) and record the further change in holding current.

    • To confirm that the change in holding current is mediated by GABA-A receptors, apply a GABA-A receptor antagonist (e.g., bicuculline) at the end of the experiment.

  • Data Analysis:

    • Measure the change in the holding current (tonic current) in response to each drug application.

    • Analyze the data using appropriate statistical tests to determine the significance of the observed effects.

Mandatory Visualization

GABAergic Synapse Signaling Pathway

GABA_Synapse cluster_presynaptic Presynaptic Terminal (GABAergic Neuron) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate (B1630785) Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Recycling GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binds GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Binds GAT3_astro GAT-3 GABA_synapse->GAT3_astro Uptake Inhibition Neuronal Inhibition GABA_A_R->Inhibition GABA_B_R->Inhibition GABA_T GABA-T GAT3_astro->GABA_T Metabolism Glutamine Glutamine GABA_T->Glutamine Glutamine->Glutamate Glutamine-Glutamate Cycle Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Perform Craniotomy Stereotaxic->Surgery Probe_Insertion Insert Microdialysis Probe Surgery->Probe_Insertion Stabilization Stabilization Period (aCSF Perfusion) Probe_Insertion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Infusion Infuse GAT Inhibitor(s) (SNAP-5114 +/- GAT-1 Inhibitor) Baseline->Drug_Infusion HPLC GABA Quantification (HPLC) Baseline->HPLC Experimental_Collection Experimental Sample Collection Drug_Infusion->Experimental_Collection Washout Washout Period (aCSF Perfusion) Experimental_Collection->Washout Experimental_Collection->HPLC Washout_Collection Washout Sample Collection Washout->Washout_Collection Washout_Collection->HPLC Data_Analysis Data Normalization & Statistics HPLC->Data_Analysis Results Results Interpretation Data_Analysis->Results GAT_Inhibition_Logic cluster_inhibitors GAT Inhibitors cluster_transporters GABA Transporters cluster_effects Effects SNAP5114 SNAP-5114 GAT3 GAT-3 (Astrocytic) SNAP5114->GAT3 Inhibits GABA_Uptake GABA Reuptake SNAP5114->GABA_Uptake Reduces GAT1_Inhibitor GAT-1 Inhibitor (e.g., NNC-711, Tiagabine) GAT1 GAT-1 (Neuronal) GAT1_Inhibitor->GAT1 Inhibits GAT1_Inhibitor->GABA_Uptake Reduces GAT1->GABA_Uptake Mediates GAT3->GABA_Uptake Mediates Extracellular_GABA Extracellular GABA GABA_Uptake->Extracellular_GABA Decreases Tonic_Inhibition Tonic GABAergic Inhibition Extracellular_GABA->Tonic_Inhibition Increases Neuronal_Excitability Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Decreases

References

SNAP-5114: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-SNAP-5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2, playing a crucial role in modulating GABAergic neurotransmission.[1] By blocking the reuptake of GABA, SNAP-5114 effectively increases the concentration of this primary inhibitory neurotransmitter in the synaptic cleft and extrasynaptic space. This activity makes it a valuable tool for studying the physiological and pathological roles of GAT-3 and GAT-2, particularly in the context of neurological disorders such as epilepsy.[2][3] This document provides comprehensive information on sourcing SNAP-5114, its chemical and biological properties, and detailed protocols for its use in experimental settings.

Supplier and Purchasing Information

SNAP-5114 is available from several reputable suppliers of research chemicals. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierProduct NameCAS NumberPurityNotes
Tocris Bioscience (S)-SNAP 5114157604-55-2≥98% (HPLC)---
Sigma-Aldrich (S)-SNAP-5114, ≥98% (HPLC), solid157604-55-2≥98% (HPLC)---
Santa Cruz Biotechnology (S)-SNAP 5114157604-55-2≥98%For Research Use Only.
MedchemExpress (S)-SNAP5114157604-55-298.09%---
MedKoo (S)-SNAP 5114157604-55-2---Research use only, not for human or veterinary use.
R&D Systems (S)-SNAP 5114---------

Chemical and Physical Properties

A summary of the key chemical and physical properties of SNAP-5114 is provided below.

PropertyValue
Molecular Weight 505.61 g/mol [1]
Molecular Formula C30H35NO6[1]
Appearance White solid
Storage Store at -20°C[1]
Solubility Preparation of a 10 mM stock solution may require sonication.[1] For in vivo studies, it can be dissolved in sterile isotonic saline with 10% DMSO.[4] A clear solution of 5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which may require ultrasonication.[5]
Alternate Name (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid[6]

Biological Activity and Mechanism of Action

SNAP-5114 is a potent and selective inhibitor of the GABA transporters GAT-3 and GAT-2.

TargetIC50Species
hGAT-3 5 µMHuman[1][7]
rGAT-2 21 µMRat[1][7]
hGAT-1 388 µMHuman[1]

The primary mechanism of action for SNAP-5114 is the noncompetitive inhibition of GAT-3.[8] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in its inward-open conformation.[8][9] This binding event, along with a chloride ion, effectively locks the transporter in this state, preventing the reuptake of GABA from the synaptic cleft and extrasynaptic space into astrocytes.[8][10] This leads to an increase in ambient GABA levels, which can enhance tonic inhibitory currents and exert anticonvulsant effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT3 GAT-3 Transporter (Outward-Open) GABA_synapse->GAT3 Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition GAT3_inward GAT-3 Transporter (Inward-Open) GAT3->GAT3_inward Conformational Change GABA_astrocyte GABA GAT3_inward->GABA_astrocyte Release into Astrocyte SNAP5114 SNAP-5114 SNAP5114->GAT3_inward Binds & Inhibits cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis Animal Animal Dissection Dissection Animal->Dissection Anesthetize & Perfuse Slicing Slicing Dissection->Slicing Vibratome Incubation Incubation Slicing->Incubation aCSF, 32-34°C Recording_Chamber Recording_Chamber Incubation->Recording_Chamber Transfer Slice Patch_Clamp Patch_Clamp Recording_Chamber->Patch_Clamp Whole-cell recording Baseline Baseline Patch_Clamp->Baseline Record tonic current SNAP5114_Application SNAP5114_Application Baseline->SNAP5114_Application Bath-apply SNAP-5114 Post_Drug_Recording Post_Drug_Recording SNAP5114_Application->Post_Drug_Recording Record change in current Analysis Analysis Post_Drug_Recording->Analysis Measure holding current Statistics Statistics Analysis->Statistics Statistical test

References

Storing and Handling (S)-SNAP 5114 in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-SNAP 5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2, making it a valuable tool for neuroscience research. Proper storage and handling are critical to ensure its stability and experimental reliability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-SNAP 5114 is a white solid with the following properties:

PropertyValue
Molecular Formula C₃₀H₃₅NO₆[1]
Molecular Weight 505.61 g/mol [1]
CAS Number 157604-55-2[1]
Purity ≥98% (HPLC)[2]

Storage and Stability

Proper storage is crucial due to the compound's noted poor chemical stability.[3][4] While quantitative stability data is limited, the following guidelines are recommended to maintain compound integrity.

ConditionRecommendation
Solid Form Store at -20°C in a dry, dark place.[1]
Stock Solutions (DMSO) Aliquot and store at -20°C for short-term (up to 1 month). For longer-term storage (up to 6 months), store at -80°C. Avoid repeated freeze-thaw cycles.
Aqueous Solutions Prepare fresh for each experiment. Due to potential hydrolysis, long-term storage of aqueous solutions is not recommended.

Solubility

(S)-SNAP 5114 exhibits the following solubility characteristics:

SolventMaximum Concentration
Ethanol 50 mM (25.28 mg/mL)[2]
DMSO 100 mM (50.56 mg/mL)[2]

For in vivo experiments, a common vehicle is sterile isotonic saline with 10% DMSO to aid solubility.[4]

Safety and Handling

(S)-SNAP 5114 is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed.

HazardPrecaution
Eye Irritation Wear safety glasses.
Skin Irritation Wear protective gloves.
Respiratory Irritation Use in a well-ventilated area or with a dust mask.

Mechanism of Action: GABA Transporter Inhibition

(S)-SNAP 5114 is a selective inhibitor of GABA transporters, with a preference for GAT-3 and GAT-2 over GAT-1. By blocking these transporters, it increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Signaling Pathway of GAT-3 Inhibition

GAT3_Inhibition cluster_astrocyte Astrocyte GABA GABA GAT3 GAT-3 Transporter GABA->GAT3 Uptake SNAP5114 SNAP 5114 SNAP5114->GAT3 Inhibits

Caption: Inhibition of GABA uptake by this compound at the GAT-3 transporter on an astrocyte.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • (S)-SNAP 5114 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the (S)-SNAP 5114 vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of (S)-SNAP 5114 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 197.78 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 505.61 g/mol ).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

In Vitro [³H]-GABA Uptake Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of (S)-SNAP 5114 on GABA uptake in Human Embryonic Kidney (HEK293) cells stably expressing the GABA transporter of interest (e.g., GAT-3).

Materials:

  • HEK293 cells expressing the target GABA transporter

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • (S)-SNAP 5114 stock solution

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Protocol:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GABA transporter in appropriate cell culture medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells gently with pre-warmed PBS.

    • Add assay buffer containing different concentrations of (S)-SNAP 5114 to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [³H]-GABA to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer or a scintillation cocktail directly to the wells.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the concentration of (S)-SNAP 5114 to determine the IC₅₀ value.

Workflow for In Vitro Screening of GAT Inhibitors

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_cells Culture HEK293 cells expressing GAT-3 pre_incubate Pre-incubate cells with this compound culture_cells->pre_incubate prepare_compounds Prepare serial dilutions of this compound prepare_compounds->pre_incubate add_radioligand Add [3H]-GABA pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_wash Terminate uptake and wash cells incubate->terminate_wash measure_radioactivity Measure radioactivity terminate_wash->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50

Caption: A typical workflow for an in vitro [³H]-GABA uptake inhibition assay.

In Vivo Administration in Rodents

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of (S)-SNAP 5114 to rodents. Dosing and vehicle composition may need to be optimized for specific experimental models.

Materials:

  • (S)-SNAP 5114 stock solution in DMSO

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile syringes and needles

Protocol:

  • Vehicle Preparation:

    • Prepare a vehicle solution of 10% DMSO in sterile isotonic saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.

  • Drug Formulation:

    • On the day of the experiment, dilute the (S)-SNAP 5114 stock solution with the vehicle to achieve the desired final concentration for injection. For example, to prepare a 30 mg/kg dose for a 25 g mouse in a 100 µL injection volume, you would need a final drug concentration of 7.5 mg/mL.

    • Vortex the solution to ensure it is well mixed. Due to the low solubility of (S)-SNAP 5114, some warming and sonication may be required to achieve a clear solution.[4]

  • Administration:

    • Administer the prepared (S)-SNAP 5114 solution via intraperitoneal injection at the desired dose.

    • Ensure proper animal handling and injection techniques are followed in accordance with institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no inhibitory effect in vitro Degraded compoundPrepare fresh stock solutions. Ensure proper storage of solid compound and aliquots.
Incorrect assay conditionsOptimize incubation times, cell density, and radioligand concentration.
Precipitation of compound in aqueous solution Low solubilityIncrease the percentage of DMSO in the final solution (ensure it does not exceed a concentration that affects cell viability or animal behavior). Gentle warming and sonication may help.
High variability in experimental results Inconsistent handlingEnsure precise and consistent pipetting, timing, and washing steps.
Cell health issuesMonitor cell morphology and viability. Do not use cells that are over-confluent or have been passaged too many times.

References

SNAP-5114: Application and Protocol for [3H]-GABA Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114 is a chemical compound widely utilized in neuroscience research as a selective inhibitor of the GABA transporters GAT-2 and GAT-3.[1] Its primary utility lies in its ability to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing extracellular GABA levels. This property makes SNAP-5114 an invaluable tool for studying the physiological roles of GAT-2 and GAT-3 in both normal and pathological brain function. This document provides detailed application notes and a comprehensive protocol for the use of SNAP-5114 in [3H]-GABA uptake assays, a standard method for characterizing the potency and selectivity of GABA transporter inhibitors.

Mechanism of Action

SNAP-5114 functions as a non-competitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding prevents the conformational changes necessary for GABA transport across the cell membrane, effectively blocking GABA uptake. The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed to the larger volume of the GAT-3 substrate-binding pocket.

Data Presentation: Inhibitory Potency of SNAP-5114

The inhibitory activity of SNAP-5114 is typically quantified by its half-maximal inhibitory concentration (IC50), which is determined through [3H]-GABA uptake assays. The following table summarizes the reported IC50 values for SNAP-5114 against different GABA transporter subtypes.

Transporter SubtypeSpeciesExpression SystemIC50 (μM)Reference
hGAT-3Human-5
rGAT-2Rat-21
hGAT-1Human-388
GAT-3HumanHEK293F cells0.45[2]
GAT-1HumanHEK293F cells>100[2]

hGAT: human GABA transporter; rGAT: rat GABA transporter

Experimental Protocols

Protocol 1: [3H]-GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes

This protocol describes the determination of SNAP-5114 IC50 values in Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific GABA transporter subtype (e.g., hGAT-1, hGAT-2, or hGAT-3).

Materials:

  • HEK293 cells stably expressing the GABA transporter of interest

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • [3H]-GABA (specific activity ~35 Ci/mmol)

  • SNAP-5114

  • Unlabeled GABA

  • Scintillation fluid

  • 96-well cell culture plates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the desired GAT subtype in appropriate cell culture medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of SNAP-5114 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of SNAP-5114 in the assay buffer to achieve a range of final concentrations for the IC50 curve.

    • Prepare a solution of [3H]-GABA in the assay buffer. The final concentration in the assay will depend on the specific activity and experimental design.

    • Prepare a high concentration of unlabeled GABA (e.g., 10 mM) in the assay buffer to determine non-specific uptake.

  • Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the different concentrations of SNAP-5114 (or vehicle for total uptake control, and a high concentration of unlabeled GABA for non-specific uptake control) to the wells.

    • Pre-incubate the cells with the SNAP-5114 solutions for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.[3]

    • Initiate the uptake reaction by adding the [3H]-GABA solution to all wells.

    • Incubate for a short period (e.g., 5-20 minutes) at room temperature or 37°C.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer or PBS.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer or detergent.

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (CPM in the presence of excess unlabeled GABA) from all other readings to obtain specific uptake.

    • Normalize the data by expressing the specific uptake at each SNAP-5114 concentration as a percentage of the total specific uptake (in the absence of inhibitor).

    • Plot the percentage of specific uptake against the logarithm of the SNAP-5114 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis culture Culture GAT-expressing HEK293 cells plate Plate cells in 96-well plate culture->plate wash1 Wash cells plate->wash1 solutions Prepare SNAP-5114 and [3H]-GABA solutions preincubate Pre-incubate with SNAP-5114 solutions->preincubate wash1->preincubate add_gaba Add [3H]-GABA preincubate->add_gaba incubate Incubate add_gaba->incubate terminate Terminate uptake (wash) incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data (IC50) measure->analyze

Caption: Workflow for [3H]-GABA Uptake Assay.

GABA_Uptake_Signaling cluster_membrane Cell Membrane GAT GABA Transporter (GAT) Intracellular Intracellular Space GABA_int [3H]-GABA GAT->GABA_int Extracellular Extracellular Space GABA_ext [3H]-GABA GABA_ext->GAT Uptake SNAP5114 SNAP-5114 SNAP5114->GAT Inhibition

Caption: Inhibition of GABA Uptake by SNAP-5114.

References

Troubleshooting & Optimization

Addressing the poor chemical stability of SNAP 5114

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-SNAP 5114. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and stability of (S)-SNAP 5114 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (S)-SNAP 5114 and what is its primary mechanism of action?

A1: (S)-SNAP 5114 is a selective inhibitor of the GABA transporter GAT-3 (and to a lesser extent, GAT-2). By blocking GAT-3, it increases the extracellular concentration of the inhibitory neurotransmitter GABA, thereby enhancing GABAergic signaling. It is often used as a tool compound in neuroscience research to study the role of GAT-3 in various physiological and pathological processes.

Q2: I've heard that (S)-SNAP 5114 has poor chemical stability. What makes it unstable?

A2: The primary reason for the poor chemical stability of (S)-SNAP 5114 is the presence of a tris(4-methoxyphenyl)methoxy]ethyl ether, also known as a trityl ether group. This group is highly susceptible to cleavage under acidic conditions, leading to the degradation of the compound. The stability of this group is influenced by pH, temperature, and potentially light.

Q3: What are the signs of (S)-SNAP 5114 degradation in my experiments?

A3: Signs of degradation can include:

  • Precipitation or cloudiness in your stock or working solutions.

  • Inconsistent or lower-than-expected biological activity in your assays.

  • The appearance of unknown peaks in analytical techniques like HPLC.

  • A shift in the pH of your experimental buffer over time.

Q4: How should I store solid (S)-SNAP 5114?

A4: Solid (S)-SNAP 5114 should be stored at -20°C, protected from light and moisture.

Q5: What is the recommended solvent for preparing (S)-SNAP 5114 stock solutions?

A5: Due to its low aqueous solubility, DMSO is the recommended solvent for preparing stock solutions of (S)-SNAP 5114. For in vivo studies, some protocols describe dissolving it in sterile isotonic saline containing 10% DMSO.[1]

Troubleshooting Guides

Issue 1: Precipitation of (S)-SNAP 5114 in Aqueous Buffers

Problem: My (S)-SNAP 5114 solution, initially clear in DMSO, precipitates when diluted into my aqueous experimental buffer.

Possible Causes:

  • Low Aqueous Solubility: (S)-SNAP 5114 has very limited solubility in aqueous solutions.

  • pH of the Buffer: The pH of your buffer can affect the solubility of the compound.

  • Final DMSO Concentration: The final concentration of DMSO in your working solution may be too low to maintain solubility.

Solutions:

  • Increase Final DMSO Concentration: If your experimental system allows, try to maintain a final DMSO concentration of 0.5% or higher. Always check the tolerance of your cells or experimental model to DMSO.

  • Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your buffer to improve solubility.

  • Sonication: After dilution, briefly sonicate the solution to aid in dissolution.

  • Prepare Fresh: Prepare working solutions immediately before use to minimize the time for precipitation to occur.

Issue 2: Inconsistent or Diminished Biological Activity

Problem: I am observing variable or decreasing effects of (S)-SNAP 5114 in my experiments over time.

Possible Cause:

  • Chemical Degradation: The compound is likely degrading in your experimental setup, primarily due to the acidic cleavage of the trityl ether group.

Solutions:

  • Maintain Neutral or Slightly Basic pH: The trityl ether group is most stable under neutral to basic conditions. If possible, maintain your experimental buffer at a pH of 7.4 or slightly higher. Avoid acidic buffers.

  • Control Temperature: Perform experiments at a consistent and controlled temperature. Avoid exposing solutions to high temperatures.

  • Protect from Light: While specific data on the photosensitivity of SNAP 5114 is limited, its complex aromatic structure suggests potential light sensitivity. As a general precaution, protect stock and working solutions from direct light by using amber vials or covering containers with aluminum foil.[2]

  • Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency. Do not use previously prepared and stored aqueous solutions.

  • Use a More Stable Analog: For long-term or in vivo studies where stability is a major concern, consider using a more stable analog such as DDPM-1457, which was developed to have improved chemical stability compared to (S)-SNAP 5114.

Data Presentation

Table 1: Solubility and Storage Recommendations for (S)-SNAP 5114

ParameterRecommendationSource(s)
Solid Storage Store at -20°C, protected from light and moisture.
Stock Solution Solvent DMSO (up to 100 mM) or Ethanol (up to 50 mM).[3]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
Aqueous Solution Stability Very low; prepare fresh before each experiment.Inferred from chemical structure

Table 2: Inferred Stability Profile and Risk Factors for (S)-SNAP 5114

ConditionStability RiskMitigation Strategy
Acidic pH (< 7.0) HighUse buffers with pH ≥ 7.4. Avoid acidic conditions.
Neutral pH (7.0 - 7.4) ModeratePrepare solutions fresh. Minimize experiment duration.
Basic pH (> 7.4) LowGenerally more stable, but ensure compatibility with the experimental system.
Elevated Temperature HighMaintain solutions at a controlled, cool temperature. Avoid heating.
Light Exposure Moderate (Precautionary)Use amber vials or cover containers with aluminum foil.
Repeated Freeze-Thaw HighAliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of (S)-SNAP 5114 Stock Solution

Objective: To prepare a concentrated stock solution of (S)-SNAP 5114 in DMSO.

Materials:

  • (S)-SNAP 5114 (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the solid (S)-SNAP 5114 vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of (S)-SNAP 5114 in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of (S)-SNAP 5114 Working Solution for In Vitro Assays

Objective: To prepare a diluted working solution of (S)-SNAP 5114 in an aqueous buffer for immediate use in in vitro experiments.

Materials:

  • (S)-SNAP 5114 stock solution in DMSO

  • Experimental buffer (pH ≥ 7.4, pre-warmed to the experimental temperature)

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the (S)-SNAP 5114 stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer.

  • Just before starting your experiment, add the calculated volume of the stock solution to the pre-warmed experimental buffer.

  • Immediately vortex the solution to ensure rapid and uniform mixing.

  • Use the working solution without delay. Do not store aqueous dilutions of (S)-SNAP 5114.

Mandatory Visualizations

G cluster_pathway GABAergic Synapse and this compound Action GABA GABA Postsynaptic Postsynaptic Neuron GABA->Postsynaptic Binds to GAT3 GAT-3 Transporter GABA->GAT3 Reuptake Presynaptic Presynaptic Neuron Presynaptic->GABA Release GABA_Receptor GABA Receptor Glia Glial Cell SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: Mechanism of action of this compound at the GABAergic synapse.

G cluster_workflow Recommended Workflow for Using this compound Start Start PrepareStock Prepare Stock in DMSO Start->PrepareStock StoreStock Aliquot & Store at -80°C PrepareStock->StoreStock PrepareWorking Prepare Fresh Working Solution in Buffer (pH ≥ 7.4) StoreStock->PrepareWorking UseImmediately Use Immediately in Experiment PrepareWorking->UseImmediately End End UseImmediately->End

Caption: Recommended experimental workflow for handling this compound.

Caption: Logical troubleshooting flow for inconsistent this compound activity.

References

Technical Support Center: SNAP-5114 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo use of SNAP-5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3. This guide addresses the compound's known poor pharmacokinetic profile and offers troubleshooting strategies and detailed protocols to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is SNAP-5114 difficult to work with for in vivo experiments?

A1: SNAP-5114 presents several challenges due to its inherent physicochemical properties. It is characterized by low aqueous solubility, high chemical instability, and poor penetration of the blood-brain barrier.[1] These factors contribute to a challenging pharmacokinetic profile, making it difficult to achieve and maintain effective concentrations in target tissues.

Q2: What are the known targets of SNAP-5114?

A2: SNAP-5114 is a selective inhibitor of the GABA transporters GAT-2 (SLC6A13) and GAT-3 (SLC6A11).[2] It displays a higher affinity for GAT-3.[2] In the central nervous system, GAT-3 is predominantly expressed on astrocytes, where it plays a crucial role in regulating extracellular GABA levels.[2][3]

Q3: What are the observed in vivo effects and toxicities of SNAP-5114?

A3: In preclinical studies, SNAP-5114 has demonstrated anticonvulsant effects in certain seizure models.[1] However, it has also been reported to cause severe toxic effects and increased mortality at higher doses in mice.[1][4] Therefore, careful dose selection and monitoring for adverse effects are critical.

Q4: What is a recommended vehicle for in vivo administration of SNAP-5114?

A4: Due to its low solubility, SNAP-5114 requires a co-solvent formulation for in vivo administration. A commonly used vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in sterile isotonic saline.[5] It is crucial to ensure the final DMSO concentration is minimized to avoid vehicle-induced toxicity.

Troubleshooting Guides

Issue 1: Compound Precipitation During Formulation or Administration
  • Symptom: The prepared SNAP-5114 solution appears cloudy, or a precipitate forms upon addition of the aqueous component or during injection.

  • Possible Causes:

    • Low intrinsic solubility of SNAP-5114 in aqueous solutions.

    • Incorrect solvent ratios or order of mixing.

    • Use of non-anhydrous DMSO, which can absorb moisture and reduce solvating power.

  • Step-by-Step Solutions:

    • Ensure Complete Initial Dissolution: Always start by dissolving SNAP-5114 completely in 100% anhydrous DMSO before adding saline.

    • Slow Addition of Aqueous Phase: Add the sterile saline to the DMSO stock solution dropwise while vortexing continuously to avoid rapid changes in solvent polarity that can cause precipitation.

    • Gentle Warming: Gently warm the solution to 37°C to aid in dissolution. However, be cautious of potential degradation, as SNAP-5114 is chemically unstable.[1]

    • Sonication: Use a bath sonicator for brief intervals to help break up any precipitate and facilitate dissolution.

    • Prepare Fresh: Formulations should be prepared fresh immediately before each experiment to minimize degradation and precipitation over time.

Issue 2: Lack of Expected In Vivo Efficacy or High Variability in Results
  • Symptom: Inconsistent or absent pharmacological effects despite administration of SNAP-5114.

  • Possible Causes:

    • Poor bioavailability due to precipitation at the injection site or rapid metabolism.

    • Insufficient penetration of the blood-brain barrier.[1]

    • Degradation of the compound in the formulation.

  • Step-by-Step Solutions:

    • Optimize Formulation: Refer to the troubleshooting guide for precipitation (Issue 1) to ensure the compound is fully solubilized. Consider alternative formulation strategies for poorly soluble compounds if issues persist.

    • Verify Dosing Accuracy: Ensure accurate and consistent administration volumes for each animal.

    • Consider Alternative Administration Routes: While intraperitoneal (i.p.) injection is common, for central nervous system targets, direct administration methods like intrathecal injection may be necessary to bypass the blood-brain barrier, as has been done in some studies.[6]

    • Include Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies to measure plasma and brain concentrations of SNAP-5114 to correlate exposure with pharmacological effects.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative pharmacokinetic data for SNAP-5114, such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). Researchers are encouraged to perform pilot pharmacokinetic studies to determine these parameters for their specific experimental model and formulation.

Table 1: In Vitro Inhibitory Concentrations of SNAP-5114

TargetIC₅₀ (µM)Species
hGAT-35Human
rGAT-221Rat
hGAT-1388Human

Data sourced from Kersanté et al., 2013.[2]

Experimental Protocols

Protocol 1: Preparation of SNAP-5114 Formulation for Intraperitoneal (i.p.) Injection (10 mg/kg dose)

Materials:

  • SNAP-5114 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate Required Amounts:

    • For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of SNAP-5114.

    • Assuming an injection volume of 10 µL/g, the total injection volume will be 250 µL.

    • The required concentration of the dosing solution is 1 mg/mL.

  • Dissolution in DMSO:

    • Weigh the required amount of SNAP-5114 and place it in a sterile microcentrifuge tube.

    • To prepare a 1 mg/mL final solution with 10% DMSO, first, create a 10 mg/mL stock in 100% DMSO. For 1 mL of the final solution, you would need 0.1 mL of this stock. To make 1 mL of a 10 mg/mL stock, dissolve 10 mg of SNAP-5114 in 1 mL of DMSO.

    • For a single 250 µL injection, you will need 25 µL of the 10 mg/mL DMSO stock.

  • Preparation of Final Dosing Solution:

    • In a sterile tube, add 225 µL of sterile 0.9% saline.

    • While vortexing the saline, slowly add 25 µL of the 10 mg/mL SNAP-5114 DMSO stock solution.

    • Continue vortexing for 1-2 minutes to ensure a homogenous solution.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, gently warm it to 37°C or sonicate briefly until clear.

    • Administer the formulation immediately after preparation.

Visualizations

GAT3_Signaling_Pathway GAT3 Signaling Pathway in Astrocytes cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Neuron GABA GABA GAT3 GAT3 (SLC6A13) GABA->GAT3 Uptake NCX Na+/Ca2+ Exchanger (Reverse Mode) GAT3->NCX Na+ influx drives Ca_increase Increased Intracellular Ca2+ NCX->Ca_increase Ca2+ influx leads to Gliotransmitter_release Gliotransmitter Release (e.g., ATP, Glutamate) Ca_increase->Gliotransmitter_release Triggers Neuronal_receptors Neuronal Receptors (e.g., Adenosine, mGluR) Gliotransmitter_release->Neuronal_receptors Activates Synaptic_transmission Modulation of Synaptic Transmission Neuronal_receptors->Synaptic_transmission Leads to SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits

Caption: GAT3 Signaling Cascade in Astrocytes.

experimental_workflow Experimental Workflow for SNAP-5114 In Vivo Study prep 1. Formulation Preparation (SNAP-5114 in 10% DMSO/Saline) admin 2. Intraperitoneal Injection (e.g., 10 mg/kg) prep->admin observe 3. Behavioral/Pharmacodynamic Assessment admin->observe pk_sampling 4. Pharmacokinetic Sampling (Optional: Blood/Brain Tissue) admin->pk_sampling data_interp 6. Data Interpretation observe->data_interp analysis 5. Bioanalytical Analysis (e.g., LC-MS/MS) pk_sampling->analysis analysis->data_interp

Caption: In Vivo Experimental Workflow.

troubleshooting_logic Troubleshooting Logic for Poor In Vivo Outcomes rect_node rect_node start Poor In Vivo Outcome? check_formulation Formulation Clear? start->check_formulation check_dose Dose/Administration Correct? check_formulation->check_dose Yes solution_formulation Optimize formulation: - Fresh DMSO - Slow addition - Warm/Sonicate check_formulation->solution_formulation No check_bbb BBB Penetration Required? check_dose->check_bbb Yes solution_dose Verify calculations and injection technique check_dose->solution_dose No solution_pk Conduct PK study to confirm exposure check_bbb->solution_pk Yes check_bbb->solution_pk No solution_bbb Consider direct CNS administration solution_bbb->solution_pk

References

Potential toxicity and side effects of SNAP 5114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the potential toxicity and side effects of SNAP-5114 for researchers, scientists, and drug development professionals. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SNAP-5114?

A1: SNAP-5114 is an inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. By blocking these transporters, SNAP-5114 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic signaling.

Q2: What is the selectivity profile of SNAP-5114 for different GABA transporters?

A2: SNAP-5114 exhibits selectivity for GAT-3 and GAT-2 over GAT-1. The inhibitory concentrations (IC₅₀) vary across different species and experimental systems.

Q3: What are the known toxic effects and major side effects of SNAP-5114?

A3: In a preclinical study using a mouse model of stroke, administration of (S)-SNAP-5114 was associated with a significant increase in mortality.[1][2] The exact cause of death was not determined, but potential causes include cardiovascular complications or non-convulsive seizures.[1] While no overt seizure-like behavior was observed in that study, the possibility of silent seizures could not be ruled out.[1][2] According to its Material Safety Data Sheet (MSDS), SNAP-5114 is classified as a skin and eye irritant and may cause respiratory irritation.

Q4: What are the challenges associated with the physicochemical properties of SNAP-5114?

A4: SNAP-5114 is known to have low aqueous solubility and poor chemical stability, which can present challenges in preparing formulations for in vivo and in vitro experiments.[1][2][3] These properties can also contribute to variability in experimental results.

Data Presentation

Inhibitor Selectivity of SNAP-5114
TransporterSpeciesIC₅₀ (μM)
GAT-3Human (hGAT-3)5
GAT-2Rat (rGAT-2)21
GAT-1Human (hGAT-1)388

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

In Vivo Toxicity Data for (S)-SNAP-5114 in a Mouse Stroke Model
DosageOutcome
5 mg/kg1 out of 9 mice found dead
30 mg/kg5 out of 11 mice found dead

Data from a study investigating the effects of (S)-SNAP-5114 following photothrombotic stroke in mice.[2]

Experimental Protocols

General Protocol for Assessing In Vitro Neurotoxicity

This protocol provides a general framework for evaluating the potential neurotoxicity of a compound like SNAP-5114 using a neuronal cell line (e.g., SH-SY5Y or primary neurons).

1. Cell Culture and Plating:

  • Culture neuronal cells in appropriate media and conditions.
  • Seed cells in 96-well plates at a suitable density for the chosen endpoint assay.
  • Allow cells to adhere and differentiate as required.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of SNAP-5114 in a suitable solvent (e.g., DMSO) due to its low aqueous solubility.
  • Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% DMSO).
  • Replace the culture medium with the medium containing the test compound or vehicle control.

3. Incubation:

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assessment (Choose one or more):

  • MTT Assay: Measures cell metabolic activity as an indicator of viability.
  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
  • Live/Dead Staining: Utilizes fluorescent dyes to distinguish between live and dead cells.
  • High-Content Imaging: Can be used to assess various parameters, including cell number, neurite outgrowth, and markers of apoptosis or necrosis.

5. Data Analysis:

  • Calculate cell viability or cytotoxicity as a percentage of the vehicle control.
  • Plot a dose-response curve to determine the IC₅₀ value.

General Protocol for In Vivo Acute Toxicity Assessment in Rodents

This protocol outlines a general procedure for an acute toxicity study in rodents, which should be adapted based on specific research questions and institutional guidelines (e.g., OECD Guideline 424).

1. Animal Acclimation and Grouping:

  • Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week.
  • Randomly assign animals to control and treatment groups (e.g., n=5-10 per group).

2. Compound Formulation and Administration:

  • Prepare a vehicle for SNAP-5114 suitable for the chosen route of administration (e.g., intraperitoneal injection). Due to its poor solubility, a formulation containing co-solvents like DMSO and PEG300 may be necessary.
  • Administer a single dose of the compound or vehicle to the respective groups. Dose selection should be based on preliminary studies or available data.

3. Clinical Observations:

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing and daily thereafter for up to 14 days).
  • Record observations such as changes in behavior, posture, gait, and autonomic signs.

4. Body Weight and Food/Water Consumption:

  • Measure body weight before dosing and at regular intervals throughout the study.
  • Monitor food and water consumption.

5. Necropsy and Histopathology:

  • At the end of the observation period, euthanize the animals.
  • Perform a gross necropsy of all major organs.
  • Collect tissues for histopathological examination, particularly from the brain and other potential target organs.

6. Data Analysis:

  • Analyze the incidence and severity of clinical signs, changes in body weight, and pathological findings.

Mandatory Visualization

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT3 GAT-3 GABA_synapse->GAT3 Uptake GAT2 GAT-2 GABA_synapse->GAT2 Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits SNAP5114->GAT2 Inhibits

Caption: Mechanism of SNAP-5114 action on GABAergic signaling.

experimental_workflow start Start Experiment prep Prepare SNAP-5114 Formulation (Consider co-solvents for solubility) start->prep invitro In Vitro Arm (e.g., Neuronal Cell Culture) prep->invitro invivo In Vivo Arm (e.g., Rodent Model) prep->invivo treat_vitro Treat Cells with SNAP-5114 (Include vehicle control) invitro->treat_vitro treat_vivo Administer SNAP-5114 to Animals (Include vehicle control) invivo->treat_vivo assess_vitro Assess Cytotoxicity (e.g., MTT, LDH assay) treat_vitro->assess_vitro observe_vivo Monitor for Clinical Signs & Side Effects treat_vivo->observe_vivo analyze_vitro Analyze Dose-Response & Determine IC50 assess_vitro->analyze_vitro analyze_vivo Analyze Toxicity Data (Mortality, Pathology) observe_vivo->analyze_vivo end End of Study analyze_vitro->end analyze_vivo->end

Caption: General experimental workflow for assessing SNAP-5114 toxicity.

Troubleshooting Guides

Issue 1: Poor Solubility of SNAP-5114

Symptoms:

  • Visible precipitate in the stock solution or final formulation.

  • Inconsistent or lower-than-expected efficacy in experiments.

  • High variability between experimental replicates.

Potential Causes:

  • SNAP-5114 has inherently low aqueous solubility.

  • Precipitation upon dilution of a high-concentration stock (e.g., in DMSO) into an aqueous buffer.

  • Chemical instability and degradation over time, especially in solution.

Troubleshooting Steps:

  • Solvent Selection:

    • For stock solutions, use an appropriate organic solvent such as DMSO.

  • Co-Solvent Formulation for In Vivo Studies:

    • Prepare a formulation using a mixture of solvents to maintain solubility. A common approach for poorly soluble compounds is a vehicle containing DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80), diluted in saline.

  • Preparation Technique:

    • Always add the stock solution in organic solvent to the aqueous component slowly while vortexing to facilitate mixing and reduce precipitation.

    • Gentle warming (to approximately 37°C) and sonication can aid in dissolution.

  • Fresh Preparation:

    • Prepare solutions fresh before each experiment to minimize degradation. Avoid long-term storage of SNAP-5114 in solution.

Issue 2: Unexpected In Vivo Toxicity or Mortality

Symptoms:

  • Higher than expected mortality rates in animal studies.

  • Adverse clinical signs not anticipated based on the primary mechanism of action.

Potential Causes:

  • The observed mortality in a previous study suggests potential for serious adverse effects, possibly cardiovascular or neurological.[1][2]

  • Off-target effects of SNAP-5114.

  • Toxicity of the vehicle used for administration, especially at high concentrations of co-solvents like DMSO.

Troubleshooting Steps:

  • Dose-Response Assessment:

    • Conduct a pilot study with a wide range of doses to identify a maximum tolerated dose (MTD).

  • Vehicle Control:

    • Ensure a proper vehicle control group is included to rule out toxicity from the formulation itself.

  • Comprehensive Monitoring:

    • In addition to general clinical signs, consider more specific monitoring if resources allow, such as electrocardiography (ECG) for cardiovascular effects or electroencephalography (EEG) for seizure activity.

  • Histopathological Analysis:

    • Perform thorough histopathological examination of key organs, including the heart and brain, to identify potential target organs of toxicity.

Issue 3: Inconsistent or Lack of Efficacy

Symptoms:

  • Failure to observe the expected pharmacological effect (e.g., anticonvulsant activity).

  • High variability in the measured response.

Potential Causes:

  • Poor bioavailability due to low solubility and/or poor blood-brain barrier penetration.

  • Degradation of the compound in the formulation.

  • Experimental model may not be sensitive to GAT-2/3 inhibition.

Troubleshooting Steps:

  • Formulation and Administration:

    • Re-evaluate the formulation to ensure the compound is fully dissolved and stable.

    • Consider alternative routes of administration that may improve bioavailability (e.g., direct central administration if appropriate for the research question).

  • Compound Integrity:

    • Verify the purity and integrity of the SNAP-5114 batch being used.

  • Model Selection:

    • Ensure the chosen experimental model has sufficient expression and functional relevance of GAT-2 and GAT-3 to be sensitive to inhibition by SNAP-5114.

  • Positive Controls:

    • Include a positive control compound with a similar mechanism of action or a well-characterized effect in the experimental model to validate the assay.

References

SNAP-5114 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the GABA transporter 3 (GAT-3) inhibitor, SNAP-5114.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SNAP-5114?

A1: SNAP-5114 is a selective inhibitor of the GABA transporter 3 (GAT-3), also known as SLC6A11. It functions as a noncompetitive inhibitor by binding to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation. This action traps the transporter, preventing the reuptake of GABA from the synaptic cleft into astrocytes.[1] This inhibition leads to an increase in extracellular GABA levels, which can enhance GABAergic signaling.

Q2: What is the selectivity of SNAP-5114 for GAT-3 compared to other GABA transporters?

A2: SNAP-5114 exhibits a significant selectivity for GAT-3 over other GABA transporters. It is reported to be 15-40 times more potent at inhibiting GAT-3 compared to GAT-1.[1] Its IC50 for GAT-1 is significantly higher than for GAT-3.[2]

Q3: I am not observing any effect of SNAP-5114 in my experiment. Why might this be?

A3: Several factors could contribute to a lack of observable effect with SNAP-5114. The functional impact of GAT-3 inhibition can be subtle and highly dependent on the specific brain region and experimental conditions.[3] In some cases, the effect of GAT-3 blockade is only apparent when the activity of the neuronal GABA transporter, GAT-1, is also inhibited.[2][3] This is because GAT-1 can compensate for the inhibition of GAT-3, maintaining GABA homeostasis. Additionally, SNAP-5114 has been reported to have poor blood-brain barrier permeability, which could be a factor in in vivo studies.[4]

Q4: My results with SNAP-5114 are highly variable. What could be the cause?

A4: The variability in SNAP-5114's effects has been noted in the literature and can be attributed to several factors, including the specific brain region being studied, the baseline level of neuronal activity, and the expression levels of different GABA transporter subtypes.[3] The interplay between GAT-1 and GAT-3 in regulating extracellular GABA can lead to nuanced and context-dependent outcomes.

Q5: Can SNAP-5114 have effects other than GAT-3 inhibition?

A5: While SNAP-5114 is considered selective for GAT-3, off-target effects are a possibility with any pharmacological agent. Some studies have reported unexpected outcomes such as increased mortality and seizures, particularly in models of cerebral ischemia.[5] It is crucial to include appropriate controls in your experiments to rule out non-specific effects.

Troubleshooting Guides

Issue 1: No significant change in tonic GABAergic currents in electrophysiology recordings.

Possible Cause 1: Compensatory GAT-1 Activity

  • Explanation: GAT-1, the primary neuronal GABA transporter, can compensate for GAT-3 inhibition, masking the effect of SNAP-5114 on tonic currents.[2][3]

  • Troubleshooting Step: Co-apply a selective GAT-1 inhibitor (e.g., NNC-711 or NO-711) with SNAP-5114. A synergistic increase in the tonic current upon co-application would suggest that GAT-3 is functionally active, but its role is only revealed when GAT-1 is also blocked.[3][6]

Possible Cause 2: Low Baseline Neuronal Activity

  • Explanation: The contribution of GAT-3 to GABA clearance may be more prominent during periods of high neuronal activity when there is significant GABA spillover from the synapse.[2]

  • Troubleshooting Step: Increase neuronal network activity in your preparation (e.g., using high potassium or a pharmacological stimulus) before and during SNAP-5114 application to see if an effect emerges.

Experimental Workflow for Investigating Lack of Effect on Tonic Currents

G_workflow start Start: No effect of SNAP-5114 on tonic current check_gat1 Hypothesis: GAT-1 is compensating start->check_gat1 apply_gat1_inhibitor Experiment: Co-apply SNAP-5114 with a GAT-1 inhibitor (e.g., NNC-711) check_gat1->apply_gat1_inhibitor observe_synergy Observation: Synergistic increase in tonic current? apply_gat1_inhibitor->observe_synergy conclusion_gat1 Conclusion: GAT-3 role is unmasked by GAT-1 block observe_synergy->conclusion_gat1 Yes check_activity Hypothesis: Baseline activity is too low observe_synergy->check_activity No increase_activity Experiment: Increase network activity (e.g., high K+) with SNAP-5114 check_activity->increase_activity observe_effect Observation: Effect on tonic current emerges? increase_activity->observe_effect conclusion_activity Conclusion: GAT-3 function is activity-dependent observe_effect->conclusion_activity Yes no_effect Outcome: Still no effect observe_effect->no_effect No

Caption: Troubleshooting workflow for a lack of SNAP-5114 effect on tonic currents.

Issue 2: Unexpected decrease in neuronal activity or cell viability.

Possible Cause 1: Excitotoxicity in the Context of Ischemia

  • Explanation: In models of focal cerebral ischemia, treatment with SNAP-5114 has been associated with increased mortality.[5] While the mechanism is not fully elucidated, altering GABAergic tone in a compromised neuronal environment can have unexpected detrimental effects.

  • Troubleshooting Step: Carefully monitor cell health and viability using assays such as LDH release or propidium (B1200493) iodide staining when using SNAP-5114 in models of neuronal injury. Titrate the concentration of SNAP-5114 to find a therapeutic window that avoids toxicity.

Possible Cause 2: Off-target effects

  • Explanation: At higher concentrations, the selectivity of any pharmacological agent can decrease.

  • Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration of SNAP-5114 in your system. Compare the effects of SNAP-5114 with other, structurally different GAT-3 inhibitors if available.

Signaling Pathway: GABAergic Inhibition and Potential for Imbalance

Caption: Simplified GABA synapse showing the site of SNAP-5114 action on GAT-3.

Data Presentation

Table 1: Selectivity of GABA Transporter Inhibitors

CompoundPrimary Target(s)IC50 (µM) for GAT-1IC50 (µM) for GAT-2IC50 (µM) for GAT-3Reference
SNAP-5114 GAT-3388215[2]
NNC-711 GAT-10.38729349[2]

Table 2: Summary of Expected vs. Unexpected Outcomes with SNAP-5114

Experimental ContextExpected OutcomePotential Unexpected OutcomePossible ExplanationReference
Baseline Electrophysiology Increase in tonic GABAergic currentNo change in tonic currentGAT-1 compensation; low baseline activity[2][3]
Co-application with GAT-1 inhibitor Synergistic increase in tonic currentLess than additive effectSaturation of GABA receptors; non-GABAergic effects[6]
In vivo pain models Antinociceptive effectNo effect or hyperalgesiaPoor BBB penetration; complex spinal circuitry[4][7]
Cerebral Ischemia Model NeuroprotectionIncreased mortality, seizuresDisruption of delicate excitatory/inhibitory balance[5]

Experimental Protocols

Key Experiment: [³H]-GABA Uptake Assay

This protocol is a generalized procedure based on methodologies described in the literature.[1][8]

  • Cell Culture: Culture HEK293 cells stably expressing human GAT-3.

  • Preparation: Seed cells in a 24-well plate and grow to confluence. On the day of the assay, wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of SNAP-5114 (or vehicle control) in KRH buffer for 10-20 minutes at room temperature.

  • GABA Uptake Initiation: Initiate GABA uptake by adding KRH buffer containing a fixed concentration of [³H]-GABA and a low concentration of unlabeled GABA.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the control (vehicle-treated) condition and plot the percentage of inhibition against the logarithm of the SNAP-5114 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Key Experiment: Whole-Cell Patch-Clamp Recording of Tonic Currents

This protocol is a generalized procedure based on methodologies described in the literature.[2][3][9]

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory procedures.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • Cell Identification: Identify target neurons (e.g., dentate gyrus granule cells or pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Recording: Obtain whole-cell voltage-clamp recordings. Use a pipette solution with a high chloride concentration to record GABA_A receptor-mediated currents as inward currents at a holding potential of -70 mV.

  • Baseline Recording: Record a stable baseline current for 5-10 minutes.

  • Drug Application: Bath-apply SNAP-5114 at a known concentration (e.g., 100 µM).

  • Measurement of Tonic Current: Measure the change in the holding current after drug application. The tonic current is typically quantified as the difference in the mean holding current before and after the application of a GABA_A receptor antagonist like bicuculline (B1666979) or picrotoxin. To isolate the effect of SNAP-5114, measure the shift in holding current before and after its application.

  • Troubleshooting Application: If no effect is observed, apply a GAT-1 inhibitor (e.g., NNC-711, 10 µM) to the bath and then co-apply SNAP-5114.

  • Data Analysis: Analyze the change in holding current and root mean square (RMS) noise of the current to quantify the tonic GABAergic conductance. Statistical comparisons should be made between baseline, SNAP-5114 application, and co-application with a GAT-1 inhibitor.

References

Technical Support Center: SNAP 5114 & Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions and troubleshooting scenarios encountered by researchers utilizing SNAP 5114 in central nervous system (CNS) studies. The information provided is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected CNS effects of this compound in our in vivo experiments. Could poor blood-brain barrier (BBB) penetration be the issue?

A1: This is a strong possibility. While initial assessments suggested this compound's lipophilicity would facilitate its entry into the brain, its physicochemical properties present a more complex picture that may hinder effective BBB permeation.[1] Key factors include its molecular weight and polar surface area, which are outside the optimal range for passive diffusion into the CNS. It is crucial to verify brain and plasma concentrations of this compound in your animal model to confirm its distribution.

Q2: What specific physicochemical properties of this compound might limit its BBB penetration?

A2: Several key properties of this compound may contribute to its limited ability to cross the BBB. These are summarized in the table below and compared to the general characteristics of molecules with good CNS penetration.

PropertyThis compoundOptimal for CNS PenetrationPotential Impact on BBB Permeability
Molecular Weight ( g/mol ) 505.61< 400-500High molecular weight can decrease passive diffusion across the BBB.
Calculated logP 4.82-4While lipophilic, a very high logP can lead to increased plasma protein binding and sequestration in lipid membranes, reducing the free fraction available to cross the BBB.
Topological Polar Surface Area (TPSA) (Ų) 83.54< 60-90A higher TPSA indicates greater polarity, which can significantly reduce the ability of a molecule to cross the lipophilic BBB.
Hydrogen Bond Donors 1≤ 3Within the optimal range.
Hydrogen Bond Acceptors 7≤ 7At the upper limit of the optimal range.

Q3: Is this compound a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp)?

A3: Currently, there is a lack of direct experimental data in the public domain definitively characterizing this compound as a substrate or non-substrate of major BBB efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, given its molecular size and lipophilicity, it is plausible that this compound could be a substrate for these transporters, which would actively pump the compound out of the brain, further reducing its CNS concentration. We recommend performing an in vitro transporter assay to determine if this compound is an efflux substrate.

Q4: How can we experimentally determine if this compound is reaching the brain in our studies?

A4: To quantify the brain penetration of this compound, you can perform in vivo pharmacokinetic studies. A common method is to measure the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu). This involves administering this compound to your animal model, collecting brain and plasma samples at various time points, and quantifying the compound's concentration using a validated analytical method like LC-MS/MS.

Troubleshooting Guide

Issue: Lack of CNS effect of this compound after systemic administration.

Possible Cause 1: Insufficient BBB Penetration

  • Troubleshooting Steps:

    • Quantify Brain and Plasma Concentrations: Conduct a pharmacokinetic study to determine the Kp or Kp,uu of this compound in your animal model. This will provide direct evidence of its ability to cross the BBB.

    • Assess Physicochemical Properties: Compare the properties of this compound (see table above) with those of compounds known to have good CNS penetration to understand the potential limitations.

Possible Cause 2: Efflux Transporter Activity

  • Troubleshooting Steps:

    • In Vitro Transporter Assays: Use a cell-based assay, such as the MDCK-MDR1 or Caco-2 permeability assay, to determine if this compound is a substrate of P-gp or other relevant efflux transporters.

    • In Vivo Co-administration Studies: If this compound is identified as an efflux substrate, you can co-administer it with a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp) to see if this increases the CNS concentration and efficacy of this compound.

Experimental Protocols

1. In Vitro BBB Permeability Assay (Transwell Model)

This protocol provides a general framework for assessing the permeability of a compound across a cell monolayer that mimics the BBB.

  • Cell Culture:

    • Culture brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) on permeable Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (this compound) to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.

    • Include a P-gp inhibitor (e.g., verapamil) in parallel experiments to determine if the compound is a P-gp substrate.

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral and basolateral-to-apical).

    • The efflux ratio is calculated as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

2. In Vivo Brain Penetration Study (Brain-to-Plasma Ratio)

This protocol outlines the steps to determine the in vivo brain penetration of a compound.

  • Animal Dosing:

    • Administer this compound to the animal model (e.g., mice or rats) via the desired route (e.g., intravenous or oral).

  • Sample Collection:

    • At predetermined time points after dosing, collect blood samples via cardiac puncture or another appropriate method.

    • Immediately following blood collection, perfuse the animal with saline to remove blood from the brain vasculature.

    • Harvest the brain tissue.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

  • Compound Quantification:

    • Use a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound in both the plasma and brain homogenate.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma.

    • For a more accurate measure of unbound drug penetration, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis and calculate the unbound brain-to-plasma ratio (Kp,uu = Kp * (fu,plasma / fu,brain)).

Visualizations

BBB_Factors cluster_bbb Blood-Brain Barrier MW Molecular Weight (>500 Da) Passive Passive Diffusion MW->Passive Limits logP High Lipophilicity (logP > 5) logP->Passive Favors (to a point) TPSA High Polarity (TPSA > 90 Ų) TPSA->Passive Hinders HBD Hydrogen Bonds HBD->Passive Hinders Efflux Efflux Pumps (e.g., P-gp) SNAP5114 This compound SNAP5114->MW SNAP5114->logP SNAP5114->TPSA SNAP5114->HBD SNAP5114->Efflux Potential Substrate?

Caption: Factors influencing this compound's BBB penetration.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Papp Determine Apparent Permeability (Papp) (Transwell Assay) EffluxRatio Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp->EffluxRatio Decision Effective CNS Concentration? EffluxRatio->Decision Efflux Substrate? Dosing Administer this compound to Animal Model Sampling Collect Brain and Plasma Samples Dosing->Sampling Quantification Quantify Concentrations (LC-MS/MS) Sampling->Quantification Kp Calculate Brain-to-Plasma Ratio (Kp or Kp,uu) Quantification->Kp Kp->Decision Sufficient Penetration?

References

Technical Support Center: Troubleshooting SNAP-5114 Effects on Tonic Currents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SNAP-5114 in the study of tonic GABAergic currents. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing a significant change in tonic current after applying SNAP-5114?

A1: This is a common observation. The effect of SNAP-5114 on tonic currents can be subtle or absent when applied alone. Here are several factors to consider:

  • Compensatory GAT-1 Activity: The GABA transporter GAT-1 is a high-capacity transporter that can compensate for the inhibition of GAT-3 by SNAP-5114.[1][2] To unmask the effect of GAT-3 inhibition, it is often necessary to co-apply a GAT-1 inhibitor, such as NNC-711 or NO-711.[1][2][3] A synergistic increase in tonic current is frequently observed when both GAT-1 and GAT-3 are blocked.[2][3]

  • Brain Region Specificity: The expression and functional contribution of GAT-3 vary across different brain regions.[1][4] Regions with lower GAT-3 expression may exhibit a less pronounced response to SNAP-5114.[1]

  • Age of the Animal: The functional role of GAT-3 in regulating tonic inhibition can be age-dependent. Some studies have shown that the effect of SNAP-5114 is more prominent at certain developmental stages.[5]

  • Ambient GABA Concentration: The effect of GAT inhibitors is dependent on the baseline extracellular GABA concentration. If the ambient GABA levels in your preparation are very low, the impact of inhibiting GABA uptake will be minimal. Some protocols recommend the addition of a low concentration of exogenous GABA (e.g., 1-5 µM) to the artificial cerebrospinal fluid (aCSF) to standardize the measurement of tonic currents.[5][6]

Q2: What is the recommended working concentration for SNAP-5114?

A2: The most commonly reported concentration of SNAP-5114 used in in vitro electrophysiology studies to inhibit GAT-3 and observe effects on tonic currents is 100 µM .[1][5][7][8] However, concentration-response curves have been generated, and significant effects can be observed at lower concentrations, especially when co-applied with a GAT-1 inhibitor.[7]

Q3: I'm observing inconsistent or variable effects with SNAP-5114. What could be the cause?

A3: Variability in the effects of SNAP-5114 can arise from several sources:

  • Drug Stability and Solubility: SNAP-5114 has been reported to have poor chemical stability and low solubility.[9][10] It is crucial to prepare fresh stock solutions and ensure the compound is fully dissolved. Stock solutions are often prepared in DMSO or ethanol.[7]

  • Experimental Conditions: Factors such as the composition of your recording solutions, the temperature of the preparation, and the overall health of the brain slices can influence the activity of both GABA transporters and receptors.[11]

  • Pipette Drift and Recording Stability: Long-duration recordings required to observe changes in tonic currents can be susceptible to pipette drift, leading to an unstable baseline.[12] Ensure your recording setup is stable and the seal resistance is high throughout the experiment.

Q4: How can I confirm that the current I am measuring is a GABA-A receptor-mediated tonic current?

A4: The standard method to confirm the identity of a tonic GABAergic current is to apply a GABA-A receptor antagonist at the end of the experiment.[6][13] Application of a saturating concentration of an antagonist like bicuculline (B1666979) or gabazine (B1674388) should block the observed tonic current, causing a shift in the holding current back towards the baseline level observed before the application of GAT inhibitors.[1][6][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of SNAP-5114 on holding current. 1. Compensatory GAT-1 activity is masking the GAT-3 effect.[1][2] 2. Low endogenous ambient GABA levels.[6] 3. Low GAT-3 expression in the brain region of interest.[1]1. Co-apply a GAT-1 inhibitor (e.g., 5-10 µM NNC-711 or NO-711) with SNAP-5114.[1][2] 2. Supplement the aCSF with a low concentration of GABA (e.g., 1-5 µM).[6] 3. Consult literature to confirm GAT-3 expression in your target region.
The holding current is unstable, making it difficult to measure a small tonic current. 1. Pipette drift during long recordings.[12] 2. Poor seal quality or cell health. 3. Issues with the perfusion system.1. Ensure the micromanipulator is stable. Allow sufficient time for the slice and pipette to equilibrate. 2. Monitor access and seal resistance throughout the experiment. Discard recordings with unstable baselines. 3. Check for blockages or leaks in the perfusion lines.[14]
The effect of SNAP-5114 is seen, but it is much smaller than reported in the literature. 1. Suboptimal drug concentration. 2. Degradation of the SNAP-5114 stock solution.[9] 3. Differences in experimental preparations (e.g., slice thickness, temperature).[11]1. Consider increasing the SNAP-5114 concentration (e.g., up to 100 µM).[1] 2. Prepare fresh stock solutions of SNAP-5114 for each experiment. 3. Standardize your experimental protocol and compare it with published methods.[6][13]
Application of SNAP-5114 leads to unexpected changes in synaptic events. 1. SNAP-5114 can have off-target effects at high concentrations. 2. Altered extracellular GABA levels can affect presynaptic GABA-B receptors, modulating neurotransmitter release.1. Use the lowest effective concentration of SNAP-5114. 2. Analyze changes in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). Consider using a GABA-B receptor antagonist if presynaptic effects are suspected.

Quantitative Data Summary

Table 1: IC50 Values for SNAP-5114

TransporterSpeciesIC50 (µM)Reference
GAT-3Human5[15]
GAT-2Rat21[15]
GAT-1Human388[1]

Table 2: Example Changes in Holding Current with GAT Inhibitors

Brain RegionGAT Inhibitor(s)Change in Holding Current (pA)Reference
Dentate Gyrus Granule Cells (P6-9)1 µM GABA22.6 ± 3.5[5]
Dentate Gyrus Granule Cells (P6-9)1 µM GABA + 100 µM SNAP-5114Additional inward shift[5]
Dentate Gyrus Granule Cells1 µM NNC-711Inward current[1]
Dentate Gyrus Granule Cells1 µM NNC-711 + 100 µM SNAP-5114> Double the current of NNC-711 alone[1]
Suprachiasmatic Nucleus20 µM SNAP-5114-6.0 ± 2.4[7]

Experimental Protocols

Key Experiment: Measurement of Tonic Current in Brain Slices

This protocol outlines the standard whole-cell patch-clamp method to measure tonic GABAergic currents.

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (200-300 µm thick) of the desired brain region using a vibratome in ice-cold slicing solution.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

  • Recording Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose, bubbled with 95% O2 / 5% CO2.

    • Internal Solution (for whole-cell patch-clamp, in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). The pH is adjusted to 7.2-7.3 with CsOH. A high chloride internal solution is used to increase the driving force for chloride ions, making GABA-A receptor-mediated currents easier to measure.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 30-32°C).

    • Establish a whole-cell patch-clamp recording from a neuron in the region of interest.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Allow the holding current to stabilize for several minutes to establish a baseline.

  • Pharmacological Manipulation:

    • Bath-apply SNAP-5114 (e.g., 100 µM), often in combination with a GAT-1 inhibitor (e.g., 5-10 µM NNC-711), to the perfusion solution.

    • Record the change in the holding current for 5-10 minutes or until a steady state is reached.

    • At the end of the experiment, apply a GABA-A receptor antagonist (e.g., 50 µM bicuculline or 10 µM gabazine) to confirm that the observed current is mediated by GABA-A receptors.

  • Data Analysis:

    • The magnitude of the tonic current is measured as the difference in the average holding current before and after the application of the GABA-A receptor antagonist.[6][13]

    • This can be calculated by averaging the holding current over a stable period (e.g., 30-60 seconds) in each condition.

    • Alternatively, all-points histograms can be generated for the baseline and drug application periods, and the means of Gaussian fits to these histograms can be used to determine the shift in holding current.[11][16]

Visualizations

Signaling Pathway: GAT-1 and GAT-3 in Tonic Inhibition

GAT_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_extrasynaptic Extrasynaptic Space cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_synaptic Synaptic GABA GABA_vesicle->GABA_synaptic Release GABA_ambient Ambient GABA GABA_synaptic->GABA_ambient Spillover GABA_A_synaptic Synaptic GABA-A Receptors GABA_synaptic->GABA_A_synaptic Phasic Inhibition GABA_A_extra Extrasynaptic GABA-A Receptors GABA_ambient->GABA_A_extra Activates GAT3 GAT-3 GABA_ambient->GAT3 Uptake GAT1 GAT-1 GABA_ambient->GAT1 Uptake Tonic_current Tonic Current GABA_A_extra->Tonic_current Generates cluster_astrocyte cluster_astrocyte GAT3->cluster_astrocyte Metabolism cluster_presynaptic cluster_presynaptic GAT1->cluster_presynaptic Recycling SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits NNC711 NNC-711 NNC711->GAT1 Inhibits

Caption: Role of GAT-1 and GAT-3 in regulating GABA levels and tonic inhibition.

Experimental Workflow: Measuring Tonic Current

experimental_workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis slice_prep Prepare Brain Slice patch Whole-Cell Patch Clamp slice_prep->patch baseline 1. Record Baseline Holding Current patch->baseline apply_gat_i 2. Apply SNAP-5114 (± GAT-1 Inhibitor) baseline->apply_gat_i record_effect 3. Record Change in Holding Current apply_gat_i->record_effect apply_antagonist 4. Apply GABA-A Antagonist (e.g., Bicuculline) record_effect->apply_antagonist washout 5. Washout apply_antagonist->washout measure_shift Measure Shift in Holding Current (Tonic Current) washout->measure_shift stats Statistical Analysis measure_shift->stats

Caption: Workflow for electrophysiological measurement of tonic currents.

Troubleshooting Logic: No Effect of SNAP-5114

troubleshooting_logic start Start: No effect of SNAP-5114 observed check_gat1 Is GAT-1 activity being blocked? start->check_gat1 add_gat1_i Action: Co-apply GAT-1 inhibitor (e.g., NNC-711) check_gat1->add_gat1_i No check_gaba Is ambient GABA concentration sufficient? check_gat1->check_gaba Yes add_gat1_i->check_gaba add_gaba Action: Add low concentration of exogenous GABA (1-5 µM) to aCSF check_gaba->add_gaba No check_drug Is the SNAP-5114 solution fresh and correctly prepared? check_gaba->check_drug Yes add_gaba->check_drug remake_drug Action: Prepare a fresh stock solution of SNAP-5114 check_drug->remake_drug No end_no_effect Conclusion: GAT-3 may not play a major role under these specific experimental conditions. check_drug->end_no_effect Yes end_issue Issue likely resolved or minimized remake_drug->end_issue

Caption: A logical approach to troubleshooting the lack of SNAP-5114 effect.

References

Off-target effects of SNAP 5114 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SNAP-5114, a selective inhibitor of the GABA transporters GAT-3 and GAT-2. Here you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary on-target and off-target activities of SNAP-5114?

A1: SNAP-5114 is primarily a selective inhibitor of the GABA transporter 3 (GAT-3). However, it also exhibits significant inhibitory activity at the GABA transporter 2 (GAT-2) and, to a much lesser extent, at the GABA transporter 1 (GAT-1). This makes GAT-2 and GAT-1 the primary off-targets to consider in your experiments.

Q2: I am observing unexpected effects in my neuronal cultures when using SNAP-5114. How can I determine if these are off-target effects?

A2: Unexpected results could stem from SNAP-5114's off-target activity on GAT-1 or GAT-2, its inherent chemical instability, or potential toxicity. To dissect these possibilities, consider the following:

  • Dose-Response Curve: Perform a detailed dose-response curve. Effects mediated by the higher-affinity target (GAT-3) should occur at lower concentrations than effects mediated by lower-affinity off-targets (GAT-1).

  • Use of More Selective Inhibitors: Compare the effects of SNAP-5114 with more selective inhibitors for each transporter, if available. For example, use a highly selective GAT-1 inhibitor to see if it recapitulates the unexpected phenotype.

  • Control for Compound Stability: Due to its chemical instability, prepare fresh stock solutions of SNAP-5114 for each experiment and protect them from light.[1] Consider performing a time-course experiment to see if the observed effect changes with the age of the solution.

  • Assess Cell Viability: Rule out toxicity by performing a cell viability assay (e.g., MTT or LDH assay) at the concentrations of SNAP-5114 you are using. Studies have reported increased mortality in animal models at higher doses.[2][3]

Q3: My in vivo experiment with SNAP-5114 is showing inconsistent results. What could be the cause?

A3: In addition to the points mentioned in A2, in vivo studies with SNAP-5114 are complicated by its poor pharmacokinetic profile.[1] It has been reported to have limited ability to cross the blood-brain barrier.[3] Therefore, inconsistencies could be due to:

  • Variable Brain Penetration: The amount of SNAP-5114 reaching the central nervous system can be low and variable between subjects.

  • Route of Administration: The method of administration can significantly impact its bioavailability and distribution.

  • Toxicity: Systemic administration can lead to toxicity, which may manifest as behavioral changes or mortality, confounding the experimental results.[2][3]

Troubleshooting Tip: For CNS-targeted studies, consider direct administration methods like intracerebroventricular (ICV) or intrathecal injection to bypass the blood-brain barrier and achieve more consistent local concentrations. Always include control groups to monitor for systemic toxicity.

Q4: Are there any known off-target effects of SNAP-5114 beyond the GABA transporters?

A4: Currently, there is a lack of publicly available, comprehensive screening data for SNAP-5114 against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen or CEREP panel). Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target activities, especially when using high concentrations of the compound. If you observe effects that cannot be explained by the inhibition of GAT-1, GAT-2, or GAT-3, it may be prudent to perform your own off-target profiling.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of SNAP-5114 against human (h) and rat (r) GABA transporters.

TargetSpeciesIC₅₀ (µM)Reference(s)
GAT-3Human5[4][5]
GAT-2Rat21[4][5]
GAT-1Human388[4]
BGT-1Human≥ 100[5]

Signaling Pathways

Inhibition of GAT-1 and GAT-3 by SNAP-5114 primarily affects GABAergic neurotransmission by increasing the extracellular concentration of GABA. This leads to enhanced activation of both ionotropic GABA-A and metabotropic GABA-B receptors. The downstream consequences of GAT-2 inhibition are less clear, but it is known to be involved in the transport of both GABA and taurine, particularly in peripheral tissues.

GAT_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron GABA_ext GABA GABA_A GABA-A Receptor GABA_ext->GABA_A Activates GABA_B GABA-B Receptor GABA_ext->GABA_B Activates GAT1 GAT-1 GAT1->GABA_ext Uptake GAT3 GAT-3 GAT3->GABA_ext Uptake GAT2 GAT-2 GAT2->GABA_ext Uptake Cl_influx Cl- Influx GABA_A->Cl_influx Leads to K_efflux K+ Efflux GABA_B->K_efflux Leads to Ca_inhibition Ca2+ Channel Inhibition GABA_B->Ca_inhibition Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization K_efflux->Hyperpolarization SNAP5114 SNAP-5114 SNAP5114->GAT1 Inhibits (Low Affinity) SNAP5114->GAT3 Inhibits (High Affinity) SNAP5114->GAT2 Inhibits (Moderate Affinity)

Caption: Signaling pathways affected by SNAP-5114 inhibition of GABA transporters.

Experimental Protocols & Workflows

[³H]-GABA Uptake Assay to Determine Inhibitor Potency

This protocol is a standard method to assess the inhibitory potency of compounds like SNAP-5114 on different GABA transporters.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture cells expressing the target GAT (e.g., HEK293) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of SNAP-5114 cell_culture->pre_incubation add_radioligand Add [³H]-GABA to initiate uptake pre_incubation->add_radioligand incubation Incubate for a defined period (e.g., 10-20 minutes) add_radioligand->incubation wash Wash cells with ice-cold buffer to terminate uptake incubation->wash lysis Lyse cells wash->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation analysis Analyze data to determine IC₅₀ scintillation->analysis end End analysis->end

Caption: Experimental workflow for a [³H]-GABA uptake assay.

Detailed Methodology:

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the GABA transporter of interest (GAT-1, GAT-2, or GAT-3) in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of SNAP-5114 in an appropriate assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of SNAP-5114 for 10-20 minutes at room temperature. Include a vehicle control.

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the log concentration of SNAP-5114 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting Experimental Artifacts with SNAP-5114

Given the known issues with SNAP-5114, it is crucial to include appropriate controls to avoid misinterpretation of data.

Troubleshooting_SNAP5114 cluster_causes Potential Causes cluster_solutions Troubleshooting & Control Experiments unexpected_effect Unexpected Experimental Outcome with SNAP-5114 off_target Off-target effect (GAT-1, GAT-2, or unknown) unexpected_effect->off_target instability Compound Instability unexpected_effect->instability toxicity Cellular Toxicity unexpected_effect->toxicity pk_issues Poor Pharmacokinetics (in vivo) unexpected_effect->pk_issues dose_response Perform full dose-response and compare with IC₅₀ values off_target->dose_response selective_inhibitors Use more selective inhibitors for GAT-1, GAT-2, GAT-3 off_target->selective_inhibitors fresh_solutions Prepare fresh solutions for each experiment instability->fresh_solutions viability_assay Conduct cell viability assays (MTT, LDH) toxicity->viability_assay direct_admin Consider direct administration (ICV, IT) for in vivo studies pk_issues->direct_admin

Caption: A logical guide to troubleshooting unexpected results with SNAP-5114.

References

Technical Support Center: Managing Increased Mortality in Animal Studies with SNAP-5114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing increased mortality observed in animal studies involving the GAT-2/3 inhibitor, SNAP-5114. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help identify potential causes of mortality and ensure the successful execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-5114 and what is its primary mechanism of action?

A1: SNAP-5114 is a research compound that acts as a GABA transporter inhibitor, with selectivity for GAT-3 (GABA transporter 3) and GAT-2.[1] By blocking these transporters, SNAP-5114 increases the extracellular levels of the inhibitory neurotransmitter GABA, which can lead to anticonvulsant effects.[1]

Q2: Has increased mortality been previously reported in animal studies with SNAP-5114?

A2: Yes, a study investigating the neuroprotective effects of (S)-SNAP-5114 in a mouse model of stroke reported a dose-dependent increase in mortality.[2][3]

Q3: What were the mortality rates observed in that study?

A3: In the study, mortality was observed the day after administration of (S)-SNAP-5114. One out of nine mice (11.1%) in the 5 mg/kg group and five out of eleven mice (45.5%) in the 30 mg/kg group were found dead.[2]

Q4: What are the potential causes for the increased mortality observed with SNAP-5114?

A4: The exact cause of mortality in the reported study was not definitively determined. However, the authors suggested a few possibilities, including the induction of non-convulsive ("silent") seizures or cardiovascular complications.[2] General toxicity of the compound or its metabolites cannot be ruled out.[2]

Q5: What are some of the known challenges when working with SNAP-5114 in vivo?

A5: SNAP-5114 has been reported to have limited brain uptake, low solubility, and poor chemical stability, which can present challenges for in vivo studies.[3] These factors can affect the compound's bioavailability and the consistency of experimental results.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and mitigate increased mortality in your animal studies with SNAP-5114.

Issue: Unexpected Animal Deaths

1. Review Dosing and Formulation

  • Question: Is the dose of SNAP-5114 appropriate?

    • Action: Review the literature for doses used in similar studies. The reported mortality occurred at 5 mg/kg and 30 mg/kg in mice.[2] Consider conducting a dose-response study with smaller dose escalations to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Question: Is the formulation of SNAP-5114 optimal and stable?

    • Action: Due to its low solubility, SNAP-5114 may require a specific vehicle for in vivo administration. A common vehicle used is sterile isotonic saline with 10% DMSO.[3] Ensure the compound is fully dissolved and the formulation is stable, without precipitation. Prepare fresh formulations for each experiment to avoid degradation.[3] For guidance on troubleshooting solubility issues, refer to general resources on formulating hydrophobic compounds for in vivo studies.[4][5][6]

2. Assess for Seizure Activity

  • Question: Could the animals be experiencing non-convulsive seizures?

    • Action: Implement electroencephalogram (EEG) monitoring to detect seizure activity that may not be visually apparent.[7][8][9][10][11] Closely observe animals for subtle signs of seizure-like behavior, such as freezing, twitching, or automatisms.

3. Evaluate Cardiovascular Function

  • Question: Are there signs of cardiovascular distress?

    • Action: Monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) to identify any drug-induced cardiac abnormalities.[2][12][13][14][15][16]

4. Conduct Post-Mortem Analysis

  • Question: What is the cause of death?

    • Action: If unexpected deaths occur, perform a thorough necropsy on the deceased animals as soon as possible.[17][18][19][20][21] Collect tissues for histopathological examination, paying close attention to the brain (for signs of excitotoxicity or ischemia) and the heart (for evidence of cardiotoxicity).[22][23][24]

Quantitative Data Summary

The following table summarizes the mortality data from the key study reporting adverse effects of (S)-SNAP-5114.

Treatment GroupDose (mg/kg)Number of Animals (Initial)Number of DeathsMortality Rate (%)
(S)-SNAP-511459111.1
(S)-SNAP-51143011545.5
2% DMSO VehicleN/A1000
10% DMSO VehicleN/A800

Data extracted from a study in a mouse model of focal cerebral ischemia.[2]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Function via ECG

This protocol describes a method for recording electrocardiograms (ECG) in anesthetized mice to assess the potential cardiotoxic effects of SNAP-5114.

Materials:

  • Anesthesia (e.g., isoflurane (B1672236) or tribromoethanol)

  • ECG recording system with needle electrodes

  • Warming platform

  • SNAP-5114 formulation and vehicle control

Procedure:

  • Anesthetize the mouse using a standardized protocol.

  • Place the mouse on a warmed platform to maintain body temperature.

  • Insert subcutaneous needle electrodes in a standard Lead II configuration (right forelimb, left forelimb, and left hindlimb).[2][12][13]

  • Allow the animal to stabilize for a few minutes and record a baseline ECG for at least 2 minutes.[13]

  • Administer the SNAP-5114 formulation or vehicle control via the intended route (e.g., intraperitoneal injection).

  • Continuously record the ECG for a predefined period post-administration (e.g., 60 minutes), paying close attention to any changes in heart rate, rhythm, or ECG intervals (PR, QRS, QT).

  • Analyze the ECG data for arrhythmias, conduction blocks, or other abnormalities. The QTc interval can be calculated using Bazett's formula to correct for heart rate changes.[2]

Protocol 2: Detection of Seizure Activity via EEG

This protocol outlines the procedure for monitoring electroencephalogram (EEG) in rodents to detect potential proconvulsant effects of SNAP-5114.

Materials:

  • Stereotaxic surgery setup

  • EEG recording system with skull screw electrodes or depth electrodes

  • Dental cement

  • SNAP-5114 formulation and vehicle control

Procedure:

  • Surgically implant EEG electrodes over the cortex or in specific brain regions of interest (e.g., hippocampus) under anesthesia.[8][9] Secure the electrode assembly with dental cement.

  • Allow the animals to recover from surgery for at least one week.

  • Habituate the animals to the recording chamber and tethered setup.

  • Record baseline EEG activity to establish a stable background.

  • Administer the SNAP-5114 formulation or vehicle control.

  • Continuously record video-EEG for an extended period (e.g., 24 hours) to monitor for any epileptiform discharges or seizure activity.

  • Analyze the EEG recordings for spike-wave discharges, polyspike-and-wave complexes, or other seizure-related patterns.[8]

Protocol 3: Necropsy and Histopathological Examination

This protocol provides a general guideline for performing a necropsy and collecting tissues for histopathological analysis following unexpected death.

Materials:

  • Necropsy toolkit (scalpels, scissors, forceps)

  • 10% neutral buffered formalin

  • Sample collection tubes

  • Personal protective equipment

Procedure:

  • Perform the necropsy as soon as possible after the animal's death to minimize autolysis.[18]

  • Conduct a thorough external examination, noting any abnormalities.

  • Carefully open the thoracic and abdominal cavities and examine the organs in situ.

  • Systematically remove and examine each organ, paying close attention to the brain and heart.

  • Collect tissue samples from all major organs, including multiple sections of the brain and heart.

  • Fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).

  • A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other pathological changes.[22][23]

Visualizations

SNAP5114_Pathway cluster_synapse Synaptic Cleft & Astrocyte GABA GABA GAT3 GAT-3 Transporter GABA->GAT3 Uptake GABA_R GABA Receptor GABA->GABA_R Binds Astrocyte Astrocyte Increased_GABA Increased Extracellular GABA GAT3->Increased_GABA Blockage leads to Neuron Postsynaptic Neuron Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits Increased_GABA->GABA_R Increased Activation Adverse_Effects Potential Adverse Effects (Seizures, Cardiotoxicity) Neuronal_Inhibition->Adverse_Effects Excessive inhibition may lead to

Caption: Mechanism of SNAP-5114 action and potential adverse effects.

Experimental_Workflow start Increased Mortality Observed with SNAP-5114 formulation Step 1: Review and Optimize Dose and Formulation start->formulation seizure_monitoring Step 2: Monitor for Seizure Activity (EEG) formulation->seizure_monitoring cardiac_monitoring Step 3: Assess Cardiovascular Function (ECG) seizure_monitoring->cardiac_monitoring necropsy Step 4: Conduct Necropsy and Histopathology cardiac_monitoring->necropsy data_analysis Step 5: Analyze Data and Determine Cause of Mortality necropsy->data_analysis

Caption: Workflow for investigating increased mortality.

Troubleshooting_Tree start Unexpected Mortality check_dose Is the dose appropriate? start->check_dose dose_ok Yes check_dose->dose_ok Yes dose_high No check_dose->dose_high No check_formulation Is the formulation stable and freshly prepared? dose_ok->check_formulation reduce_dose Action: Reduce dose or perform MTD study dose_high->reduce_dose formulation_ok Yes check_formulation->formulation_ok Yes formulation_bad No check_formulation->formulation_bad No observe_behavior Are there signs of seizures (subtle or overt)? formulation_ok->observe_behavior remake_formulation Action: Optimize vehicle and prepare fresh formulation formulation_bad->remake_formulation seizures_yes Yes observe_behavior->seizures_yes Yes seizures_no No observe_behavior->seizures_no No eeg_monitor Action: Implement EEG monitoring seizures_yes->eeg_monitor cardiac_signs Are there signs of cardiovascular distress? seizures_no->cardiac_signs perform_necropsy Action: Perform necropsy and histopathology on deceased animals eeg_monitor->perform_necropsy cardiac_yes Yes cardiac_signs->cardiac_yes Yes cardiac_no No cardiac_signs->cardiac_no No ecg_monitor Action: Implement ECG monitoring cardiac_yes->ecg_monitor cardiac_no->perform_necropsy ecg_monitor->perform_necropsy

Caption: Troubleshooting decision tree for unexpected mortality.

References

Optimizing SNAP-5114 Concentration for Maximal GAT-3 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SNAP-5114 for the maximal and selective inhibition of the GABA transporter 3 (GAT-3). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SNAP-5114 on GAT-3?

A1: SNAP-5114 acts as a noncompetitive inhibitor of the human GABA transporter 3 (GAT-3).[1][2][3] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in its inward-open conformation.[1][2][3] This binding stabilizes the transporter in this state, preventing the reuptake of GABA from the synaptic cleft into astrocytes.[1][3]

Q2: How selective is SNAP-5114 for GAT-3 over other GABA transporters?

A2: SNAP-5114 exhibits a notable selectivity for GAT-3. It is reported to be 15–40 times more potent at inhibiting GAT-3 compared to GAT-1.[1] Its inhibitory concentration (IC50) is significantly lower for GAT-3 than for GAT-1 and GAT-2.[4][5]

Q3: What are the common challenges when working with SNAP-5114?

A3: Researchers may encounter challenges related to the compound's low solubility and chemical stability.[6][7] Due to its lipophilicity, it is expected to cross the blood-brain barrier; however, some studies suggest it has a poor pharmacokinetic profile.[4][7] High doses of SNAP-5114 have been associated with increased mortality in animal studies.[6][7]

Q4: What are the expected functional outcomes of GAT-3 inhibition by SNAP-5114?

A4: Inhibition of GAT-3 by SNAP-5114 leads to an increase in extracellular GABA levels.[8][9] This can result in an increased tonic GABAA receptor-mediated current in neurons.[10] Functionally, this can modulate neuronal excitability and has been shown to have antinociceptive effects in various pain models.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibitory effect observed Inadequate concentration of SNAP-5114: The concentration may be too low to effectively inhibit GAT-3 in your experimental system.Refer to the quantitative data table for reported IC50 values. Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue.
Poor solubility of SNAP-5114: The compound may not be fully dissolved, leading to a lower effective concentration.SNAP-5114 has low solubility.[6] For in vivo studies, it has been dissolved in sterile isotonic saline with 10% DMSO.[6] For in vitro stock solutions, consult the manufacturer's guidelines; Tocris Bioscience provides a protocol for preparing stock solutions.[5]
Degradation of SNAP-5114: The compound may be chemically unstable under your experimental conditions.[7]Prepare fresh solutions of SNAP-5114 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Off-target effects or toxicity High concentration of SNAP-5114: Excessive concentrations can lead to inhibition of other GABA transporters (e.g., GAT-1, GAT-2) or cellular toxicity.[4][6][7]Use the lowest effective concentration determined from your dose-response experiments. Refer to the selectivity data to minimize off-target effects.
Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve SNAP-5114 may be causing adverse effects.Run a vehicle-only control to assess the impact of the solvent on your experimental system. Keep the final concentration of the vehicle as low as possible.
Inconsistent results between experiments Variability in experimental conditions: Differences in cell density, incubation times, or reagent preparation can lead to variable outcomes.Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Prepare fresh reagents for each set of experiments.
Presence of other GABA uptake mechanisms: In systems with high expression of other GABA transporters like GAT-1, the effect of GAT-3 inhibition alone may be less pronounced.[8]Consider co-application with a GAT-1 inhibitor (e.g., NNC-711) to isolate the contribution of GAT-3.[8][10]

Quantitative Data

Table 1: Inhibitory Potency of SNAP-5114 on GABA Transporters

TransporterSpeciesIC50 (µM)Reference
GAT-3Human (h)5[4][5]
GAT-3Mouse (m)1.12[12]
GAT-2Rat (r)21[4][5]
GAT-1Human (h)>100[1][4]
GAT-1Human (h)388[5]
BGT-1Human (h)≥100[4]

Experimental Protocols

Protocol 1: In Vitro [³H]-GABA Uptake Assay

This protocol is adapted from studies measuring the inhibitory potency of SNAP-5114.[1][13]

Objective: To determine the IC50 of SNAP-5114 for GAT-3 in a cell line expressing the transporter.

Materials:

  • HEK293 cells stably expressing human GAT-3

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • SNAP-5114

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate GAT-3 expressing HEK293 cells in a suitable multi-well plate and grow to confluence.

  • Preparation of SNAP-5114 dilutions: Prepare a series of concentrations of SNAP-5114 in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with the different concentrations of SNAP-5114 for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

  • GABA Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA to each well.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the SNAP-5114 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol is based on in vivo studies investigating the effect of SNAP-5114 on extracellular GABA levels.[8]

Objective: To measure the effect of local SNAP-5114 administration on extracellular GABA concentrations in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Infusion pump

  • SNAP-5114

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system for GABA detection

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, globus pallidus).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.

  • SNAP-5114 Administration: Switch the perfusion medium to aCSF containing SNAP-5114 (e.g., 100 µM) and continue to collect dialysate samples.

  • Washout: Perfuse with aCSF alone to observe the washout effect.

  • Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC.

  • Data Analysis: Express the GABA concentration in each sample as a percentage of the baseline average.

Visualizations

GAT3_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_snap Prepare SNAP-5114 (consider solubility) pre_incubate Pre-incubate with SNAP-5114 prep_snap->pre_incubate prep_cells Culture GAT-3 Expressing Cells or Prepare Animal prep_cells->pre_incubate initiate Initiate GABA Uptake or Measure Baseline pre_incubate->initiate measure Measure [3H]-GABA Uptake or Extracellular GABA initiate->measure dose_response Generate Dose-Response Curve measure->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for determining SNAP-5114 potency.

Caption: Mechanism of noncompetitive inhibition of GAT-3 by SNAP-5114.

References

Technical Support Center: Controlling for SNAP-5114's Effects on GAT-2 vs. GAT-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SNAP-5114 to differentiate the effects on GABA transporter 2 (GAT-2) and GABA transporter 3 (GAT-3).

Frequently Asked Questions (FAQs)

Q1: What is SNAP-5114 and what is its selectivity for GAT-2 and GAT-3?

SNAP-5114 is a GABA transport inhibitor with selectivity for GAT-3 and GAT-2 over GAT-1. It is a valuable pharmacological tool for studying the roles of these specific GABA transporters. However, it is important to note that its selectivity is not absolute, and careful experimental design is required to differentiate its effects on GAT-2 versus GAT-3.

Q2: How can I experimentally distinguish between the effects of SNAP-5114 on GAT-2 and GAT-3?

The primary method for distinguishing the effects of SNAP-5114 on GAT-2 versus GAT-3 relies on their distinct cellular and anatomical localizations. GAT-2 is predominantly expressed in the leptomeninges (membranes surrounding the brain) and not typically found in neurons or glial cells within the brain parenchyma.[1] In contrast, GAT-3 is primarily localized to astrocytic processes in the brain.[2] Therefore, in experiments using brain tissue preparations (e.g., brain slices, primary astrocyte cultures), the effects of SNAP-5114 are generally attributed to the inhibition of GAT-3.

Q3: What are the known off-target effects or liabilities of SNAP-5114?

Researchers should be aware of several potential issues when using SNAP-5114:

  • Limited Blood-Brain Barrier Permeability: SNAP-5114 has poor penetration across the blood-brain barrier, which can be a limitation for in vivo studies requiring systemic administration.

  • Toxicity: At higher concentrations, SNAP-5114 can exhibit toxic effects.

  • Non-competitive Inhibition: SNAP-5114 acts as a noncompetitive inhibitor at GAT-3, binding to the transporter in its inward-open conformation.[2][3] This mode of action should be considered when designing kinetic studies.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of SNAP-5114 on different GABA transporters.

TransporterSpeciesIC50 (µM)Reference(s)
hGAT-3Human5
rGAT-2Rat21
hGAT-1Human388
mGAT-2MouseInhibited by 56% at 100 µM[4]
mGAT-3Mouse5.29 (pIC50)[4]

Experimental Protocols

Protocol: [³H]-GABA Uptake Assay in Primary Astrocyte Cultures

This protocol is designed to measure the specific uptake of GABA by GAT-3 in primary astrocyte cultures and to determine the inhibitory effect of SNAP-5114.

Materials:

  • Primary astrocyte cultures

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • SNAP-5114

  • HEPES-buffered saline (HBS)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate primary astrocytes in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with HBS. Pre-incubate the cells for 10-20 minutes at 37°C with either HBS (for control) or HBS containing various concentrations of SNAP-5114.

  • Initiate Uptake: Add [³H]-GABA to each well to a final concentration of 10-20 nM.

  • Incubation: Incubate the plates at 37°C for 10-15 minutes. The short incubation time is critical to measure the initial rate of uptake.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS solution to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GAT inhibitor like tiagabine) from the total uptake. Calculate the percentage of inhibition by SNAP-5114 at each concentration and determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Solution
High variability in [³H]-GABA uptake assay results. Inconsistent cell numbers per well.Ensure even cell seeding and confirm confluence before the assay. Normalize uptake to protein concentration for each well.
Inaccurate timing of incubation steps.Use a multichannel pipette for simultaneous addition of reagents and be precise with incubation times.
No observable effect of SNAP-5114 on GABAergic currents in brain slice electrophysiology. Poor penetration of SNAP-5114 into the brain slice.Increase the pre-incubation time of the slice with SNAP-5114. Ensure adequate perfusion of the recording chamber.
The targeted neuronal population does not have significant GAT-3 activity.Confirm GAT-3 expression in the brain region of interest using immunohistochemistry or in situ hybridization.
Unexpected excitatory effects observed after SNAP-5114 application. Off-target effects of SNAP-5114 at high concentrations.Perform a dose-response curve to use the lowest effective concentration.
Indirect network effects due to alterations in GABAergic tone.Use specific receptor antagonists to isolate the circuit components being studied.
Difficulty dissolving SNAP-5114. SNAP-5114 has limited solubility in aqueous solutions.Prepare a stock solution in DMSO and then dilute it to the final concentration in the experimental buffer. Ensure the final DMSO concentration is low and consistent across all conditions, including controls.

Visualizations

Experimental_Workflow Experimental Workflow: Isolating GAT-3 Activity cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: Brain Tissue or Primary Astrocyte Culture wash Wash with ACSF/HBS start->wash pre_incubation Pre-incubate with SNAP-5114 (varying conc.) wash->pre_incubation control Control (Vehicle) wash->control add_gaba Add [3H]-GABA (Uptake Assay) or Record GABAergic currents (Electrophysiology) pre_incubation->add_gaba control->add_gaba measure Measure Radioactivity or Current Amplitude/Frequency add_gaba->measure compare Compare SNAP-5114 treated vs. Control measure->compare end Conclusion: Effect of GAT-3 inhibition compare->end

Caption: Experimental workflow for isolating GAT-3 activity using SNAP-5114.

Signaling_Pathway Differential Effects of SNAP-5114 on GAT-2 and GAT-3 cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_leptomeninges Leptomeningeal Cell cluster_neuron Neuron GABA GABA GAT3 GAT-3 GABA->GAT3 Uptake GAT2 GAT-2 GABA->GAT2 Uptake GABA_R GABA Receptors (Tonic/Phasic Inhibition) GABA->GABA_R GABA_in_astrocyte GABA GAT3->GABA_in_astrocyte GABA_in_lepto GABA GAT2->GABA_in_lepto SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits (in brain parenchyma) SNAP5114->GAT2 Inhibits (in leptomeninges)

Caption: Differential targeting of GAT-2 and GAT-3 by SNAP-5114 based on cellular localization.

References

Technical Support Center: SNAP-5114 Washout Procedures in Electrophysiology Rigs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP-5114 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-5114 and what is its primary mechanism of action?

A1: SNAP-5114 is a selective inhibitor of the GABA transporters GAT-2 and GAT-3. By blocking these transporters, SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. It has a higher affinity for GAT-3, which is predominantly expressed on astrocytes.

Q2: What is the recommended solvent and concentration for SNAP-5114 in electrophysiology experiments?

A2: SNAP-5114 is a lipophilic compound and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For electrophysiology experiments, this stock solution is then diluted in the artificial cerebrospinal fluid (aCSF) to the final desired concentration. It is crucial to keep the final DMSO concentration in the recording solution as low as possible (ideally below 0.1%) to avoid off-target effects.[2]

Q3: How long does it take to see the effects of SNAP-5114 after application?

A3: The time to effect can vary depending on the experimental preparation (e.g., cell culture vs. brain slice), the concentration of SNAP-5114, and the perfusion rate. For brain slice recordings, it is generally recommended to perfuse the slice with the SNAP-5114 containing aCSF for at least 10-20 minutes to allow for tissue penetration and to reach a steady-state effect.[2]

Q4: Is the effect of SNAP-5114 reversible?

A4: The reversibility of SNAP-5114's effects can be slow and may be incomplete. Due to its lipophilic nature, the compound can accumulate in the lipid membranes of cells and within the tubing of the perfusion system, leading to a prolonged presence in the recording chamber even after switching back to a drug-free solution.

Troubleshooting Guide: SNAP-5114 Washout Issues

This guide addresses common problems encountered during the washout of SNAP-5114 in electrophysiology experiments.

Issue 1: Incomplete or Slow Reversal of Electrophysiological Effects

  • Question: After switching back to the control aCSF, the recorded neuronal activity (e.g., holding current, firing rate) does not return to the baseline level observed before SNAP-5114 application. Why is this happening and what can I do?

  • Answer: This is a common issue when working with lipophilic compounds like SNAP-5114. The slow and incomplete washout can be attributed to several factors:

    • Lipophilicity of SNAP-5114: The compound can partition into the lipid bilayers of the cells in the brain slice, creating a local reservoir that slowly leaches out over time.

    • Adsorption to Perfusion Tubing: SNAP-5114 can stick to the inner walls of the perfusion tubing, leading to a continuous low-level release into the aCSF even during the washout phase.

    • Insufficient Washout Duration: The washout period may not be long enough to completely clear the compound from the slice and the recording chamber.

  • Solutions:

    • Prolong Washout Time: Extend the washout period significantly. While some studies report partial recovery after 20 minutes, others have used washout periods of 90 minutes or longer in different experimental paradigms.[3]

    • Increase Perfusion Rate: A higher flow rate of the aCSF during washout can help to clear the compound from the recording chamber more quickly. However, be mindful that a very high flow rate can introduce mechanical instability to the recording.

    • Consider the Vehicle: If DMSO was used as a solvent, ensure that any persistent effects are not due to the DMSO itself by performing a vehicle-only control experiment.

    • System Cleaning: If you consistently experience washout issues with lipophilic drugs, consider a thorough cleaning of your perfusion system.

Issue 2: Baseline Shift After Washout

  • Question: Even after a prolonged washout, the baseline electrical properties of the neuron are different from the initial baseline. Is this expected?

  • Answer: A persistent baseline shift can occur due to the incomplete washout of SNAP-5114, leading to a sustained low-level inhibition of GAT-3 and a tonically elevated extracellular GABA concentration. It is also possible that prolonged alteration of GABAergic signaling can induce plastic changes in the neuron or network, leading to a new "homeostatic" baseline.

  • Solutions:

    • Quantify the Shift: If the shift is stable, you may be able to quantify your subsequent experimental manipulations relative to this new baseline. However, this should be noted as a limitation in the interpretation of the data.

    • Use a Blocker for Confirmation: At the end of the experiment, application of a GABAA receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin) can help to determine if the persistent effect is indeed mediated by ongoing GABAergic signaling.[4]

Issue 3: Contamination of Subsequent Experiments

  • Question: I am concerned that residual SNAP-5114 in my perfusion system might affect my next experiment on a different slice. How can I prevent this?

  • Answer: This is a valid concern, especially with lipophilic compounds. Cross-contamination can be minimized by implementing a rigorous cleaning protocol for your perfusion system.

  • Solutions:

    • Dedicated Tubing: If feasible, use separate sets of perfusion tubing for experiments involving highly lipophilic compounds.

    • Thorough System Flush: After an experiment with SNAP-5114, flush the entire perfusion system extensively. This can be done by running a high volume of distilled water, followed by a cleaning solution, and then another thorough rinse with distilled water and finally with your standard aCSF.

    • Cleaning Solutions: For cleaning perfusion lines that have been exposed to lipophilic drugs, consider flushing with a dilute detergent solution (e.g., Mucosol) or 70% ethanol (B145695), followed by extensive rinsing with deionized water.[5] Always ensure that the cleaning agents are thoroughly rinsed out to not interfere with subsequent experiments.

Data Presentation

Table 1: Summary of Reported SNAP-5114 Washout Observations

Experimental ParadigmWashout DurationObserved RecoveryCitation
Microdialysis in rat hippocampus90 minutesNot explicitly quantified[3]
Electrophysiology in hippocampal neurons20 minutes~70-80% of control spiking probabilityUser review on Tocris Bioscience website

Note: Quantitative data on SNAP-5114 washout is limited. The provided information is based on available literature and user-reported observations and may not be universally applicable to all experimental conditions.

Experimental Protocols

Protocol: Application and Washout of SNAP-5114 in Acute Brain Slice Electrophysiology

  • Solution Preparation:

    • Prepare a stock solution of SNAP-5114 (e.g., 10-100 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • On the day of the experiment, dilute the SNAP-5114 stock solution into your standard recording aCSF to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control aCSF with the same final DMSO concentration.

    • Continuously bubble all aCSF solutions with 95% O2 / 5% CO2.

  • Baseline Recording:

    • Obtain a stable whole-cell patch-clamp recording from a neuron of interest in a brain slice continuously perfused with standard aCSF at a rate of 2-3 mL/min.

    • Record a stable baseline of the desired electrophysiological parameters (e.g., holding current, spontaneous postsynaptic currents, firing rate) for at least 5-10 minutes.

  • SNAP-5114 Application:

    • Switch the perfusion to the aCSF containing SNAP-5114.

    • Allow the drug to perfuse for a minimum of 10-20 minutes to ensure it has reached equilibrium within the slice.[2]

    • Record the effects of SNAP-5114 on the neuronal properties.

  • Washout Procedure:

    • Switch the perfusion back to the standard aCSF (or the vehicle control aCSF).

    • Increase the perfusion rate to 3-4 mL/min for the initial 10-15 minutes of the washout, if the recording stability allows, to facilitate faster clearance of the drug from the chamber.

    • Continue to perfuse with standard aCSF for an extended period (a minimum of 30 minutes is recommended, but longer may be necessary) while continuously monitoring the recorded parameters for a return to baseline.

    • If a full return to baseline is not achieved, note the percentage of recovery for your records.

  • Perfusion System Cleaning (Post-Experiment):

    • After the experiment, flush the perfusion lines that were exposed to SNAP-5114 with a large volume of deionized water.

    • Follow with a flush of 70% ethanol or a specialized cleaning solution to remove any adsorbed lipophilic compound.

    • Thoroughly rinse the lines with deionized water to remove all traces of the cleaning solution.

    • Finally, flush the system with your standard aCSF before the next experiment.

Mandatory Visualization

SNAP5114_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Membrane cluster_intracellular Astrocyte Cytoplasm GABA GABA GAT3 GAT-3 Transporter GABA->GAT3 Uptake GABA_in GABA GAT3->GABA_in SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits

Caption: Mechanism of SNAP-5114 action on the GAT-3 transporter.

Experimental_Workflow prep 1. Prepare Solutions (aCSF, SNAP-5114, Vehicle) slice 2. Prepare Brain Slice prep->slice record 3. Obtain Stable Whole-Cell Recording slice->record baseline 4. Record Baseline (5-10 min) record->baseline apply_drug 5. Apply SNAP-5114 (10-20 min) baseline->apply_drug record_effect 6. Record Drug Effect apply_drug->record_effect washout 7. Washout with aCSF (≥30 min) record_effect->washout analyze 8. Analyze Data washout->analyze

Caption: General experimental workflow for SNAP-5114 application.

Troubleshooting_Washout decision decision solution solution start Issue: Incomplete Washout check_time Is washout duration ≥30 minutes? start->check_time increase_time Increase washout time check_time->increase_time No check_flow Is perfusion rate optimized (3-4 mL/min)? check_time->check_flow Yes increase_time->check_flow increase_flow Increase flow rate (if stable) check_flow->increase_flow No check_system Is system clean? check_flow->check_system Yes increase_flow->check_system clean_system Thoroughly clean perfusion system check_system->clean_system No persistent_effect Persistent effect still observed check_system->persistent_effect Yes clean_system->persistent_effect end Consider lipophilic nature and potential for incomplete reversal persistent_effect->end

Caption: Troubleshooting logic for incomplete SNAP-5114 washout.

References

Validation & Comparative

A Comparative Guide to SNAP 5114 and Tiagabine for GAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent GABA transporter (GAT) inhibitors: SNAP 5114 and tiagabine (B1662831). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on GABAergic neurotransmission and related neurological disorders.

Introduction to GAT Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). This compound and tiagabine are crucial pharmacological tools used to investigate the roles of these specific transporters.

Mechanism of Action

Tiagabine is a potent and highly selective inhibitor of the GABA transporter subtype 1 (GAT-1).[1][2] GAT-1 is the most abundant GABA transporter in the brain and is primarily located on presynaptic neurons and surrounding astrocytes, where it is responsible for the rapid reuptake of GABA from the synaptic cleft.[3] By blocking GAT-1, tiagabine effectively increases the concentration of GABA in the synapse, prolonging the activation of postsynaptic GABA receptors and enhancing inhibitory neurotransmission.[2][3]

This compound , on the other hand, exhibits selectivity for GAT-3 and, to a lesser extent, GAT-2. GAT-3 is predominantly expressed on distal astrocytic processes, particularly in the thalamus and other subcortical regions, while GAT-2 is found in the leptomeninges and the choroid plexus.[3][4] Inhibition of GAT-3 is thought to modulate extrasynaptic or "tonic" GABAergic inhibition, which plays a crucial role in controlling overall neuronal excitability.[5]

Quantitative Performance Data

The following tables summarize the inhibitory potency (IC50) and pharmacokinetic properties of this compound and tiagabine.

Table 1: Inhibitory Potency (IC50) of this compound and Tiagabine against GABA Transporter Subtypes

CompoundGAT-1 (human)GAT-2 (rat)GAT-3 (human)BGT-1
This compound 388 µM21 µM5 µM>100 µM
Tiagabine 0.07 µM[6]>10,000-fold less affinity than GAT-1[2]>10,000-fold less affinity than GAT-1[2]-

Disclaimer: The IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Pharmacokinetic Properties of this compound and Tiagabine

PropertyThis compoundTiagabine
Bioavailability Poor, with limited brain penetration suggested[7]~90% (oral)
Protein Binding Data not available96%
Metabolism Suggested to be chemically unstable[7]Hepatic (CYP3A4)
Half-life Data not available7-9 hours in healthy volunteers; 2-5 hours in patients on enzyme-inducing antiepileptics

Experimental Protocols

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting GABA uptake by specific GAT subtypes expressed in a cellular system.

Materials:

  • HEK-293 cells stably expressing the desired human GAT subtype (GAT-1, GAT-2, or GAT-3)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (this compound, tiagabine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific GAT subtype in appropriate media until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds (this compound and tiagabine) in the assay buffer. Also, prepare solutions of [³H]GABA and a high concentration of unlabeled GABA (for determining non-specific uptake).

  • Assay: a. Wash the cells with assay buffer. b. Add the different concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA. d. For determining non-specific uptake, add the [³H]GABA solution along with a high concentration of unlabeled GABA. e. Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the in vivo efficacy of anticonvulsant compounds. PTZ is a GABAA receptor antagonist that induces seizures.

Animals:

  • Male adult mice (e.g., NMRI or DBA/2 strain)

Materials:

  • Test compounds (this compound, tiagabine)

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline, DMSO solution)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Compound Administration: a. Divide the mice into groups: vehicle control, and different dose groups for this compound and tiagabine. b. Administer the test compounds or vehicle via i.p. injection at a specified time before PTZ administration (e.g., 30-60 minutes).

  • Induction of Seizures: a. Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: a. Immediately after PTZ injection, place each mouse in an individual observation chamber. b. Observe the animals for a set period (e.g., 30 minutes) for the occurrence and severity of seizures. c. Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension.

  • Data Analysis: a. Compare the seizure latency and the percentage of animals protected from tonic hindlimb extension in the drug-treated groups to the vehicle control group. b. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the anticonvulsant effects.

Visualizing the Mechanism of Action

The following diagrams illustrate the GABAergic synapse and the distinct points of intervention for this compound and tiagabine.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A_receptor GABA-A Receptor GABA_synapse->GABA_A_receptor GABA_B_receptor GABA-B Receptor GABA_synapse->GABA_B_receptor GAT1_astro GAT-1 GABA_synapse->GAT1_astro Reuptake GAT3_astro GAT-3 GABA_synapse->GAT3_astro Reuptake Cl_channel Cl- Influx GABA_A_receptor->Cl_channel

Figure 1. Simplified diagram of a GABAergic synapse showing the key components involved in GABAergic neurotransmission.

Inhibitor_Action cluster_tiagabine Tiagabine cluster_snap5114 This compound Tiagabine_node Tiagabine GAT1_node GAT-1 Tiagabine_node->GAT1_node Inhibits Synaptic_GABA Increased Synaptic GABA Concentration GAT1_node->Synaptic_GABA Leads to Phasic_inhibition Enhanced Phasic (Synaptic) Inhibition Synaptic_GABA->Phasic_inhibition SNAP5114_node This compound GAT3_node GAT-3 (and GAT-2) SNAP5114_node->GAT3_node Inhibits Extrasynaptic_GABA Increased Extrasynaptic GABA Concentration GAT3_node->Extrasynaptic_GABA Leads to Tonic_inhibition Enhanced Tonic (Extrasynaptic) Inhibition Extrasynaptic_GABA->Tonic_inhibition

Figure 2. Logical workflow illustrating the distinct mechanisms of action of tiagabine and this compound.

Conclusion

This compound and tiagabine are indispensable tools for dissecting the complexities of the GABAergic system. Tiagabine, with its high potency and selectivity for GAT-1, is well-suited for studying the role of synaptic GABA reuptake in health and disease. Its established pharmacokinetic profile and clinical use in epilepsy provide a wealth of translational data.

This compound, in contrast, offers a means to investigate the less-understood roles of GAT-3 and GAT-2, particularly in modulating tonic inhibition. However, researchers should be mindful of its lower potency compared to tiagabine and potential limitations in terms of its pharmacokinetic properties and chemical stability.[7] The choice between these two inhibitors will ultimately depend on the specific research question, the GAT subtype of interest, and the experimental model being employed.

References

A Comparative Analysis of the Selectivity Profiles of SNAP 5114 and NNC 05-2045

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two widely used GABA transporter inhibitors, SNAP 5114 and NNC 05-2045. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in neuroscience and drug discovery. The data is supported by experimental findings from peer-reviewed scientific literature.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). Selective inhibition of these transporters can modulate GABAergic neurotransmission, a strategy that has been explored for the treatment of various neurological and psychiatric disorders, including epilepsy. This compound and NNC 05-2045 are two pharmacological tools used to investigate the roles of different GAT subtypes.

Quantitative Selectivity Profile

The inhibitory activity of this compound and NNC 05-2045 against various GABA transporter subtypes is summarized in the tables below. The data are presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake or binding.

Table 1: Inhibitory Potency of this compound at Human and Rat GABA Transporters

Transporter SubtypeSpeciesIC50 (µM)
GAT-3Human (hGAT-3)5[1]
GAT-2Rat (rGAT-2)21
GAT-1Human (hGAT-1)388
BGT-1Human (hBGT-1)≥ 100[1]

Table 2: Inhibitory Potency and Binding Affinity of NNC 05-2045 and the related NNC 05-2090

CompoundTargetPreparationIC50 / Ki (µM)
NNC 05-2045 [3H]GABA UptakeRat Cerebral Cortex Synaptosomes12[2]
[3H]GABA UptakeRat Inferior Colliculus Synaptosomes (in presence of GAT-1 inhibitor)1.0[2]
Sigma Receptor Binding-0.113 (Ki)
α1-Adrenergic Receptor Binding-0.550 (Ki)
D2 Dopamine Receptor Binding-0.122 (Ki)
NNC 05-2090 hBGT-1-1.4 (Ki)[3]
hGAT-3-15 (Ki)[3]
hGAT-1-19 (Ki)[3]
hGAT-2-41 (Ki)[3]

Based on the available data, this compound demonstrates clear selectivity for GAT-3 over GAT-1 and BGT-1, with moderate activity at GAT-2.[1] NNC 05-2045 is considered a non-selective GABA uptake inhibitor, with activity at GAT-3 and BGT-1.[4][5] The related compound NNC 05-2090 shows a preference for BGT-1.[3]

Experimental Protocols

[3H]GABA Uptake Assay in COS-7 Cells (for this compound)

This protocol is based on the methods described by Borden et al. (1994).[1]

  • Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with the cDNA encoding the desired human or rat GABA transporter subtype using a suitable transfection reagent.

  • GABA Uptake Assay:

    • 48 hours post-transfection, the cells are washed with Krebs-Ringer's buffer.

    • Cells are then incubated with various concentrations of this compound for a predetermined period at room temperature.

    • [3H]GABA is added to a final concentration in the low micromolar range and incubated for a short period (e.g., 10 minutes) at room temperature.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]GABA uptake (IC50) is calculated by non-linear regression analysis.

[3H]GABA Uptake Assay in Rat Brain Synaptosomes (for NNC 05-2045)

This protocol is based on the methods described by Dalby et al. (1997).[2]

  • Synaptosome Preparation:

    • Cerebral cortices or inferior colliculi from rats are homogenized in a sucrose (B13894) solution.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a physiological buffer.

  • GABA Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of NNC 05-2045.

    • [3H]GABA is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a few minutes.

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by analyzing the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAergic synapse and the experimental workflow for determining inhibitor potency.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft release vGAT->Vesicle packaging GAT1 GAT-1 GAT1->GABA_pre GABA_cleft->GAT1 reuptake GABA_R GABA Receptor GABA_cleft->GABA_R binding GAT3 GAT-3 GABA_cleft->GAT3 reuptake Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel activates GABA_astro GABA GAT3->GABA_astro uptake SNAP5114 This compound SNAP5114->GAT3 inhibits NNC2045 NNC 05-2045 NNC2045->GAT1 inhibits NNC2045->GAT3 inhibits

Caption: Simplified diagram of a GABAergic synapse showing the synthesis, release, and reuptake of GABA.

experimental_workflow cluster_prep Preparation cluster_assay [3H]GABA Uptake Assay cluster_analysis Data Analysis A1 Cell Culture & Transfection (COS-7) or Synaptosome Isolation B1 Pre-incubation with Inhibitor (this compound or NNC 05-2045) A1->B1 B2 Addition of [3H]GABA B1->B2 B3 Incubation B2->B3 B4 Termination of Uptake (Washing/Filtration) B3->B4 C1 Scintillation Counting (Measurement of Radioactivity) B4->C1 C2 Calculation of % Inhibition C1->C2 C3 Non-linear Regression (Determination of IC50) C2->C3

Caption: General experimental workflow for determining the IC50 of GABA transporter inhibitors.

Conclusion

This compound and NNC 05-2045 exhibit distinct selectivity profiles for GABA transporters. This compound is a valuable tool for studying the specific roles of GAT-3, given its clear preference for this subtype. In contrast, NNC 05-2045 acts as a non-selective inhibitor, affecting multiple GAT subtypes, which may be useful for studies investigating the overall effects of GABA reuptake inhibition. The choice between these two compounds should be guided by the specific research question and the desired level of transporter selectivity. Researchers should also consider the off-target activities of NNC 05-2045 at sigma, adrenergic, and dopaminergic receptors in their experimental design and interpretation of results.

References

SNAP-5114: A Comparative Analysis of its Selectivity for GAT-3 over GAT-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective inhibition of GABA transporters (GATs) is a critical area of investigation for modulating GABAergic neurotransmission. This guide provides a detailed comparison of SNAP-5114's selectivity for the GABA transporter 3 (GAT-3) over the GABA transporter 1 (GAT-1), supported by experimental data and protocols.

Quantitative Comparison of Inhibitory Potency

The selectivity of SNAP-5114 is demonstrated by its differential inhibitory potency, commonly measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The data clearly shows that SNAP-5114 is significantly more potent at inhibiting GAT-3 compared to GAT-1.

CompoundTargetIC50 (µM)Selectivity (GAT-1 IC50 / GAT-3 IC50)
SNAP-5114 hGAT-35[1]~77.6-fold
hGAT-1388[1][2]
rGAT-221[1][2]
NNC-711 (for comparison) GAT-10.38[2]Highly selective for GAT-1
GAT-3349[2]

hGAT refers to human GABA transporter. rGAT refers to rat GABA transporter.

Recent studies have confirmed this selectivity, showing that SNAP-5114 inhibits GABA transport by GAT-1 with an IC50 of >100 µM, which is almost 100-fold higher than for GAT-3[3]. This makes SNAP-5114 a valuable tool for distinguishing the physiological roles of GAT-3 from those of GAT-1[2][3]. The structural basis for this selectivity is attributed to differences in the orthosteric binding pockets of GAT-1 and GAT-3, with the bulkier tris-aryl moiety of SNAP-5114 favoring interaction with GAT-3[3].

Experimental Protocol: [³H]-GABA Uptake Assay

The determination of IC50 values for GAT inhibitors like SNAP-5114 is commonly performed using a radioligand uptake assay. This method measures the ability of the compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.

Objective: To determine the concentration-dependent inhibition of GAT-1 and GAT-3 by SNAP-5114.

Materials:

  • HEK293F or COS-7 cells transiently or stably expressing human GAT-1 or GAT-3.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • SNAP-5114.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Wash the cells with the assay buffer. Then, pre-incubate the cells for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C) with varying concentrations of SNAP-5114.

  • Initiation of Uptake: Initiate the GABA uptake by adding a fixed concentration of [³H]-GABA to each well.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) to allow for GABA uptake. This incubation should be within the linear range of uptake over time.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis: Lyse the cells to release the intracellular [³H]-GABA.

  • Scintillation Counting: Add scintillation fluid to the cell lysate and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-GABA taken up by the cells.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the SNAP-5114 concentration.

    • The percentage of inhibition is calculated as: (1 - (CPM with inhibitor / CPM without inhibitor)) * 100.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Selectivity

To further clarify the experimental process and the resulting selectivity, the following diagrams are provided.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Pre-incubation with SNAP-5114 Pre-incubation with SNAP-5114 Cell Culture->Pre-incubation with SNAP-5114 Add [3H]-GABA Add [3H]-GABA Pre-incubation with SNAP-5114->Add [3H]-GABA Incubation Incubation Add [3H]-GABA->Incubation Terminate Uptake Terminate Uptake Incubation->Terminate Uptake Cell Lysis Cell Lysis Terminate Uptake->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: Workflow for determining the IC50 of SNAP-5114 using a [³H]-GABA uptake assay.

G SNAP-5114 SNAP-5114 GAT-3 GAT-3 SNAP-5114->GAT-3 IC50 ≈ 5 µM GAT-1 GAT-1 SNAP-5114->GAT-1 IC50 ≈ 388 µM High Potency Inhibition High Potency Inhibition GAT-3->High Potency Inhibition Low Potency Inhibition Low Potency Inhibition GAT-1->Low Potency Inhibition

Caption: SNAP-5114 demonstrates significantly higher potency for GAT-3 over GAT-1.

References

A Comparative Guide to GAT-3 Inhibitors: Exploring Alternatives to SNAP-5114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The GABA transporter 3 (GAT-3), a key regulator of inhibitory neurotransmission, presents a promising target for therapeutic intervention in a range of neurological disorders. For years, SNAP-5114 has been a widely utilized tool compound for studying the function and therapeutic potential of GAT-3 inhibition. However, its limitations, including modest brain penetration, chemical instability, and potential toxicity, have spurred the search for alternative and improved GAT-3 inhibitors. This guide provides a comprehensive comparison of SNAP-5114 with promising alternative compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of GAT-3 Inhibitors

The following table summarizes the quantitative data for SNAP-5114 and its potential alternatives. The inhibitory potency (IC50) against different GABA transporter subtypes is a critical measure of a compound's efficacy and selectivity.

CompoundTargetIC50 (µM)Selectivity ProfileMechanism of ActionKey Features
SNAP-5114 hGAT-35[1][2]Selective for GAT-3 and GAT-2 over GAT-1. IC50 for rGAT-2 is 21 µM and for hGAT-1 is 388 µM.[1][3]Noncompetitive inhibitor; binds to the orthosteric substrate binding pocket of GAT-3 in its inward-open conformation.[4][5]Well-characterized tool compound; known limitations in stability and brain penetration.[6]
5-(thiophen-2-yl)indoline-2,3-dione (Compound 20) hGAT-3Low micromolar>30-fold selective for hGAT-3 over hGAT-1, hGAT-2, and hBGT1.[7][8]Noncompetitive inhibitor; binds to a site distinct from the GABA binding site.[7][8]Superior potency and selectivity compared to SNAP-5114.[7][8]
DDPM-1457 GAT-3Data not availableImproved chemical stability compared to SNAP-5114.[6]Data not availableA potential alternative with better stability.[6]
DDPM-3960 ((S)-8d) mGAT-4Data not availableHighly potent mGAT-4 inhibitor.Data not availableShows significant anticonvulsant and anxiolytic-like properties.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of GAT-3 inhibition and the methodologies used for inhibitor characterization, the following diagrams illustrate the GAT-3 signaling pathway and a typical experimental workflow.

GAT3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 Transporter GABA_synapse->GAT3 Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition GABA_uptake GABA Reuptake GAT3->GABA_uptake Inhibitor GAT-3 Inhibitor (e.g., SNAP-5114) Inhibitor->GAT3 Inhibits

GABAergic synapse with GAT-3 mediated reuptake.

GAT_Inhibitor_Workflow start Start: Compound Library Screening primary_assay Primary Screening: [3H]GABA Uptake Assay start->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Screening: Radioligand Binding Assay hit_id->secondary_assay Active Compounds dose_response Dose-Response & IC50 Determination secondary_assay->dose_response selectivity Selectivity Profiling (GAT-1, GAT-2, BGT-1) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism in_vivo In Vivo Efficacy & PK/PD Studies mechanism->in_vivo end Lead Optimization in_vivo->end

Experimental workflow for GAT inhibitor evaluation.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for the key assays used to characterize GAT-3 inhibitors.

[³H]GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GABA transporter.

Materials:

  • HEK-293 cells stably expressing the desired human or rodent GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Poly-D-lysine coated 96-well plates.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-expressing HEK-293 cells into poly-D-lysine coated 96-well plates at a density that allows for confluent monolayers on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Add [³H]GABA to each well to a final concentration of approximately 10-50 nM.

  • Incubation: Incubate the plate for 10-20 minutes at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Assay Termination:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor, e.g., 1 mM GABA) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Radioligand Binding Assay

This assay determines the affinity of a compound for the GABA transporter by measuring its ability to displace a radiolabeled ligand that binds specifically to the transporter.

Materials:

  • Cell membranes prepared from cells or tissues expressing the target GAT subtype.

  • Radioligand (e.g., [³H]tiagabine for GAT-1, or a suitable radiolabeled ligand for GAT-3 if available).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds.

  • Non-specific binding control (e.g., a high concentration of a known GAT inhibitor).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the binding buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By providing a clear comparison of available compounds and detailed methodologies, this guide aims to empower researchers to make informed decisions in their pursuit of novel therapeutics targeting the GAT-3 transporter. The development of more potent, selective, and pharmacokinetically favorable GAT-3 inhibitors holds significant promise for advancing our understanding and treatment of various neurological and psychiatric disorders.

References

Unraveling GABAergic Signaling: A Comparative Guide to SNAP-5114 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of GABAergic signaling is paramount. This guide provides a comprehensive comparison of a key pharmacological tool, SNAP-5114, with genetic knockout models of its primary targets, the GABA transporters GAT-1 and GAT-3. By cross-referencing experimental data, we aim to illuminate the distinct and overlapping effects of pharmacological inhibition versus genetic deletion in the modulation of GABAergic neurotransmission.

Introduction to GABA Transporters and SNAP-5114

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for maintaining balanced neural activity. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft and extracellular space, thereby controlling the duration and spatial extent of GABAergic signaling. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).

SNAP-5114 is a research compound that acts as a selective inhibitor of GAT-3 and, to a lesser extent, GAT-2.[1][2][3] Its ability to increase extracellular GABA levels has made it a valuable tool for investigating the physiological roles of these specific transporters in various neurological processes and disease models.[1][4]

Comparative Analysis: Pharmacological Inhibition vs. Genetic Deletion

This guide directly compares the outcomes of using SNAP-5114 to inhibit GAT-3 with the phenotypes observed in GAT-1 and GAT-3 genetic knockout mouse models. While SNAP-5114 primarily targets GAT-3, comparing its effects to both GAT-1 and GAT-3 knockouts provides a broader understanding of the roles of different GATs in the central nervous system.

Data Presentation: Quantitative Comparison
ParameterSNAP-5114GAT-1 Knockout (KO) MiceGAT-3 Knockout (KO) Mice
Primary Target(s) GAT-3, GAT-2[1][2][3]GAT-1GAT-3
IC50 Values hGAT-3: 5 µM, rGAT-2: 21 µM, hGAT-1: 388 µM[1][2]Not ApplicableNot Applicable
Effect on Extracellular GABA Increases thalamic GABA levels[1][2]Elevated ambient GABA levels[5]Increased spontaneous IPSC frequency, suggesting elevated ambient GABA[6]
Observed Phenotypes/Effects Anticonvulsant, antinociceptive[1][4]Hyperactivity, impaired memory, ataxia, considered a model for ADHD[7]Altered neuronal population activity and sensory information encoding in the visual cortex[8][9]
Tonic GABAergic Currents Increases tonic GABA-A receptor-mediated current when GAT-1 is also inhibited[8][10]Increased tonic GABA-A currents[5][11]Not directly stated, but increased sIPSC frequency suggests a potential impact on tonic inhibition.
Motor Function Did not affect motor performance in some pain models[4], but associated with motor disturbances in other contexts.[12] No effect on motor performance in a stroke model.[13]Ataxia, defects in motor coordination and balance[7]Not explicitly detailed in the provided results.
Viability Increased mortality observed in a stroke model[13][14]Viable and fertile[11]Homozygous knockout is embryonically lethal; heterozygous mice are viable.[15][16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the GABAergic signaling pathway, the mechanism of SNAP-5114 inhibition, and the principle of genetic knockout.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA_vesicle->GABA_synapse release GAT1_pre GAT-1 GABA_synapse->GAT1_pre reuptake GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor GAT3_astro GAT-3 GABA_synapse->GAT3_astro reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization GABA_astro GABA GAT3_astro->GABA_astro SNAP5114_Mechanism cluster_astrocyte Astrocyte Membrane GAT3 GAT-3 GABA_intracellular Intracellular GABA GAT3->GABA_intracellular transports GABA_extracellular Extracellular GABA GABA_extracellular->GAT3 binds to SNAP5114 SNAP-5114 SNAP5114->GAT3 inhibits Genetic_Knockout cluster_wildtype Wild-Type Allele cluster_knockout Knockout Allele GAT_gene_WT GAT Gene GAT_protein_WT Functional GAT Protein GAT_gene_WT->GAT_protein_WT transcription & translation GABA_reuptake_WT Normal GABA Reuptake GAT_protein_WT->GABA_reuptake_WT GAT_gene_KO Disrupted GAT Gene GAT_protein_KO Non-functional or Absent GAT Protein GAT_gene_KO->GAT_protein_KO transcription & translation GABA_reuptake_KO Impaired GABA Reuptake GAT_protein_KO->GABA_reuptake_KO

References

Unveiling the Synergistic Potential of SNAP-5114 in GABAergic Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of neuronal inhibition, augmenting the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders. SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3, has emerged as a valuable pharmacological tool. This guide provides an objective comparison of the synergistic and additive effects of SNAP-5114 when combined with other GABAergic drugs, supported by experimental data and detailed methodologies to aid in future research and drug discovery endeavors.

Mechanism of Action: The Role of SNAP-5114 in the GABAergic Synapse

SNAP-5114 primarily exerts its effects by blocking the reuptake of GABA from the synaptic cleft and extrasynaptic spaces into neurons and glial cells. It shows selectivity for GAT-3 and GAT-2 over GAT-1.[1][2] By inhibiting these transporters, SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binds to GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Binds to GAT3_glia GAT-3 GABA_synapse->GAT3_glia Reuptake Inhibition Neuronal Inhibition GABA_A_R->Inhibition GABA_B_R->Inhibition SNAP5114 SNAP-5114 SNAP5114->GAT3_glia Inhibits cluster_setup Experimental Setup Animal Freely Moving Rat Probe Microdialysis Probe (in Hippocampus) Collector Fraction Collector Probe->Collector Dialysate Collection Pump Syringe Pump Pump->Probe aCSF Perfusion HPLC HPLC Analysis Collector->HPLC Sample Analysis

References

A Comparative In Vivo Efficacy Analysis of GABA Transporter Inhibitors: SNAP-5114 and SKF-89976A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two widely researched gamma-aminobutyric acid (GABA) transporter inhibitors: SNAP-5114 and SKF-89976A. By objectively presenting experimental data and methodologies, this document aims to facilitate informed decisions in the selection of these tool compounds for neuroscience research and drug development.

Introduction

SNAP-5114 and SKF-89976A are both inhibitors of GABA transporters (GATs), which play a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Enhanced GABAergic signaling is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including epilepsy and pain. While both compounds increase extracellular GABA levels, they exhibit distinct selectivity for different GAT subtypes, leading to varied in vivo effects. SKF-89976A is a potent inhibitor of GAT-1, the primary neuronal GABA transporter.[2] In contrast, SNAP-5114 shows selectivity for GAT-3 and GAT-2, which are predominantly expressed on glial cells.[3][4][5] This differential targeting of GAT subtypes forms the basis for their distinct pharmacological profiles.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of SNAP-5114 and SKF-89976A across different animal models and experimental paradigms.

CompoundAnimal ModelEfficacy EndpointRoute of AdministrationEffective Dose (ED50 or other)Reference
SKF-89976A Amygdaloid Kindled RatsAnticonvulsantIntraperitoneal (i.p.)ED50: 4.6 mg/kg[2]
Seizure-prone GerbilsAnticonvulsant (blocks tonic-clonic seizures)Intraperitoneal (i.p.)ED50: 4.1 mg/kg[6]
Monkeys (GPe)Increase in GABA levelsLocal intrapallidal administration100 µM[7]
SNAP-5114 Rats with Chronic Constriction InjuryAntinociception (inhibition of mechanical allodynia)IntrathecalDose-dependent effect up to 200 µg[8]
Rats (Hippocampus)Increased extracellular GABA (in presence of GAT-1 inhibitor)Local infusion100 µM[4]
Monkeys (GPe)Increase in GABA levelsLocal intrapallidal administration100 µM[7]
Mice (focal cerebral ischemia)Increased mortality, no effect on infarct volumeIntraperitoneal (i.p.)5 and 30 mg/kg[9]

Mechanism of Action and Signaling Pathways

Both SKF-89976A and SNAP-5114 exert their effects by inhibiting GABA reuptake, thereby increasing the concentration of GABA in the extracellular space. This leads to enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), resulting in increased inhibitory neurotransmission.

SKF-89976A, as a GAT-1 inhibitor, primarily targets the reuptake of GABA at the presynaptic terminals of neurons.[2] This leads to a prolongation of the synaptic GABA signal.

SNAP-5114, on the other hand, inhibits GAT-3 (and GAT-2), which are predominantly located on astrocytes.[3][4] This is thought to have a greater impact on extrasynaptic or "tonic" GABA levels, which regulate overall neuronal excitability.[10] The antinociceptive effects of SNAP-5114 have been shown to be mediated by the activation of both GABA-A and GABA-B receptors in the spinal cord.[8]

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_extracellular Extracellular GABA GABA->GABA_extracellular GAT1 GAT-1 GABA_extracellular->GAT1 Reuptake GABA_receptor GABA Receptors (GABA-A, GABA-B) GABA_extracellular->GABA_receptor Binding GAT3 GAT-3 GABA_extracellular->GAT3 Reuptake Inhibitory_Signal Increased Inhibitory Signal GABA_receptor->Inhibitory_Signal SKF_89976A SKF-89976A SKF_89976A->GAT1 Inhibits SNAP_5114 SNAP-5114 SNAP_5114->GAT3 Inhibits

Mechanism of GAT-1 and GAT-3 Inhibition

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for replication and critical evaluation of the cited data.

Anticonvulsant Activity in Amygdala Kindled Rats (SKF-89976A)
  • Animal Model: Female rats with a bipolar electrode stereotaxically implanted in the amygdala.

  • Kindling Procedure: Daily, brief, low-intensity electrical stimulation of the amygdala was administered to induce kindled seizures.

  • Drug Administration: SKF-89976A or vehicle was administered intraperitoneally (i.p.).

  • Efficacy Measurement: The dose required to produce a 50% reduction in seizure severity (ED50) was determined.[2]

Amygdala_Kindling_Workflow A Electrode Implantation (Amygdala) B Recovery Period A->B C Daily Electrical Stimulation (Kindling) B->C D Drug Administration (SKF-89976A or Vehicle, i.p.) C->D E Seizure Severity Assessment D->E F ED50 Calculation E->F

Amygdala Kindling Experimental Workflow

Antinociceptive Activity in a Neuropathic Pain Model (SNAP-5114)
  • Animal Model: Male Sprague-Dawley rats with chronic constriction injury of the sciatic nerve.

  • Pain Assessment: Mechanical allodynia was assessed using the electronic von Frey test, and thermal hyperalgesia was measured with the plantar test.

  • Drug Administration: SNAP-5114 (10, 50, 100, or 200 µg) was administered intrathecally.

  • Efficacy Measurement: Dose-dependent inhibition of mechanical allodynia was quantified. To confirm the mechanism, GABA-A (bicuculline) and GABA-B (CGP35348) receptor antagonists were co-administered.[8]

  • Motor Function Assessment: A rotarod test was performed to ensure that the observed antinociceptive effects were not due to motor impairment.[8]

In Vivo Microdialysis for Extracellular GABA Measurement (SNAP-5114 and SKF-89976A)
  • Animal Model: Freely moving rats or monkeys with a microdialysis probe implanted in the target brain region (e.g., hippocampus or globus pallidus externus - GPe).[4][7]

  • Drug Administration: SNAP-5114 (100 µM) or SKF-89976A (100 µM) was perfused through the microdialysis probe.

  • Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 10 minutes).

  • GABA Quantification: The concentration of GABA in the dialysate was measured using high-performance liquid chromatography (HPLC).

  • Efficacy Measurement: The percentage increase in extracellular GABA levels compared to baseline was determined.[7]

Summary and Conclusion

Both SKF-89976A and SNAP-5114 are effective at increasing extracellular GABA levels in vivo, albeit through different primary mechanisms. SKF-89976A, a potent GAT-1 inhibitor, has demonstrated robust anticonvulsant effects in multiple preclinical models.[2][6] SNAP-5114, a GAT-3 selective inhibitor, has shown efficacy in models of neuropathic pain.[8]

Direct comparative studies in monkeys have shown that both compounds can significantly increase GABA levels in the globus pallidus.[7] However, the choice between these two inhibitors will largely depend on the specific research question and the desired therapeutic outcome. For instance, targeting GAT-1 with SKF-89976A may be more relevant for seizure control, while targeting GAT-3 with SNAP-5114 could be a strategy for alleviating certain types of chronic pain.

It is important to note that SNAP-5114 has been reported to have poor blood-brain barrier penetration and chemical stability, which may limit its systemic in vivo applications.[11] Furthermore, in a model of focal cerebral ischemia, SNAP-5114 treatment was associated with increased mortality.[9] Researchers should carefully consider these factors when designing and interpreting in vivo studies with these compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of subtype-selective GABA transporter inhibitors.

References

A Comparative Guide to Protein Labeling: Replicating Published Findings with SNAP-tag® Technology

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular biology and drug discovery, the precise visualization and quantification of proteins within their native environment are crucial. Self-labeling protein tags have emerged as powerful tools, offering a versatile alternative to traditional fluorescent proteins by combining genetic specificity with the superior photophysical properties of synthetic dyes. This guide provides an objective comparison of the SNAP-tag® system with its primary alternatives, HaloTag® and CLIP-tag™, supported by experimental data to assist researchers in selecting the optimal technology for their studies.

The SNAP-tag® is a 19.4 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT) that specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[1][2] This allows for the irreversible labeling of a protein of interest (POI) with a wide variety of synthetic probes, including fluorophores, biotin, or beads.[3][4] The versatility of SNAP-tag® extends to a broad range of applications, from protein localization and trafficking to pulse-chase experiments and super-resolution microscopy.[5]

Quantitative Comparison of Self-Labeling Protein Tags

The selection of a protein labeling system often hinges on key performance metrics such as tag size, labeling speed, and the photostability of the conjugated fluorophore. The following table summarizes a comparison of SNAP-tag® with its main competitors, HaloTag® and CLIP-tag™.

FeatureSNAP-tag®HaloTag®CLIP-tag™
Tag Size ~19.4 kDa (182 aa)[2][6]~33 kDa (295 aa)[1][6]~19.4 kDa (182 aa)[2][6]
Enzyme Origin Human O⁶-alkylguanine-DNA-alkyltransferase (hAGT)[1][4]Bacterial haloalkane dehalogenase (DhaA)[1]Engineered from SNAP-tag®[1][4]
Substrate O⁶-benzylguanine (BG) derivatives[1][4]Chloroalkane (CA) linkers[1]O²-benzylcytosine (BC) derivatives[1][4]
Labeling Speed Generally fast, but can be dye-dependent.[6]Can be significantly faster with certain rhodamine-based dyes (e.g., HaloTag7).[1]Similar to SNAP-tag®.[4]
Brightness & Photostability Good performance with a wide range of dyes.[3]Superior brightness and photostability with far-red silicon rhodamine (SiR) dyes.[1][7]Similar to SNAP-tag®.[1]
Dual Labeling Can be used with CLIP-tag™ for orthogonal, simultaneous dual-color labeling.[1][8]Not inherently designed for dual labeling with another single tag system.Can be used with SNAP-tag® for orthogonal, simultaneous dual-color labeling.[1][8]

Experimental Protocols

The following are generalized protocols for labeling fusion proteins in live mammalian cells. Optimization of dye concentration and incubation times is often necessary depending on the cell type, protein expression level, and specific substrate used.

General Protocol for Live Cell Labeling with SNAP-tag® Substrates:

  • Cell Seeding: Seed cells expressing the SNAP-tag® fusion protein on a suitable imaging dish or plate and grow overnight.

  • Substrate Preparation: Prepare a stock solution of the desired SNAP-tag® substrate (e.g., a fluorescent dye conjugated to benzylguanine) in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 0.1-5 µM) in pre-warmed cell culture medium.

  • Labeling Reaction: Remove the existing culture medium from the cells and replace it with the substrate-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for covalent labeling of the SNAP-tag® fusion protein.

  • Washing: After incubation, wash the cells two to three times with pre-warmed culture medium to remove excess, unreacted substrate.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Note: For labeling intracellular proteins, cell-permeable SNAP-tag® substrates must be used.[3] For labeling cell-surface proteins, either cell-permeable or impermeable substrates can be used.[8]

Visualizing Protein Labeling Workflows

To better illustrate the experimental processes and underlying biological pathways, the following diagrams have been generated using the DOT language.

SNAP_Tag_Labeling_Workflow cluster_cloning 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_labeling 3. Covalent Labeling cluster_analysis 4. Downstream Analysis Gene_of_Interest Gene of Interest Fusion_Construct Fusion Gene (POI-SNAP-tag®) Gene_of_Interest->Fusion_Construct SNAP_Tag_Vector SNAP-tag® Expression Vector SNAP_Tag_Vector->Fusion_Construct Transfection Transfection into Mammalian Cells Fusion_Construct->Transfection Expression Expression of Fusion Protein Transfection->Expression Covalent_Bond Specific Covalent Bond Formation Expression->Covalent_Bond Add_Substrate Add BG-Substrate (e.g., Fluorophore) Add_Substrate->Covalent_Bond Labeled_Protein Labeled Fusion Protein Covalent_Bond->Labeled_Protein Imaging Fluorescence Microscopy Labeled_Protein->Imaging Flow_Cytometry Flow Cytometry Labeled_Protein->Flow_Cytometry Pull_Down Protein Pulldown Labeled_Protein->Pull_Down

SNAP-tag® experimental workflow from gene cloning to downstream analysis.

Dual_Labeling_Pathway Protein_A Protein A-SNAP-tag® Labeled_A Labeled Protein A (Green Fluorescence) Protein_A->Labeled_A reacts with Protein_B Protein B-CLIP-tag™ Labeled_B Labeled Protein B (Red Fluorescence) Protein_B->Labeled_B reacts with BG_Substrate BG-Fluorophore 1 (e.g., Green) BG_Substrate->Labeled_A BC_Substrate BC-Fluorophore 2 (e.g., Red) BC_Substrate->Labeled_B Microscopy Dual-Color Fluorescence Imaging Labeled_A->Microscopy Labeled_B->Microscopy Cell Live Cell

Simultaneous dual-protein labeling using SNAP-tag® and CLIP-tag™.

References

Validating the Mechanism of Action of SNAP 5114: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of SNAP 5114, a selective inhibitor of the GABA transporter 3 (GAT-3). We present key experimental data, detailed protocols for validation, and a comparison with alternative GABA transporter inhibitors.

Unveiling the Action of this compound

This compound is a research compound that has been instrumental in elucidating the role of GAT-3 in GABAergic neurotransmission. Its primary mechanism of action is the selective inhibition of GAT-3, a protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By blocking GAT-3, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling in the nervous system. This property makes it a valuable tool for studying the physiological and pathological roles of GAT-3 and a potential starting point for the development of therapeutic agents targeting this transporter.

Performance Comparison: this compound vs. Alternative GABA Transporter Inhibitors

To objectively assess the efficacy and selectivity of this compound, it is crucial to compare its performance with other well-characterized GABA transporter inhibitors. The following table summarizes the inhibitory potency (IC50 values) of this compound and alternative compounds against different GABA transporter subtypes.

CompoundPrimary TargethGAT-1 IC50 (µM)rGAT-2 IC50 (µM)hGAT-3 IC50 (µM)hBGT-1 IC50 (µM)Reference(s)
(S)-SNAP 5114 GAT-3 388215140[1][2]
Tiagabine GAT-10.049---[3]
NNC-711 GAT-10.041711700622[4]
Isatin Derivatives (e.g., Compound 20) GAT-3>100>100~2-5>100[1][2]

Key Experiments for Validating this compound's Mechanism of Action

To rigorously validate that this compound acts as a selective GAT-3 inhibitor, a combination of in vitro assays is essential. These experiments are designed to demonstrate direct interaction with the target, functional inhibition of GABA transport, and selectivity over other GABA transporter subtypes.

[³H]GABA Uptake Assay

This is the gold-standard biochemical assay to directly measure the function of GABA transporters and the inhibitory effect of compounds like this compound.

Objective: To quantify the inhibition of GAT-3 mediated GABA uptake by this compound and to determine its selectivity by comparing its effect on cells expressing other GAT subtypes.

Experimental Protocol:

  • Cell Lines:

    • HEK-293 cells stably or transiently expressing human GAT-3 (hGAT-3).[5][6][7]

    • As negative controls and for selectivity profiling, use HEK-293 cells expressing hGAT-1, hGAT-2, and hBGT-1.

    • A parental HEK-293 cell line (not expressing any exogenous GATs) should be used to determine background uptake.

  • Reagents:

    • [³H]GABA (radiolabeled gamma-aminobutyric acid)

    • This compound

    • Positive Control (for GAT-1): Tiagabine or NNC-711

    • Unlabeled GABA

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

    • Scintillation fluid

  • Procedure:

    • Plate the different cell lines in 24- or 48-well plates and grow to confluence.

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or other test compounds) for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA (e.g., 10 nM [³H]GABA + 1 µM unlabeled GABA).

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature. Ensure this time point is within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Compare the IC50 values of this compound for GAT-3 with those for GAT-1, GAT-2, and BGT-1 to assess selectivity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a functional readout of GABA transporter activity by measuring the currents generated by the movement of GABA and co-transported ions (Na⁺ and Cl⁻) across the cell membrane.

Objective: To measure the direct inhibitory effect of this compound on GAT-3 mediated currents.

Experimental Protocol:

  • Cell Preparation:

    • Use HEK-293 cells expressing hGAT-3.

    • Alternatively, primary cultured neurons or brain slices from regions with high GAT-3 expression (e.g., astrocytes in the thalamus or hippocampus) can be used for a more physiologically relevant context.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing GAT-3.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply GABA (e.g., 100 µM) locally to the cell using a puff pipette or through the bath perfusion system to evoke an inward current mediated by GAT-3.

    • After establishing a stable baseline of GABA-evoked currents, apply this compound to the bath at various concentrations.

    • Measure the amplitude of the GABA-evoked current in the presence of this compound.

    • Wash out this compound to observe the reversal of the inhibitory effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked inward current before and after the application of this compound.

    • Calculate the percentage of inhibition of the current at each concentration of this compound.

    • Construct a dose-response curve to determine the IC50 for the inhibition of GAT-3 mediated currents.

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Pre_Neuron GABA Synthesis Vesicle Synaptic Vesicle Pre_Neuron->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft GABA Release GABA_R GABA Receptor Post_Neuron Post_Neuron GABA_R->Post_Neuron Inhibitory Signal GAT3 GAT-3 SynapticCleft->GABA_R Binding SynapticCleft->GAT3 GABA Reuptake SNAP5114 This compound SNAP5114->GAT3 Inhibition

Caption: GABAergic synapse showing GAT-3 mediated GABA reuptake and its inhibition by this compound.

ExperimentalWorkflow cluster_biochem Biochemical Assay cluster_electro Functional Assay start Start: Validate this compound assay [3H]GABA Uptake Assay start->assay ep Whole-Cell Patch Clamp start->ep treatment Treat with this compound (dose-response) assay->treatment cells HEK293 cells expressing hGAT-1, hGAT-2, hGAT-3, hBGT-1 cells->assay measure Measure [3H]GABA uptake treatment->measure analyze_ic50 Calculate IC50 & Selectivity measure->analyze_ic50 end Conclusion: this compound is a selective GAT-3 inhibitor analyze_ic50->end evoke Evoke GAT-3 current with GABA puff ep->evoke ep_cells HEK293-hGAT-3 cells ep_cells->ep ep_treat Apply this compound evoke->ep_treat record Record current inhibition ep_treat->record analyze_ep Dose-response analysis record->analyze_ep analyze_ep->end

Caption: Experimental workflow for validating the mechanism of action of this compound.

ControlLogic cluster_exp Experimental Groups cluster_controls Control Groups snap_gat3 This compound on GAT-3 cells (Expected: Inhibition) neg_control Vehicle on GAT-3 cells (Expected: No Inhibition) pos_control Tiagabine on GAT-1 cells (Expected: Potent Inhibition) selectivity_control This compound on GAT-1/2/BGT-1 cells (Expected: Weak/No Inhibition) parental_control This compound on parental cells (Expected: No specific inhibition)

Caption: Logical relationship of control experiments for validating this compound's selectivity.

Conclusion

The combination of radioligand uptake assays and electrophysiological recordings provides a robust framework for validating the mechanism of action of this compound as a selective GAT-3 inhibitor. By employing the appropriate positive and negative controls, and by comparing its activity with other known GABA transporter inhibitors, researchers can confidently establish its pharmacological profile. This guide offers the necessary experimental details and comparative data to aid in the rigorous scientific investigation of this compound and its role in modulating GABAergic neurotransmission.

References

A Comparative Guide to SNAP 5114: Unraveling Species-Specific Effects on GABAergic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GABA transporter inhibitor SNAP 5114, focusing on its effects across different species. By presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, this document aims to be an objective resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics. We also compare this compound with the well-established GAT-1 inhibitor, Tiagabine, to provide a broader context of GABA transporter modulation.

Mechanism of Action: Targeting GABA Transporters

This compound is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2.[1] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling. This mechanism is distinct from compounds like Tiagabine, which selectively inhibit GAT-1. The differential expression patterns of these transporters across brain regions and cell types (neurons vs. glia) lead to distinct physiological effects.

SNAP_5114_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT3 GAT-3 GABA_synapse->GAT3 Reuptake SNAP5114 This compound SNAP5114->GAT3 Inhibits Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of this compound and Tiagabine action.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound on GABA transporters shows notable differences across species. This is a critical consideration when extrapolating preclinical data from animal models to humans.

CompoundTransporterSpeciesIC50 (µM)
This compound hGAT-3Human5
rGAT-2Rat21
hGAT-1Human388
Tiagabine hGAT-1Human0.07[2]

hGAT: human GABA transporter, rGAT: rat GABA transporter. Data sourced from Tocris Bioscience and scientific literature.[1][2]

In Vivo Effects: A Cross-Species Synopsis

The physiological effects of this compound have been investigated in both rats and mice, revealing a complex and sometimes contradictory profile.

SpeciesModelDosage & RouteObserved EffectsReference
Rat Nociceptive pain models (formalin, tail flick)10-200 µg, intrathecalDose-dependent antinociceptive effect.[3]
Rat In vivo microdialysis100 µM, perfusionIncreased thalamic GABA levels; no effect on hippocampal GABA levels alone, but potentiated GAT-1 inhibitor effects.[4]
Rat Amygdala kindled seizures-Reduced generalized seizures.[5]
Mouse Focal cerebral ischemia (stroke)5 and 30 mg/kg, i.p.No effect on infarct volume; increased mortality at the higher dose.[2]
Mouse Audiogenic seizures (DBA/2 mice)110 µmol/kg, i.p.Dose-dependent inhibition of convulsions.[4]
Mouse Pentylenetetrazol (PTZ)-induced seizures-No protection against tonic convulsions.[4]

Comparison with Tiagabine:

SpeciesModelDosage & RouteObserved EffectsReference
Rat Pentylenetetrazol (PTZ)-induced seizures11.5 and 21.0 mg/kg, i.p.Inhibition of tonic seizures; increased extracellular GABA in globus pallidus, ventral pallidum, and substantia nigra.[6]
Rat Amygdala-kindled seizures-Attenuated afterdischarge duration and reduced generalized seizures.[5]
Mouse Pentylenetetrazol (PTZ)-induced seizuresED50 = 2 µmol/kg (tonic), 5 µmol/kg (clonic), i.p.Potent antagonist of tonic and clonic convulsions.[5]
Mouse Maximal Electroshock (MES)-Ineffective.[5]
Mouse Audiogenic seizures (DBA/2 mice)ED50 = 1 µmol/kg, i.p.Potent inhibition of sound-induced seizures.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Rodent Studies

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_assessment Behavioral/Physiological Assessment cluster_analysis Data Analysis Acclimatization Acclimatization Model_Induction Disease Model Induction (e.g., nerve injury, kindling) Acclimatization->Model_Induction Drug_Preparation This compound / Tiagabine Preparation (Vehicle, Dose) Model_Induction->Drug_Preparation Administration Administration (i.p., i.t., perfusion) Drug_Preparation->Administration Behavioral_Tests Behavioral Testing (e.g., von Frey, hot plate, seizure scoring) Administration->Behavioral_Tests Physiological_Measures Physiological Measurement (e.g., microdialysis, EEG) Administration->Physiological_Measures Data_Collection Data Collection Behavioral_Tests->Data_Collection Physiological_Measures->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Electrophysiology_Workflow cluster_slice_prep Brain Slice Preparation cluster_recording Electrophysiological Recording cluster_data_acq Data Acquisition & Analysis Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion (ice-cold ACSF) Anesthesia->Perfusion Brain_Extraction Brain Extraction Perfusion->Brain_Extraction Slicing Slicing (Vibratome) (e.g., 300-400 µm) Brain_Extraction->Slicing Recovery Slice Recovery (Carbogenated ACSF) Slicing->Recovery Transfer_to_Chamber Transfer Slice to Recording Chamber Recovery->Transfer_to_Chamber Patch_Clamp Whole-Cell Patch Clamp (Voltage or Current Clamp) Transfer_to_Chamber->Patch_Clamp Drug_Application Bath Application of This compound / Tiagabine Patch_Clamp->Drug_Application Record_Currents Record Synaptic Currents (IPSCs, EPSCs) or Tonic Currents Drug_Application->Record_Currents Analyze_Data Analyze Amplitude, Frequency, Decay Kinetics Record_Currents->Analyze_Data

References

A Comparative Analysis of the Anticonvulsant Properties of SNAP-5114, Tiagabine, and Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of SNAP-5114, a selective GABA transporter (GAT) inhibitor, with two other notable drugs that modulate the GABAergic system: Tiagabine, a GAT-1 selective inhibitor, and Vigabatrin, an irreversible inhibitor of GABA transaminase. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development, offering a concise overview of key performance data, experimental methodologies, and mechanisms of action to inform future research and development efforts.

Quantitative Comparison of Anticonvulsant Potency

The following tables summarize the in vitro inhibitory concentrations and in vivo anticonvulsant effective doses of SNAP-5114, Tiagabine, and Vigabatrin.

Table 1: In Vitro Inhibitory Potency of GABA Transporter Inhibitors

CompoundTargetSpeciesIC50 (µM)
SNAP-5114 hGAT-3Human5[1]
rGAT-2Rat21[1]
hGAT-1Human388[1]
Tiagabine GAT-1--

Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models

DrugSeizure ModelAnimal ModelED50 (mg/kg, i.p.)
SNAP-5114 Sound-Induced SeizuresWAG/Rij Rats20 (effective dose)[2]
Tiagabine Sound-Induced SeizuresDBA/2 Mice~0.2 (converted from 1 µmol/kg)
PTZ-Induced Tonic ConvulsionsNMRI Mice~0.4 (converted from 2 µmol/kg)
PTZ-Induced Clonic ConvulsionsNMRI Mice~1 (converted from 5 µmol/kg)
Vigabatrin Sound-Induced SeizuresDBA/2 Mice~500 (converted from 3883 µmol/kg)
PTZ-Induced Tonic ConvulsionsNMRI Mice~300 (converted from 2322 µmol/kg)

Note: Molar ED50 values for Tiagabine and Vigabatrin were converted to mg/kg for approximate comparison. The value for SNAP-5114 is a reported effective dose, not a calculated ED50.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of SNAP-5114, Tiagabine, and Vigabatrin are all centered on increasing the availability of the inhibitory neurotransmitter GABA in the brain. However, they achieve this through distinct mechanisms.

GABAergic Synapse Modulation Mechanisms of Action of GABA-Modulating Anticonvulsants cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_pre GABA GAT1_pre->GABA_pre GABA_transaminase GABA-T GABA_pre->GABA_transaminase Metabolism GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition GABA_glia GABA GAT3->GABA_glia SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits Vigabatrin Vigabatrin Vigabatrin->GABA_transaminase Inhibits Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits

Figure 1: Mechanisms of Action of GABA-Modulating Anticonvulsants

As depicted, Tiagabine primarily inhibits the GAT-1 transporter, which is predominantly located on presynaptic neurons and glial cells, thereby increasing synaptic GABA concentrations. SNAP-5114 shows selectivity for GAT-3 (and GAT-2), which are mainly found on glial cells, suggesting a different spatial and temporal modulation of GABA levels. In contrast, Vigabatrin acts intracellularly by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA, thus leading to a general increase in GABA levels.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Anticonvulsant Activity Assessment

A common experimental workflow for assessing the anticonvulsant properties of a compound in a chemically-induced seizure model is outlined below.

PTZ_Seizure_Model_Workflow Workflow for PTZ-Induced Seizure Model Animal_Prep Animal Preparation (e.g., NMRI Mice, acclimatization) Drug_Admin Test Compound Administration (e.g., SNAP-5114, Tiagabine, Vigabatrin, Vehicle) Intraperitoneal (i.p.) injection Animal_Prep->Drug_Admin Pre_treatment Pre-treatment Period (e.g., 30-60 minutes) Drug_Admin->Pre_treatment PTZ_Admin PTZ Administration (e.g., 85 mg/kg, subcutaneous) Pre_treatment->PTZ_Admin Observation Observation Period (e.g., 30 minutes) Monitoring for clonic and tonic seizures PTZ_Admin->Observation Data_Analysis Data Analysis Calculation of ED50 (Log-probit analysis) Observation->Data_Analysis

Figure 2: Workflow for PTZ-Induced Seizure Model

1. Sound-Induced Seizure Model in DBA/2 Mice

  • Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age, are used as they are genetically susceptible to audiogenic seizures.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Mice are pre-treated with the test compound (e.g., SNAP-5114, Tiagabine, Vigabatrin) or vehicle via intraperitoneal (i.p.) injection.

    • After a specified pre-treatment time (e.g., 30-60 minutes), individual mice are placed in a sound-attenuating chamber.

    • A high-intensity acoustic stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.

    • Seizure severity is scored based on a standardized scale (e.g., running, clonic seizures, tonic extension, death).

    • The percentage of animals protected from each seizure component is determined for each dose group.

  • Data Analysis: The dose of the drug that protects 50% of the animals from a specific seizure endpoint (e.g., tonic extension) is calculated as the ED50 using methods such as log-probit analysis.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animals: Adult male or female mice (e.g., NMRI or C57BL/6) or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle (i.p.).

    • Following the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic and tonic seizures.

    • The latency to the first seizure and the percentage of animals exhibiting each seizure type are recorded.

  • Data Analysis: The ED50 is calculated as the dose of the drug that prevents seizures in 50% of the animals.

In Vitro Assay Protocols

1. GABA Transporter (GAT) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of a compound on specific GABA transporter subtypes.

  • Methodology: This assay typically involves the use of cell lines (e.g., HEK293) stably expressing a specific GAT subtype (e.g., hGAT-1, hGAT-3).

    • Cell Culture: Cells are cultured to confluence in appropriate media.

    • Assay Preparation: Cells are harvested and resuspended in a buffered salt solution.

    • Inhibition: Aliquots of the cell suspension are pre-incubated with varying concentrations of the test compound (e.g., SNAP-5114, Tiagabine).

    • Uptake Initiation: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

    • Incubation: The mixture is incubated for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for GABA uptake.

    • Termination: The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabeled GABA.

    • Quantification: The amount of radioactivity trapped inside the cells on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

2. GABA-Transaminase (GABA-T) Activity Assay

  • Objective: To measure the inhibitory effect of a compound on the activity of the GABA-T enzyme.

  • Methodology: This is typically a spectrophotometric assay that can be performed using purified enzyme or tissue homogenates.[3][4][5]

    • Enzyme Source: Purified recombinant GABA-T or a tissue homogenate rich in GABA-T (e.g., brain tissue) is used.

    • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., potassium pyrophosphate), α-ketoglutarate, and the test compound (e.g., Vigabatrin) at various concentrations.

    • Reaction Initiation: The reaction is initiated by the addition of GABA.

    • Coupled Enzyme Reaction: The product of the GABA-T reaction, glutamate (B1630785), is then used as a substrate for a coupled enzyme reaction. For example, glutamate dehydrogenase can be used, which in the presence of NADP+, converts glutamate to α-ketoglutarate and generates NADPH.

    • Detection: The production of NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition of GABA-T activity is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.[5]

References

Guiding the Development of Next-Generation GABA Transporter Inhibitors: A Comparative Analysis of SNAP-5114 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of structural analogs of the GABA transporter inhibitor SNAP-5114, focusing on compounds with improved pharmacological properties. The following sections detail quantitative performance data, experimental methodologies, and key signaling pathways to inform the rational design of more effective and clinically viable GAT-3 selective inhibitors.

SNAP-5114 is a well-characterized inhibitor of the GABA transporters GAT-2 and GAT-3, playing a crucial role in the study of GABAergic neurotransmission. However, its therapeutic potential is hindered by several limitations, including low solubility, poor chemical stability, limited brain permeability, and a lack of selectivity between GAT-2 and GAT-3.[1] These shortcomings have spurred the development of structural analogs designed to overcome these deficiencies. This guide examines the performance of promising SNAP-5114 derivatives, providing a direct comparison of their potency and selectivity.

Performance Comparison of SNAP-5114 and its Analogs

The inhibitory activity of SNAP-5114 and its structural analogs has been primarily assessed using in vitro [³H]GABA uptake assays in human embryonic kidney (HEK-293) cells stably expressing the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4). The data, presented in terms of pIC50 and IC50 values, offer a clear comparison of the potency and selectivity of each compound.

CompoundTargetpIC50IC50 (µM)Selectivity ProfileKey Improvements
SNAP-5114 mGAT3/GAT-35.715Selective for GAT-3 and GAT-2 over GAT-1.-
mGAT2-21
mGAT14.08>100
DDPM-1457 mGAT45.87-Improved potency for mGAT4.Enhanced chemical stability.
mGAT35.47-
mGAT24.42-
mGAT14.40-
DDPM-859 mGAT45.78-Similar potency to SNAP-5114 for mGAT4.Improved selectivity for mGAT4 vs. mGAT3.
mGAT34.85-
mGAT24.12-
mGAT14.19-
SR-THAP hGAT3-4.9 (with pre-incubation)42-fold more selective for GAT3 over GAT1.Superior chemical stability and potency compared to SNAP-5114.
hGAT1-212
(S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl}piperidine-3-carboxylic acid mGAT45.89-Slightly more potent mGAT4 inhibitor than SNAP-5114.-

Understanding the Mechanism of Action

SNAP-5114 and its analogs act as non-competitive inhibitors of the GABA transporters. The proposed mechanism involves the binding of the inhibitor to the outward-open conformation of the transporter, which then stabilizes an inward-open conformation. This effectively traps the transporter, preventing it from shuttling GABA across the cell membrane and leading to an increase in extracellular GABA concentrations.

cluster_EC Extracellular Space cluster_M Cell Membrane cluster_IC Intracellular Space GABA_out GABA GAT3_out GAT-3 (Outward-Open) GABA_out->GAT3_out Binds SNAP_5114 SNAP-5114 / Analog SNAP_5114->GAT3_out Binds GAT3_in GAT-3 (Inward-Open) [Trapped State] GAT3_out->GAT3_in Conformational Change (Inhibited by Analog) GABA_in GABA GAT3_out->GABA_in Transport

Caption: Mechanism of non-competitive inhibition of GAT-3 by SNAP-5114 and its analogs.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through [³H]GABA uptake assays. The following provides a detailed methodology for this key experiment.

[³H]GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are stably transfected with plasmids containing the cDNA for the desired murine GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Transfected cells are selected and maintained in a medium containing an appropriate selection antibiotic.

2. Assay Procedure:

  • Transfected HEK-293 cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).

  • Cells are then pre-incubated for a specified time (e.g., 20 minutes) at 37°C with varying concentrations of the test compound (SNAP-5114 or its analogs).

  • Following pre-incubation, [³H]GABA is added to each well to a final concentration of 10 nM.

  • Uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The inhibitory effect of the test compound is calculated as a percentage of the control uptake (in the absence of the inhibitor).

  • IC50 values (the concentration of inhibitor that reduces [³H]GABA uptake by 50%) are determined by non-linear regression analysis of the concentration-response curves.

  • pIC50 values are calculated as the negative logarithm of the IC50 values.

start Start culture Culture HEK-293 cells stably expressing mGATs start->culture seed Seed cells into 96-well plates culture->seed wash1 Wash cells with assay buffer seed->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_gaba Add [3H]GABA preincubate->add_gaba incubate Incubate for GABA uptake add_gaba->incubate wash2 Terminate uptake by washing incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity lyse->measure analyze Analyze data (IC50/pIC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the [³H]GABA uptake assay.

Conclusion

The development of structural analogs of SNAP-5114 has led to promising compounds with enhanced properties. Notably, DDPM-1457 offers improved chemical stability, while DDPM-859 and SR-THAP exhibit enhanced selectivity for GAT-4 and GAT-3, respectively. These advancements provide valuable tools for the precise pharmacological dissection of the roles of different GAT subtypes in the central nervous system. The continued exploration of structure-activity relationships, guided by the comparative data and methodologies presented here, will be instrumental in the design of next-generation GAT inhibitors with superior therapeutic potential for a range of neurological disorders.

References

Safety Operating Guide

Proper Disposal and Safe Handling of SNAP 5114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate safety and logistical information is paramount for researchers and drug development professionals handling chemical compounds. This document outlines the proper disposal procedures for SNAP 5114, a selective GABA transport inhibitor, and provides essential information on its handling, relevant experimental protocols, and its role in cellular signaling.

Immediate Safety and Logistical Information

This compound, scientifically known as (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, is a white solid compound utilized in neuroscience research for its ability to selectively inhibit GABA transporters GAT-3 and GAT-2. Due to its chemical nature, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃₀H₃₅NO₆
Molecular Weight 505.6 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (to 100 mM) and Ethanol (B145695) (to 50 mM)
Storage Temperature -20°C
CAS Number 157604-55-2
Hazard Identification and Personal Protective Equipment (PPE)

According to safety data information from suppliers, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

  • In cases of handling fine powders, a dust mask or respirator is recommended.

Proper Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following step-by-step procedure is based on general best practices for the disposal of solid hazardous chemical waste in a laboratory setting.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused solid compound, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (gloves, etc.), should be considered hazardous waste.

  • Segregate solid waste containing this compound from liquid waste and other incompatible chemical waste streams to prevent accidental reactions.

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container for collecting solid this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is kept closed except when adding waste.

Step 3: Labeling

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."

  • The label should include the full chemical name: "(S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (this compound)" and its concentration if in a mixture.

  • Indicate the date when the first waste was added to the container.

Step 4: Storage

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and drains.

Step 5: Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, followed by water).

  • The rinsate from the first rinse should be collected and disposed of as hazardous liquid waste.

  • After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Experimental Protocol: [³H]-GABA Uptake Assay

A key experiment to characterize the inhibitory activity of this compound is the [³H]-GABA (tritiated gamma-aminobutyric acid) uptake assay. This assay measures the ability of a compound to block the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific GABA transporter (e.g., GAT-3).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the GABA transporter of interest (e.g., hGAT-3).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • [³H]-GABA.

  • This compound stock solution (in DMSO).

  • Unlabeled GABA.

  • Scintillation cocktail and a scintillation counter.

  • Multi-well cell culture plates.

Methodology:

  • Cell Culture: Culture the HEK293 cells expressing the target GABA transporter in appropriate multi-well plates until they reach the desired confluency.

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of [³H]-GABA and unlabeled GABA in the assay buffer.

  • Assay Procedure: a. Wash the cells with the assay buffer to remove the culture medium. b. Pre-incubate the cells with the different concentrations of this compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C. c. Initiate the uptake by adding the [³H]-GABA containing solution to each well. d. Allow the uptake to proceed for a short, defined period (e.g., 10-20 minutes). e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells to release the intracellular contents.

  • Measurement of Radioactivity: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Determine the non-specific uptake by including wells with a high concentration of unlabeled GABA. b. Subtract the non-specific uptake from all other measurements. c. Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by modulating the GABAergic system. The following diagrams illustrate the GABA signaling pathway and a typical experimental workflow for assessing the inhibitory activity of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_receptor GABA Receptor GABA_released->GABA_receptor Binds GAT3 GAT-3 GABA_released->GAT3 Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: The GABA signaling pathway, illustrating the inhibitory action of this compound on the GAT-3 transporter.

Experimental_Workflow start Start: Culture GAT-3 expressing cells wash1 Wash cells with assay buffer start->wash1 pre_incubate Pre-incubate with this compound wash1->pre_incubate add_gaba Add [3H]-GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for a defined period add_gaba->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data and determine IC50 measure->analyze

References

Essential Safety and Logistical Information for Handling SNAP 5114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SNAP 5114, a selective GABA transport inhibitor, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Summary of Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValue
Chemical Name (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid[1]
Molecular Formula C₃₀H₃₅NO₆[2]
Molecular Weight 505.60 g/mol
Appearance White solid[3]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol[1][2]. Water solubility information is not readily available.
Storage Temperature −20°C[2]
Melting Point Not readily available
Boiling Point Not readily available

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Eye Irritant (Category 2)

  • Skin Irritant (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

The signal word for this compound is Warning .

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Respiratory Protection Dust mask type N95 (US) or equivalent
Eye Protection Eyeshields / Safety glasses with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict operational plan is crucial to minimize exposure and ensure experimental accuracy.

G cluster_prep Preparation cluster_solution Solution Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_area Designated Weighing Area don_ppe Don all required PPE prep_area->don_ppe 1. weigh Weigh this compound don_ppe->weigh 2. add_solvent Add solvent (e.g., DMSO) to this compound weigh->add_solvent 3. dissolve Dissolve completely (vortex/sonicate if needed) add_solvent->dissolve 4. dilute Perform serial dilutions as required dissolve->dilute 5. introduce Introduce this compound solution to the experimental system dilute->introduce 6. decontaminate Decontaminate work surfaces introduce->decontaminate 7. dispose Dispose of waste according to protocol decontaminate->dispose 8. doff_ppe Doff PPE dispose->doff_ppe 9. wash Wash hands thoroughly doff_ppe->wash 10. G cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Contaminated consumables: gloves, tubes, etc.) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_container Designated Non-Halogenated Solvent Waste Container liquid_waste->liquid_container waste_pickup Scheduled Waste Pickup by EHS solid_container->waste_pickup liquid_container->waste_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.